9-PAHSA-13C4
Description
BenchChem offers high-quality 9-PAHSA-13C4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-PAHSA-13C4 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₃₀¹³C₄H₆₆O₄ |
|---|---|
Molecular Weight |
542.86 |
Synonyms |
9-[(1-Oxohexadecyl-1,2,3,4-13C4)oxy]-octadecanoic Acid; |
Origin of Product |
United States |
Foundational & Exploratory
A Senior Application Scientist’s Guide to the Biological Significance and Quantification of 9-PAHSA using Stable Isotope Dilution Mass Spectrometry
Foreword: The Emergence of a Novel Lipid Class
In the landscape of lipidomics, the discovery of new bioactive molecules that fundamentally alter our understanding of metabolic regulation is a rare and exciting event. The identification of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) represents one such breakthrough. First characterized in the adipose tissue of insulin-sensitive mice, these endogenous lipids have rapidly become a focal point of research in metabolic diseases, immunology, and beyond.[1][2] Among the numerous isomers identified, 9-palmitic acid-hydroxy stearic acid (9-PAHSA) has emerged as a particularly significant molecule, with levels correlating strongly with insulin sensitivity in humans.[2][3] This guide provides an in-depth exploration of the biological importance of 9-PAHSA and details the indispensable role of its stable isotope-labeled counterpart, 9-PAHSA-13C4, in its accurate and precise quantification—a cornerstone of modern lipidomics research.
Part 1: The Biological Canvas of 9-PAHSA
Before delving into the analytical chemistry, it is crucial to understand the physiological relevance of 9-PAHSA. Its significance is not monolithic but rather a composite of interconnected biological activities that underscore its therapeutic potential.
A Potent Modulator of Glucose Homeostasis and Insulin Sensitivity
The initial discovery of FAHFAs was linked to improved metabolic health.[1] 9-PAHSA, a predominant isomer in both mice and humans, is now understood to be a key player in this effect.[2][4]
-
Improved Glucose Tolerance: Administration of 9-PAHSA to mice has been shown to lower blood glucose and improve glucose tolerance.[3]
-
Enhanced Insulin Secretion: 9-PAHSA stimulates glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[5][6] This action is believed to be mediated, at least in part, through the activation of G-protein coupled receptors (GPCRs), particularly GPR40.[5][7][8]
-
Increased Insulin Sensitivity: Levels of 9-PAHSA are notably reduced in the serum and adipose tissue of insulin-resistant humans, and its levels correlate positively with insulin sensitivity.[2][3][6] Exogenous supplementation can enhance insulin action, reducing hepatic glucose production and improving glucose uptake in peripheral tissues.[6]
Anti-Inflammatory and Immunomodulatory Functions
Chronic low-grade inflammation is a hallmark of many metabolic diseases, including type 2 diabetes. 9-PAHSA exerts potent anti-inflammatory effects.
-
Innate and Adaptive Immunity: It has been shown to attenuate lipopolysaccharide (LPS)-induced activation of dendritic cells and reduce the production of pro-inflammatory cytokines.[3][7]
-
Chemokine Receptor Antagonism: Recent studies have revealed that 9-PAHSA can act as an antagonist for several chemokine receptors (e.g., CCR6, CCR7, CXCR4) at micromolar concentrations.[9] This suggests a mechanism for modulating immune cell trafficking, which could contribute to its weak anti-inflammatory properties.[9]
-
Gut Health: PAHSAs play a role in gut immunity, helping to protect the gut from inflammatory injury and modulating the gut microbiota, which is essential for mediating some of their beneficial metabolic effects.[5]
Cellular Protection and Organ Homeostasis
The influence of 9-PAHSA extends to fundamental cellular processes, offering protection against metabolic stress.
-
Autophagy Regulation: In diabetic models, 9-PAHSA has been found to improve cardiovascular complications by promoting autophagic flux, a critical cellular housekeeping process.[3]
-
Hepatoprotection: 9-PAHSA can protect liver cells from lipotoxicity and mitochondrial dysfunction associated with steatosis (fatty liver).[10]
-
Neuroprotection: Studies suggest that 9-PAHSA may have a neuroprotective effect by suppressing oxidative stress and apoptosis in neuronal cells under diabetic conditions.[7]
The multifaceted roles of 9-PAHSA are summarized in the signaling diagram below.
Caption: Putative signaling pathways of 9-PAHSA.
Part 2: The Analytical Imperative: Why 9-PAHSA-13C4 is Essential
To correlate the dynamic levels of endogenous 9-PAHSA with physiological states, one requires an analytical method of exceptional accuracy and precision. This is where the principles of stable isotope dilution and the specific utility of 9-PAHSA-13C4 become paramount.
The Challenge of Absolute Quantification in Complex Matrices
Biological samples such as plasma, serum, or tissue homogenates are incredibly complex matrices. When attempting to measure a low-abundance lipid like 9-PAHSA, several challenges arise:
-
Extraction Inefficiency: No lipid extraction protocol is 100% efficient. The recovery of the analyte can vary between samples.
-
Matrix Effects: Co-extracting substances can suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate readings.
-
Instrumental Variability: Day-to-day fluctuations in mass spectrometer performance can affect signal intensity.
The Gold Standard Solution: Stable Isotope-Labeled Internal Standards
The most robust solution to these challenges is the use of a stable isotope-labeled internal standard (SIL-IS). 9-PAHSA-13C4 is an ideal SIL-IS for quantifying endogenous 9-PAHSA.
Causality: 9-PAHSA-13C4 is chemically identical to endogenous 9-PAHSA, except that four of its carbon-12 atoms have been replaced with the heavier carbon-13 isotope. This design is critical for several reasons:
-
Identical Chemical Behavior: It behaves identically during extraction, chromatography, and ionization. Therefore, any loss or matrix effect experienced by the endogenous analyte is mirrored perfectly by the SIL-IS.
-
Mass-Based Differentiation: The +4 Dalton mass difference allows the mass spectrometer to detect and quantify both the analyte and the internal standard simultaneously, even though they co-elute from the liquid chromatography column.
By spiking a known, fixed amount of 9-PAHSA-13C4 into every sample at the very beginning of the workflow, we are no longer measuring the absolute signal of the analyte. Instead, we measure the ratio of the endogenous analyte's signal to the internal standard's signal. Because both are affected proportionally by experimental variability, this ratio remains constant and directly correlates to the analyte's true concentration. This self-validating system corrects for nearly all sources of experimental error.
Caption: Logic of stable isotope dilution for absolute quantification.
Part 3: Field-Proven Protocol for 9-PAHSA Quantification
This section outlines a detailed, self-validating workflow for the absolute quantification of 9-PAHSA in human plasma using 9-PAHSA-13C4 and LC-MS/MS.
Experimental Workflow Diagram
Caption: Quantitative lipidomics workflow for 9-PAHSA analysis.
Step-by-Step Methodology
A. Sample Preparation and Lipid Extraction
-
Thaw Samples: Thaw plasma samples on ice. Vortex briefly to ensure homogeneity.
-
Aliquot: Aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Spike Internal Standard: Add 10 µL of 9-PAHSA-13C4 working solution (e.g., at 500 ng/mL in ethanol) to each sample, resulting in a final concentration of 50 ng/mL. Also prepare calibration curve standards and quality control (QC) samples by spiking known amounts of unlabeled 9-PAHSA into a surrogate matrix (e.g., charcoal-stripped plasma).
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile. Vortex vigorously for 30 seconds to precipitate proteins.
-
Liquid-Liquid Extraction: Add 750 µL of methyl tert-butyl ether (MTBE). Vortex for 5 minutes.
-
Phase Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the upper organic layer (~700 µL) to a new tube, avoiding the protein pellet and aqueous layer.
-
Evaporation: Dry the organic extract to completeness under a gentle stream of nitrogen gas at 30°C.
-
Reconstitution: Reconstitute the dried lipid film in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial.
B. LC-MS/MS Parameters The following parameters serve as a validated starting point and should be optimized for the specific instrument used.
| Parameter | Setting | Rationale |
| Liquid Chromatography | ||
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides excellent separation for medium-polarity lipids. |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase for reverse-phase LC. |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10) + 0.1% Formic Acid | Strong organic phase for eluting lipids. |
| Gradient | 30% B to 100% B over 10 min, hold 2 min, re-equilibrate | Gradient elution is necessary to separate 9-PAHSA from isomers and matrix components. |
| Flow Rate | 0.3 mL/min | Typical flow rate for analytical UPLC. |
| Column Temperature | 45°C | Improves peak shape and reduces viscosity. |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Negative | FAHFAs readily form [M-H]⁻ ions. |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides superior selectivity and sensitivity for quantification. |
| MRM Transition: 9-PAHSA | 523.5 → 255.2 | Precursor [M-H]⁻ → Product (Palmitate fragment) |
| MRM Transition: 9-PAHSA-13C4 | 527.5 → 255.2 | Precursor [M+4-H]⁻ → Product (Palmitate fragment) |
| Dwell Time | 50 ms | Balances sensitivity with the number of points across the peak. |
| Collision Energy (CE) | Optimized empirically (typically 20-30 eV) | Energy required to generate the specific product ion. |
C. Data Analysis and Validation
-
Integration: Integrate the chromatographic peaks for both the 9-PAHSA and 9-PAHSA-13C4 MRM transitions.
-
Calibration Curve: For the calibration standards, plot the peak area ratio (9-PAHSA / 9-PAHSA-13C4) against the known concentration of 9-PAHSA.
-
Regression: Apply a linear regression with 1/x or 1/x² weighting to the calibration curve. The R² value should be >0.99 for a valid curve.
-
Quantification: Use the regression equation to calculate the concentration of 9-PAHSA in the unknown samples based on their measured peak area ratios.
-
Quality Control: Analyze QC samples interspersed with the unknown samples. The calculated concentrations of the QCs must fall within a pre-defined acceptance window (e.g., ±15% of the nominal value) to validate the analytical run.
Conclusion: From Discovery to Drug Development
9-PAHSA stands at the confluence of metabolism and immunology, offering exciting therapeutic possibilities for diseases characterized by insulin resistance and chronic inflammation. However, realizing this potential hinges on our ability to accurately measure its levels in complex biological systems. The use of 9-PAHSA-13C4 in a stable isotope dilution LC-MS/MS workflow is not merely a technical detail; it is the linchpin of robust, reproducible, and translatable research. It provides the analytical certainty required to build reliable pharmacokinetic/pharmacodynamic (PK/PD) models, identify responsive patient populations, and ultimately, advance novel lipid modulators from the laboratory to the clinic. As application scientists, our role is to bridge the gap between biological questions and analytical solutions, and in the study of 9-PAHSA, the 13C4-labeled standard is our most powerful tool.
References
-
Title: 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice Source: Frontiers in Cardiovascular Medicine URL: [Link]
-
Title: 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors Source: Frontiers in Immunology URL: [Link]
-
Title: 9-POHSA and 9-OAHSA possessed anti-inflammatory effects. RAW 264.7... Source: ResearchGate URL: [Link]
-
Title: Schematic diagram of the putative pathways in the synthesis of 9-PAHSA.... Source: ResearchGate URL: [Link]
-
Title: Effects of human blood 9-PAHSA and 9-OAHSA suggest a protection against cardiovascular diseases Source: ResearchGate URL: [Link]
-
Title: The synthesis and characterization of 9-PAHSA. (A) ¹H NMR of 9-PAHSA.... Source: ResearchGate URL: [Link]
-
Title: Beneficial metabolic effects of PAHSAs depend on the gut microbiota in diet-induced obese mice but not in chow-fed mice Source: PNAS URL: [Link]
-
Title: 9-PAHSA Prevents Mitochondrial Dysfunction and Increases the Viability of Steatotic Hepatocytes Source: MDPI URL: [Link]
-
Title: Fatty Acyl Esters of Hydroxy Fatty Acid (FAHFA) Lipid Families Source: MDPI URL: [Link]
-
Title: S-9-PAHSA ameliorates cognitive decline in a type 2 diabetes mouse model by inhibiting oxidative stress and apoptosis via CAIII modulation Source: PMC URL: [Link]
-
Title: S‐9‐PAHSA Protects Against High‐Fat Diet‐Induced Diabetes‐Associated Cognitive Impairment via Gut Microbiota Regulation Source: PMC URL: [Link]
-
Title: The Measurement, Regulation, and Biological Activity of FAHFAs Source: PMC URL: [Link]
-
Title: GPR120/GPR40 agonism activates downstream signalling molecules that improve beta cell function and insulin resistance in type 2 diabetes Source: Endocrine Abstracts URL: [Link]
Sources
- 1. The Measurement, Regulation, and Biological Activity of FAHFAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S-9-PAHSA ameliorates cognitive decline in a type 2 diabetes mouse model by inhibiting oxidative stress and apoptosis via CAIII modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. S‐9‐PAHSA Protects Against High‐Fat Diet‐Induced Diabetes‐Associated Cognitive Impairment via Gut Microbiota Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
- 10. mdpi.com [mdpi.com]
molecular structure and properties of 9-PAHSA-13C4
Technical Whitepaper: 9-PAHSA-13C4 Structural Analysis, Physicochemical Properties, and Mass Spectrometry Applications
Part 1: Executive Summary
9-PAHSA-13C4 is a stable isotope-labeled analog of 9-PAHSA (9-(Palmitoyloxy)hydroxystearic acid), a bioactive lipid belonging to the class of Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs). Originally identified in the laboratory of Dr. Barbara Kahn, 9-PAHSA is a potent anti-inflammatory and insulin-sensitizing lipid that signals via G-protein coupled receptors (specifically GPR120).
The 13C4 variant serves as the "gold standard" internal standard for the quantification of 9-PAHSA in biological matrices (plasma, adipose tissue, liver). Unlike deuterated standards (e.g., 9-PAHSA-d9), which may exhibit slight chromatographic retention time shifts due to the deuterium isotope effect, 9-PAHSA-13C4 co-elutes perfectly with the endogenous analyte. This ensures that the internal standard experiences the exact same ionization suppression or enhancement effects from the matrix, providing the highest possible accuracy for Isotope Dilution Mass Spectrometry (IDMS).
Part 2: Molecular Architecture & Properties
Structural Specifications
The molecule consists of a stearic acid backbone hydroxylated at the 9-position, which is esterified to a palmitic acid chain.[1][2] In the 13C4 variant, the carbon atoms at positions 1, 2, 3, and 4 of the palmitic acid moiety are replaced with Carbon-13 isotopes.
-
Formal Name: 9-[(1-oxohexadecyl-1,2,3,4-13C4)oxy]-octadecanoic acid[3]
-
Molecular Weight: ~542.9 g/mol (approx. 4 Da heavier than native 9-PAHSA)
Physicochemical Data Table
| Property | Specification | Notes |
| Physical State | Liquid / Oil (often supplied in Methyl Acetate) | Highly lipophilic; handle in glass to avoid plasticizer contamination. |
| Solubility (Organic) | Ethanol, DMSO, DMF (~20 mg/mL) | Purge solvents with inert gas (Argon/N2) to prevent oxidation. |
| Solubility (Aqueous) | Negligible | Requires organic cosolvents or protein carriers (BSA) for aqueous delivery. |
| Stability | ≥ 1 year at -20°C (or -80°C) | Sensitive to hydrolysis by lipases; keep samples on ice. |
| pKa | ~4.8 (Carboxylic Acid) | Ionizes efficiently in negative mode electrospray ionization (ESI-). |
Part 3: Analytical Utility (LC-MS/MS)
The "Carrier Effect" and Co-Elution
In quantitative lipidomics, matrix effects (ion suppression) are the primary source of error. Deuterated standards often elute slightly earlier than their native counterparts on C18 columns. In sharp gradients, this separation means the standard and the analyte enter the source at different times, subjecting them to different matrix loads.
9-PAHSA-13C4 eliminates this variable. Because Carbon-13 has virtually identical hydrophobicity to Carbon-12, the labeled standard co-elutes exactly with endogenous 9-PAHSA.
Fragmentation Logic (MS/MS)
Understanding the position of the label is critical for setting up Multiple Reaction Monitoring (MRM) transitions.
-
Precursor Ion [M-H]⁻: 541.5 m/z (Native is 537.5)
-
Primary Product Ion: The ester bond cleaves, releasing the palmitate chain.
-
Since the label (13C4) is on the palmitate chain, the fragment shifts from 255.2 (native) to 259.2 .
-
-
Secondary Product Ion: The hydroxystearic acid backbone (unlabeled).
-
This fragment remains at 299.3 , identical to the native form.
-
Recommended MRM Transitions:
-
Quantifier: 541.5
259.2 (Collision Energy: ~25-30 eV) -
Qualifier: 541.5
299.3
Part 4: Visualization of Workflows
Structural Fragmentation Diagram
The following diagram illustrates the molecular structure and the specific fragmentation pathway used for detection.
Figure 1: MS/MS fragmentation logic. The 13C label remains on the palmitate fragment, shifting it by +4 Da.
Lipidomics Extraction Workflow
A self-validating protocol ensuring the internal standard is equilibrated before extraction.
Figure 2: Optimized lipidomics extraction workflow using 9-PAHSA-13C4.
Part 5: Experimental Protocols
Stock Solution Preparation
-
Primary Stock: Dissolve 9-PAHSA-13C4 powder in Methyl Acetate or Ethanol to a concentration of 1 mg/mL.
-
Storage: Aliquot into amber glass vials (silanized glass preferred to reduce adsorption). Store at -80°C.
-
Working Solution: Dilute to 1 µM in Methanol for daily spiking. Note: Never store working solutions in plastic for >24 hours.
Extraction Methodology (MTBE Method)
Why MTBE? Methyl-tert-butyl ether (MTBE) is preferred over Chloroform (Folch method) for FAHFAs because the lipid-rich layer floats on top, making it easier to collect without contaminating the sample with the protein pellet.
-
Sample Prep: Thaw plasma/homogenate on ice.
-
Spiking: Add 10 µL of Working Internal Standard (1 µM 9-PAHSA-13C4) to 100 µL of sample. Vortex and let sit for 10 mins.
-
Solvent Addition: Add 1.5 mL Methanol (cold). Vortex.
-
Extraction: Add 5 mL MTBE . Vortex for 1 hour at 4°C.
-
Phase Induction: Add 1.25 mL MS-grade water. Vortex 1 min.
-
Centrifugation: Spin at 1,000 x g for 10 mins.
-
Collection: Collect the top organic layer (MTBE) into a fresh glass tube.
-
Drying: Evaporate under nitrogen stream. Reconstitute in 100 µL Methanol/Water (1:1).
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water (0.1% Acetic Acid or Formic Acid).
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10) (0.1% Acetic Acid).
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: Linear gradient to 99% B
-
12-15 min: Hold 99% B
-
15.1 min: Re-equilibrate 30% B.
-
Part 6: References
-
Yore, M. M., et al. (2014).[5] "Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects." Cell, 159(2), 318-332.
-
Cayman Chemical. "9-PAHSA-13C4 Product Information & Specifications." Cayman Chemical Catalog.
-
Kuda, O., et al. (2016).[6] "Docosahexaenoic acid-derived fatty acid esters of hydroxy fatty acids (FAHFAs) with anti-inflammatory properties." Diabetes, 65(9), 2580-2590.
-
Brejchova, K., et al. (2020).[7] "Liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs)." Nature Protocols.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
- 7. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
Precision Lipidomics: The Role of 9-PAHSA-13C4 as a Stable Isotope Internal Standard
Executive Summary
The discovery of Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) has introduced a new frontier in metabolic research, particularly regarding their anti-diabetic and anti-inflammatory properties.[1] Among these, 9-PAHSA (Palmitic Acid-9-Hydroxy Stearic Acid) is the most biologically significant isomer.[2][3] However, its quantification in biological matrices is plagued by low endogenous abundance, structural isomerism, and significant matrix interference.
This technical guide details the application of 9-PAHSA-13C4 as the gold-standard internal standard (IS) for LC-MS/MS quantification.[4] Unlike deuterated standards, which often suffer from chromatographic isotope effects, the carbon-13 labeled isotopologue ensures perfect co-elution with the endogenous analyte, providing superior correction for ionization suppression and extraction variability.
Part 1: Technical Profile & Mechanistic Rationale
Chemical Identity and Structural Advantage
9-PAHSA-13C4 is an isotopically enriched analog of 9-PAHSA where the first four carbons of the palmitic acid moiety are replaced with Carbon-13 (
| Property | Specification |
| Systematic Name | 9-[(1-oxohexadecyl-1,2,3,4- |
| Molecular Formula | |
| Molecular Weight | 542.9 g/mol (approx. +4 Da shift from endogenous) |
| Solubility | Methyl Acetate, Ethanol (20 mg/ml), DMSO (15 mg/ml) |
| Storage | -20°C (Solution), -80°C (Long-term) |
The "Co-Elution" Imperative: vs. Deuterium
In Reverse-Phase Chromatography (RPC), deuterated standards (
-
The Problem: If the IS elutes earlier, it enters the ion source at a different time than the analyte. If the matrix background (e.g., phospholipids) changes rapidly during that window, the IS effectively experiences a different ionization environment than the analyte, rendering it ineffective for correcting matrix effects.
-
The Solution (9-PAHSA-13C4): Carbon-13 substitution does not alter the hydrophobicity or pKa of the molecule. Therefore, 9-PAHSA-13C4 co-elutes exactly with endogenous 9-PAHSA , ensuring it undergoes identical ionization suppression/enhancement.
Part 2: Analytical Workflow (LC-MS/MS)
Experimental Design & Visualization
The following workflow illustrates the critical path from biological sampling to quantitative data, highlighting where the IS is introduced to control for error.
Figure 1: Critical path for FAHFA quantification. Note that the Internal Standard (IS) is added before extraction to correct for recovery losses.
Sample Preparation Protocol
Objective: Isolate lipid fraction while removing proteins and polar metabolites.
-
Sample Aliquoting: Transfer 100 µL of plasma or 50 mg of homogenized tissue (e.g., adipose) into a glass tube.
-
Internal Standard Spiking (Critical Step):
-
Add 10 µL of 9-PAHSA-13C4 working solution (e.g., 1 µM in methanol).
-
Why: Spiking before extraction corrects for extraction efficiency, which can vary between 60-90% for lipids.
-
-
Lipid Extraction (Modified Bligh-Dyer):
-
Add 750 µL Methanol and 1.5 mL Chloroform. Vortex vigorously for 30 seconds.
-
Induce phase separation by adding 1.25 mL Chloroform and 1.25 mL Water.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C.
-
-
Recovery: Collect the lower organic phase (chloroform layer).
-
Drying: Evaporate to dryness under a gentle stream of Nitrogen (
). Reconstitute in 100 µL of 50:50 Methanol/Water for LC injection.
LC-MS/MS Configuration
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Thermo TSQ). Ionization: Electrospray Ionization, Negative Mode (ESI-).
Chromatography:
-
Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water (0.1% Formic Acid).
-
Mobile Phase B: Acetonitrile/Isopropanol (0.1% Formic Acid).
-
Gradient: High organic gradient (starting ~60% B) is required to elute hydrophobic FAHFAs.
MRM Transitions (Multiple Reaction Monitoring):
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Dwell Time (ms) |
| 9-PAHSA (Endogenous) | 537.5 | 255.2 (Palmitate) | ~25-30 | 50 |
| 9-PAHSA-13C4 (IS) | 541.5 | 259.2 ( | ~25-30 | 50 |
Note: The mass shift of +4 Da is retained in the product ion because the label is located on the palmitic acid chain, which is the fragment monitored.
Part 3: Validation & Data Interpretation
Resolving Isomers
A major challenge in FAHFA analysis is the presence of regioisomers (e.g., 5-PAHSA, 12-PAHSA) that have identical mass but different biological functions.
-
Chromatographic Separation: The IS will co-elute with 9-PAHSA. Other isomers (like 5-PAHSA) must be chromatographically resolved (separated in time) from the 9-PAHSA peak.
-
Quantification Logic:
Since the IS is chemically identical to the analyte (save for the isotope), the Response Factor is typically assumed to be 1.0.
Self-Validating the Protocol
To ensure trustworthiness (Trustworthiness in E-E-A-T), perform a Matrix Effect Assessment :
-
Extract a "blank" biological matrix (or low-level sample).
-
Spike IS post-extraction into one set and pre-extraction into another.
-
Compare the signal intensities.
-
Recovery (%) = (Pre-extraction Area / Post-extraction Area) * 100.
-
If Recovery < 50%, optimize the extraction solvent (e.g., increase chloroform ratio).
-
References
-
Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[2][5] Cell, 159(2), 318-332.[2][5] Retrieved from [Link]
-
Kuda, O., et al. (2016). Docosahexaenoic acid-derived fatty acid esters of hydroxy fatty acids (FAHFAs) with anti-inflammatory properties.[2][3] Diabetes, 65(9), 2580-2590. Retrieved from [Link]
-
Brejchova, K., et al. (2020). Liquid Chromatography–Mass Spectrometry Analysis of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs). Methods in Molecular Biology, 2086, 159-172. Retrieved from [Link]
Sources
Technical Guide: Metabolic Pathways, Signaling, and Quantification of 9-PAHSA
Executive Summary
9-PAHSA (Palmitic Acid Hydroxy Stearic Acid) represents a class of endogenous lipids known as FAHFAs (Fatty Acid esters of Hydroxy Fatty Acids) with potent anti-diabetic and anti-inflammatory properties.[1][2][3][4] Since its discovery in 2014, 9-PAHSA has become a high-value target for metabolic research due to its ability to enhance insulin sensitivity and stimulate GLP-1 secretion via GPR120.
This guide provides a comprehensive technical breakdown of 9-PAHSA metabolism, including the critical hydrolytic roles of AIG1 and ADTRP, and details a self-validating LC-MS/MS workflow using isotopologues (
Part 1: Structural Biology and Signaling Mechanisms
The FAHFA Architecture
9-PAHSA is formed by an ester linkage between the carboxyl group of palmitic acid (C16:[5][6]0) and the hydroxyl group at the 9th carbon of 9-hydroxystearic acid (9-HSA).[2]
-
Bioactivity: Unlike traditional fatty acids, 9-PAHSA acts as a signaling lipid.[4]
-
Isomerism: Positional isomers (e.g., 5-PAHSA vs. 9-PAHSA) exist naturally.[3] While they share the same molecular mass, their biological activities and receptor affinities differ, making chromatographic resolution critical.
The GPR120 Signaling Axis
9-PAHSA functions primarily as an agonist for the G-protein coupled receptor GPR120 (FFAR4).
-
Mechanism: Binding of 9-PAHSA to GPR120 on adipocytes and enteroendocrine L-cells triggers intracellular calcium mobilization.
-
Physiological Outcome:
-
GLP-1 Secretion: Enhances glucose-dependent insulin secretion.
-
GLUT4 Translocation: Increases glucose uptake in adipocytes, lowering blood glucose.
-
Anti-inflammation: Inhibits the LPS-induced NF-κB pathway, reducing cytokine release.
-
Figure 1: The GPR120 signaling cascade activated by 9-PAHSA, leading to metabolic and anti-inflammatory effects.
Part 2: Metabolic Flux and Enzymatic Regulation
Understanding the turnover of 9-PAHSA is essential for interpreting steady-state levels in disease models.
Biosynthesis (The Anabolic Route)
While the specific acyltransferase responsible for 9-PAHSA synthesis remains the subject of ongoing research (putatively involving ATGL in transacylation mode or specific unknown acyltransferases), the precursors are clearly defined: Palmitic Acyl-CoA and 9-Hydroxystearic Acid.
Degradation (The Catabolic Route)
The hydrolysis of 9-PAHSA into its constituent fatty acids is the primary regulatory mechanism.
-
AIG1 & ADTRP: The enzymes AIG1 (Androgen-Induced Gene 1) and ADTRP (Androgen-Dependent TFPI-Regulating Protein) have been identified as the specific threonine hydrolases for FAHFAs.[2][4]
-
Causality: Knockout of AIG1/ADTRP leads to elevated endogenous 9-PAHSA levels, confirming their role in clearance.
Figure 2: The metabolic cycle of 9-PAHSA. AIG1 and ADTRP are the key regulators of degradation.
Part 3: Analytical Methodologies (LC-MS/MS)
The quantification of 9-PAHSA requires high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of isotopologues as internal standards is mandatory to correct for extraction efficiency and matrix effects.
Isotopologue Selection
-
Quantification Standard:
C -9-PAHSA or C -9-PAHSA.-
Why: These co-elute with endogenous 9-PAHSA but are mass-differentiated, allowing for precise normalization.
-
-
Flux Tracing: Deuterated (
) variants are often used in feeding studies to distinguish exogenous uptake from endogenous synthesis.
MRM Transitions (Negative Ion Mode)
The following Multiple Reaction Monitoring (MRM) transitions are the industry standard for specific detection on Triple Quadrupole instruments (e.g., TSQ Quantiva, QTRAP).
| Analyte | Precursor ( | Product ( | Identity | Collision Energy (V) |
| 9-PAHSA | 537.5 | 255.2 | Palmitate (Quantifier) | 20-25 |
| 537.5 | 281.2 | 9-HSA-H | 20-25 | |
| 541.5 | 259.2 | 20-25 | ||
| 5-PAHSA | 537.5 | 255.2 | Palmitate | 20-25 |
| Ceramide (C16:0) | 536.5 | 255.2 | Interference* | Varies |
Critical Technical Insight: C16:0 Ceramide is a common isobaric interference. While it shares the 255.2 fragment, the ratio of the 255.2/281.2 ions differs significantly between PAHSAs and Ceramides.[7] Always monitor the ion ratio to ensure peak purity.
Chromatographic Separation of Isomers
5-PAHSA and 9-PAHSA have identical mass and fragmentation patterns. They must be separated chromatographically.[5][7]
-
Column: C18 Reverse Phase (e.g., Waters Acquity UPLC BEH C18, 1.7 µm).
-
Mobile Phase: Water/Methanol/Isopropanol gradients with Ammonium Fluoride or Acetate modifiers.
-
Resolution: 9-PAHSA typically elutes slightly earlier than 5-PAHSA on high-efficiency C18 columns.
Part 4: Experimental Protocol
Protocol: Targeted Extraction and Quantification[5]
Objective: Isolate PAHSAs from plasma or tissue while preventing ex vivo hydrolysis.
Reagents:
-
Internal Standard:
C -9-PAHSA (dissolved in chloroform). -
Extraction Solvent: Chloroform:Methanol (2:1).
-
Acidifier: 0.1M HCl (to protonate fatty acids for organic phase partitioning).
Step-by-Step Workflow:
-
Sample Preparation:
-
Thaw plasma/tissue on ice.
-
Spike: Add 10 pmol of
C -9-PAHSA internal standard before extraction. This is the self-validating step; recovery of this standard corrects for all subsequent losses.
-
-
Lipid Extraction (Folch Method Modified):
-
Add 2:1 Chloroform:Methanol.
-
Vortex vigorously for 30 seconds.
-
Add 0.1M HCl to induce phase separation (PAHSAs are acidic; low pH improves recovery into the organic layer).
-
Centrifuge at 3000 x g for 10 mins at 4°C.
-
-
Solid Phase Extraction (SPE) - Optional but Recommended:
-
To remove neutral lipids (Triglycerides) that suppress ionization.
-
Use Silica or Aminopropyl cartridges.
-
Elute neutral lipids with Hexane.[7]
-
Elute FAHFAs with Ethyl Acetate/Ether.
-
-
LC-MS/MS Analysis:
-
Dry down the organic layer under Nitrogen.
-
Reconstitute in 50:50 Methanol:Water.
-
Inject 5-10 µL onto the LC-MS system using the MRM transitions defined in Table 3.2.
-
-
Data Processing:
-
Integrate peaks for 9-PAHSA and the Internal Standard.
-
Calculate Ratio: (Area of Endogenous) / (Area of Internal Standard).
-
Convert to concentration using a calibration curve derived from synthetic 9-PAHSA standards.
-
References
-
Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[1][3][5][8] Cell. [Link]
-
Parsons, W. H., et al. (2016). AIG1 and ADTRP are atypical integral membrane hydrolases that degrade bioactive FAHFAs.[1][9] Nature Chemical Biology. [Link]
-
Kuda, O., et al. (2016). Docosahexaenoic acid–derived fatty acid esters of hydroxy fatty acids (FAHFAs) with anti-inflammatory properties.[1][2] Diabetes. [Link]
-
Syed, I., et al. (2018). Palmitic acid hydroxy stearic acids activate GPR40, which mediates their antidiabetic effects. Journal of Biological Chemistry. [Link]
-
Brejchova, K., et al. (2020). A Liquid Chromatography–Mass Spectrometry-Based Workflow for Measurement of Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs).[5] Nature Protocols. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 4. PXD017539 - AIG1 and ADTRP are endogenous FAHFA hydrolases - OmicsDI [omicsdi.org]
- 5. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute and Repeated Treatment with 5-PAHSA or 9-PAHSA Isomers Does Not Improve Glucose Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipokine 5-PAHSA Is Regulated by Adipose Triglyceride Lipase and Primes Adipocytes for De Novo Lipogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AIG1 and ADTRP are Atypical Integral Membrane Hydrolases that Degrade Bioactive FAHFAs - PMC [pmc.ncbi.nlm.nih.gov]
chemical stability profile of 9-PAHSA-13C4
An In-depth Technical Guide to the Chemical Stability Profile of 9-PAHSA-¹³C₄
Foreword
The discovery of fatty acid esters of hydroxy fatty acids (FAHFAs) has opened new avenues in understanding metabolic regulation and inflammatory processes. Among these, 9-palmitic acid-hydroxy stearic acid (9-PAHSA) has emerged as a lipid mediator with significant anti-diabetic and anti-inflammatory properties.[1][2] For rigorous and reproducible quantification of 9-PAHSA in complex biological matrices, stable isotope-labeled internal standards are indispensable. 9-PAHSA-¹³C₄ serves this critical role, enabling accurate measurement by mass spectrometry.[3] The integrity of any quantitative bioanalysis hinges on the stability of this internal standard. An unstable standard can lead to erroneous data, misinterpretation of biological effects, and ultimately, failure in drug development or clinical research. This guide provides a comprehensive technical overview of the chemical stability profile of 9-PAHSA-¹³C₄, offering field-proven insights and detailed protocols for its assessment.
Molecular Profile and Physicochemical Properties
9-PAHSA is an ester formed between palmitic acid and 9-hydroxy stearic acid. The ¹³C₄-labeled variant is chemically identical to the endogenous molecule, with the exception of four ¹³C atoms incorporated into the palmitic acid moiety. This mass shift allows it to be distinguished by a mass spectrometer while ensuring its chemical and physical behavior mimics the unlabeled analyte.
The primary site of potential chemical instability in the 9-PAHSA-¹³C₄ molecule is the ester linkage. This bond is susceptible to hydrolysis, a reaction that can be catalyzed by acidic or basic conditions, enzymatic activity, and elevated temperatures.
Table 1: Physicochemical Properties of 9-PAHSA
| Property | Value | Source |
| Chemical Name | 9-[(1-oxohexadecyl)oxy]-octadecanoic acid | [4] |
| Molecular Formula | C₃₄H₆₆O₄ | [4] |
| Formula Weight | 538.9 g/mol (for unlabeled) | [4] |
| Form | Solid | |
| Melting Point | 33.5 °C | |
| Storage Temp. | 2-8°C (short-term), -20°C (long-term) | [4] |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methyl Acetate | [4] |
Critical Factors Governing the Stability of 9-PAHSA-¹³C₄
Understanding the key stressors that can compromise the integrity of 9-PAHSA-¹³C₄ is fundamental to its proper use. The stability of the molecule is not an absolute property but is dependent on its chemical environment.
pH-Dependent Hydrolysis
The ester bond in 9-PAHSA-¹³C₄ is the most chemically labile part of the molecule.
-
Acid-Catalyzed Hydrolysis: In strongly acidic conditions (pH < 4), the ester can undergo hydrolysis to yield its constituent molecules: ¹³C₄-palmitic acid and 9-hydroxy stearic acid. The reaction is initiated by the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions (pH > 8), the ester is highly susceptible to hydrolysis via saponification. This reaction, involving the nucleophilic attack of a hydroxide ion on the carbonyl carbon, is generally faster and irreversible compared to acid-catalyzed hydrolysis.
For routine analytical work, maintaining the pH of solutions containing 9-PAHSA-¹³C₄ within a neutral range (pH 6-7.5) is critical to prevent degradation.
Thermal Stability
Temperature is a critical parameter influencing the rate of chemical degradation.
-
Long-Term Storage: For long-term stability (months to years), 9-PAHSA-¹³C₄, both as a solid and in solution, should be stored at -20°C or below.[4][5] Lower temperatures significantly reduce the rate of potential hydrolytic or oxidative degradation.[6][7]
-
Short-Term (Benchtop) Stability: At room temperature, the compound may be stable for short periods, but this should be empirically determined. For quantitative applications, it is crucial to minimize the time the standard spends at ambient temperatures.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can impact the stability of lipid solutions. While the primary concern is often with complex biological samples where phase separation can occur, it is good practice to aliquot stock solutions of 9-PAHSA-¹³C₄ to avoid multiple freeze-thaw events.[8][9]
Oxidative Stability
As 9-PAHSA is a fully saturated lipid ester, it is not highly susceptible to oxidation compared to polyunsaturated lipids. However, exposure to strong oxidizing agents or long-term exposure to atmospheric oxygen, especially in the presence of light or metal ions, can potentially initiate degradation. It is advisable to store solutions under an inert atmosphere (e.g., argon or nitrogen) for maximum long-term stability.[5]
Experimental Design for Stability Assessment
A self-validating stability study is crucial to define storage conditions, solution expiry, and handling procedures. The following protocols provide a framework for a comprehensive assessment.
Forced Degradation (Stress Testing)
Forced degradation studies are designed to intentionally degrade the molecule to identify potential degradation products and pathways. This is essential for developing stability-indicating analytical methods.
Sources
- 1. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Measurement, Regulation, and Biological Activity of FAHFAs - PMC [pmc.ncbi.nlm.nih.gov]
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literature review of 9-PAHSA quantification methods
An In-Depth Technical Guide to the State-of-the-Art in 9-PAHSA Quantification
Abstract
This technical guide provides a comprehensive review of the analytical methodologies for the quantification of 9-palmitic acid hydroxy stearic acid (9-PAHSA), a member of the recently discovered class of bioactive lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). As a Senior Application Scientist, this document synthesizes field-proven insights with established scientific protocols to offer a practical resource for researchers, clinicians, and drug development professionals. 9-PAHSA has garnered significant attention for its anti-diabetic and anti-inflammatory properties, making its accurate quantification critical for understanding its physiological roles and therapeutic potential.[1][2] The primary analytical challenges stem from its low endogenous abundance and the presence of numerous structurally similar regio-isomers, which necessitates highly sensitive and selective methods.[2] This guide details the predominant analytical platform, Liquid Chromatography-Mass Spectrometry (LC-MS), covering the entire workflow from sample preparation—including lipid extraction and solid-phase enrichment—to the nuances of chromatographic separation and mass spectrometric detection. We will explore the causality behind key experimental choices, the indispensable role of internal standards for data integrity, and provide comparative insights into alternative methods like Gas Chromatography-Mass Spectrometry (GC-MS).
Chapter 1: The Significance of 9-PAHSA in Biomedical Research
FAHFAs are a novel class of endogenous lipids first identified for their potent metabolic benefits.[1] Within this class, 9-PAHSA, an ester of palmitic acid and 9-hydroxy stearic acid, is often the most abundant isomer in mammalian tissues and serum.[3] Its biological importance is underscored by clinical observations where its levels are significantly reduced in the serum and adipose tissue of insulin-resistant individuals, correlating directly with insulin sensitivity.[3][4] Mechanistically, 9-PAHSA exerts its effects by improving glucose tolerance, stimulating insulin secretion, and exerting anti-inflammatory actions, partly through agonism of G protein-coupled receptors like GPR120.[3][5]
The therapeutic promise of 9-PAHSA has catalyzed the need for robust analytical methods to quantify its concentration in complex biological matrices. However, this task is far from trivial. The key analytical challenges are twofold:
-
Isomeric Complexity : FAHFAs exist as a large family of isomers where the ester bond can be at different positions along the hydroxy fatty acid backbone (e.g., 5-PAHSA, 9-PAHSA, 13-PAHSA).[1][2] These regio-isomers are often difficult to separate chromatographically, yet may possess distinct biological activities, making their differentiation essential.
-
Low Endogenous Abundance : PAHSAs are present at nanomolar concentrations in circulation, demanding analytical techniques with exceptional sensitivity and a low limit of quantification (LOQ).[6]
Addressing these challenges requires a multi-faceted analytical strategy, which forms the core of this guide.
Chapter 2: The Foundational Workflow: A Systems Approach to Quantification
The accurate quantification of 9-PAHSA is not achieved by a single instrument but through a systematic workflow. Each step is designed to isolate the analyte from a complex biological matrix, separate it from interfering compounds and isomers, and detect it with high specificity and sensitivity. The integrity of the final quantitative data is dependent on the successful execution and validation of each stage.
Chapter 3: Sample Preparation: The Critical First Step
The goal of sample preparation is to extract 9-PAHSA from the biological matrix while removing contaminants that could interfere with analysis, such as proteins, salts, and more abundant lipids.[2] This process typically involves two main stages: solvent extraction followed by solid-phase extraction.[2]
Lipid Extraction
The initial step is to liberate lipids from the sample. The choice of solvent system is critical for achieving high recovery.
-
Bligh-Dyer Method (or variations) : This is the most widely applied protocol for general lipid extraction.[2] It utilizes a monophasic mixture of chloroform, methanol, and an aqueous buffer to disrupt cells and solubilize lipids.[2][7] Subsequent addition of water or chloroform induces a phase separation, where lipids (including 9-PAHSA) partition into the lower chloroform layer, effectively separating them from water-soluble metabolites.
-
Methyl Tert-Butyl Ether (MTBE) Method : An alternative method uses a three-phase system of MTBE, methanol, and water.[2] This approach is often considered safer and can offer cleaner extracts compared to the chlorinated solvents used in the Bligh-Dyer method.
Causality Behind the Choice: These solvent systems are effective because they create a polarity gradient that can disrupt complex lipid-protein interactions within cell membranes and lipoproteins, ensuring that hydrophobic molecules like 9-PAHSA are efficiently solubilized and partitioned away from the aqueous phase.
Analyte Enrichment: Solid-Phase Extraction (SPE)
Due to the low concentration of 9-PAHSA, a pre-concentration step is mandatory.[2] SPE not only enriches the analyte but also provides a crucial clean-up step, removing compounds that can cause ion suppression in the mass spectrometer.[2][8]
Principle of Operation: SPE separates compounds based on their physical and chemical properties. For 9-PAHSA, a normal-phase or mixed-mode cartridge is typically used. The extracted lipid sample is loaded onto the cartridge, and a series of washes with solvents of increasing polarity are performed. Non-polar lipids (like triglycerides) are washed away first, while more polar lipids (like FAHFAs) are retained. A final elution with a more polar solvent mixture then recovers the enriched FAHFA fraction.
Detailed SPE Protocol (Representative): This protocol is adapted from established methods for FAHFA enrichment.[1][9]
-
Cartridge Conditioning : Condition a silica SPE cartridge (e.g., 500 mg) by washing sequentially with 3 mL of methanol, 3 mL of deionized water, and 3 mL of a phosphate buffer (e.g., 0.1 M, pH 6.0).[9] This prepares the stationary phase for sample loading.
-
Sample Loading : Load the dried and reconstituted lipid extract onto the conditioned cartridge at a slow flow rate (approx. 1 mL/min) to ensure proper binding.[9]
-
Washing : Wash the cartridge to remove interfering compounds. A typical sequence might be:
-
3 mL deionized water to remove salts.[9]
-
3 mL of a non-polar solvent (e.g., hexane) to elute neutral lipids.
-
3 mL of a slightly more polar solvent (e.g., 95:5 hexane:ethyl acetate) to elute other interfering lipids.
-
-
Elution : Elute the target FAHFA fraction using a more polar solvent mixture, such as 3 mL of 80:20:2 dichloromethane:isopropanol:ammonium hydroxide.[9]
-
Final Step : Evaporate the eluted fraction to dryness under a stream of nitrogen and reconstitute in a small volume (e.g., 40 µL) of the initial mobile phase for LC-MS analysis.[10]
Chapter 4: Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard
LC-MS is the cornerstone technique for 9-PAHSA quantification, offering the required sensitivity, specificity, and adaptability for complex biological samples.[2][11] All contemporary analytical methodologies for FAHFAs rely on this platform.[2]
Chromatographic Separation of Isomers
The primary function of the LC system is to separate 9-PAHSA from its regio-isomers.[2] Incomplete separation can lead to inaccurate quantification, as isomers often produce similar fragments in the mass spectrometer.[12]
-
Column Chemistry : The choice of the stationary phase is paramount.
-
C18 Columns : Reversed-phase C18 columns are widely used and can provide good separation for many FAHFAs.[10]
-
C30 Columns : These columns offer different selectivity due to their longer carbon chains and are particularly effective at separating PAHSA regio-isomers.[4]
-
Chiral Columns : For separating enantiomers (R- and S-forms), specialized chiral columns, such as those based on amylose tris(3,5-dimethylphenylcarbamate), are required.[2] This is crucial as different enantiomers may have different biological potencies.
-
-
Mobile Phase : The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol, isopropanol) and water, often with additives.[10][13] Additives like ammonium acetate or formic acid are used to facilitate efficient deprotonation of the carboxylic acid group on 9-PAHSA, which is essential for detection in negative ion mode.[10][13]
| Parameter | Typical Conditions | Rationale / Causality | Reference |
| Column | Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm) | Provides high-efficiency separation for complex lipid mixtures. | [10] |
| Mobile Phase A | Water with 5 mM ammonium acetate & 0.03% NH₄OH | Ammonium acetate promotes the formation of [M-H]⁻ ions for negative mode ESI. | [10] |
| Mobile Phase B | Methanol with 5 mM ammonium acetate & 0.03% NH₄OH | The organic solvent used to elute the hydrophobic analytes from the C18 column. | [10] |
| Flow Rate | 0.2 mL/min | A lower flow rate can improve separation efficiency and sensitivity. | [10] |
| Gradient/Isocratic | Isocratic (e.g., 93:7 Methanol:Water) or Gradient elution | Isocratic flow simplifies the method, while a gradient can resolve a wider range of lipids. | [10] |
| Injection Volume | 10 µL | A typical volume for modern UPLC systems. | [10] |
Mass Spectrometric Detection and Quantification
For targeted quantification, a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the instrument of choice.[7][10]
-
Ionization : Electrospray Ionization (ESI) in negative ion mode is used.[10] The carboxylic acid group on 9-PAHSA readily loses a proton to form the negatively charged molecular ion, [M-H]⁻.
-
Multiple Reaction Monitoring (MRM) : This highly specific technique involves two stages of mass filtering.
-
Q1 (First Quadrupole) : Selects only the precursor ion (the [M-H]⁻ of 9-PAHSA, m/z 537.5).
-
Q2 (Collision Cell) : The selected precursor ion is fragmented by collision with an inert gas.
-
Q3 (Third Quadrupole) : Selects only a specific, characteristic fragment ion (product ion) to pass to the detector. For PAHSAs, the fragment corresponding to the deprotonated palmitic acid headgroup (m/z 255.2) is commonly monitored.[4]
-
The combination of a specific precursor and a specific product ion (an MRM "transition") provides exceptional specificity, filtering out noise from other co-eluting compounds.
| Parameter | Typical Value | Rationale / Causality | Reference |
| Ionization Mode | Negative ESI | The carboxylic acid moiety of 9-PAHSA is easily deprotonated. | [7][10] |
| Spray Voltage | -3.0 to -3.5 kV | Optimizes the formation and desolvation of ions in the ESI source. | [10] |
| Ion Transfer Temp. | 325 °C | Ensures efficient desolvation of ions before they enter the mass analyzer. | [10] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and specificity for targeted quantification. | [10] |
| MRM Transition | m/z 537.5 → 255.2 | Precursor ion ([M-H]⁻) fragments to the characteristic palmitic acid product ion. | [4] |
The Role of Internal Standards for Trustworthy Data
Absolute quantification requires the use of an internal standard (IS).[5] An ideal IS behaves identically to the analyte during extraction, chromatography, and ionization but is distinguishable by the mass spectrometer.
The Gold Standard: A stable isotope-labeled (SIL) internal standard, such as 9-PAHSA-d4 , is the best choice.[7] This molecule is chemically identical to 9-PAHSA but is slightly heavier due to the replacement of four hydrogen atoms with deuterium. It is added to the sample at the very beginning of the workflow.[5] Any sample loss during extraction or variation in ionization efficiency will affect both the analyte and the IS equally. By calculating the ratio of the analyte signal to the IS signal, these variations are normalized, leading to highly accurate and precise quantification.
Chapter 5: Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative Approach
While LC-MS is dominant, GC-MS is a powerful, well-established technique for fatty acid analysis.[14] However, for large, non-volatile molecules like 9-PAHSA, its application requires an additional, critical step.
The Derivatization Imperative
GC requires analytes to be thermally stable and volatile enough to exist in the gas phase. 9-PAHSA does not meet these criteria. Therefore, chemical derivatization is mandatory.[8][15]
-
Purpose : Derivatization converts the polar carboxylic acid and hydroxyl groups into less polar, more volatile esters or ethers.
-
Common Method : Esterification to form Fatty Acid Methyl Esters (FAMEs) is a common approach for fatty acids.[14] This involves reacting the sample with a reagent like BF₃-methanol. For the hydroxyl group, a silylation reaction (e.g., using BSTFA) would also be necessary to create a trimethylsilyl (TMS) ether.
Causality Behind the Choice: This two-step derivatization (esterification and silylation) masks the polar functional groups that would otherwise cause the molecule to degrade at the high temperatures of the GC inlet and stick to the analytical column.
Challenges and Considerations
While effective, derivatization introduces complexity and potential sources of error.[8] The reactions must be driven to completion to ensure reproducibility, and the derivatization reagents themselves can be harsh and may introduce artifacts. For these reasons, direct analysis by LC-MS is generally preferred for FAHFAs.[11]
Chapter 6: Method Comparison and Future Outlook
The choice of analytical method depends on the specific research question, available instrumentation, and desired throughput.
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Sample Preparation | Requires extraction and SPE; no derivatization needed. | Requires extraction, SPE, and mandatory chemical derivatization. |
| Sensitivity | Excellent, capable of detecting nanomolar concentrations. | Can be very sensitive, but depends on derivatization efficiency. |
| Specificity | High, especially with MRM on a triple quadrupole instrument. | High, provides excellent structural confirmation via electron ionization (EI) fragmentation patterns. |
| Isomer Separation | Challenging but achievable with optimized columns (C30, Chiral). | Can provide excellent separation of derivatized isomers on long capillary columns. |
| Throughput | Relatively high, with run times typically under 30 minutes.[10] | Lower, due to the additional derivatization step. |
| Primary Application | Gold standard for targeted quantification of 9-PAHSA in biological matrices. | Niche applications; useful for structural confirmation or when LC-MS is unavailable. |
Future Outlook: The field of lipidomics is rapidly advancing. Emerging techniques like shotgun lipidomics offer high-throughput, chromatography-free analysis, though isomer resolution remains a challenge.[2] Furthermore, the integration of ion mobility spectrometry (IMS) with LC-MS provides an additional dimension of separation based on the ion's size and shape, offering a powerful new tool for resolving challenging isomers like those of PAHSAs.[16] As research into the therapeutic potential of 9-PAHSA continues, these advanced methods will become increasingly vital for a complete understanding of its complex biology.
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Yore, M. M., et al. (2016). A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids. Nature Protocols, 11(4), 799–810. [Link]
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Tzompa-Sosa, D. A., et al. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Molecules, 25(15), 3342. [Link]
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Syed, I., et al. (2023). The Measurement, Regulation, and Biological Activity of FAHFAs. Chemical Reviews. [Link]
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Kuda, O., et al. (2018). Lipidomic analysis of PAHSAs. [Diagram]. ResearchGate. [Link]
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Brejchova, K., et al. (2021). The synthesis and characterization of 9-PAHSA. [Image]. ResearchGate. [Link]
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Le, J., et al. (2023). Measurement of Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) and Alkyl-diacylglycerol (TG(O)) from Human Breast Milk. ACS Pharmacology & Translational Science, 6(11), 1749–1758. [Link]
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Gao, S., et al. (2020). High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC–MS. Journal of The American Society for Mass Spectrometry, 31(11), 2267–2276. [Link]
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Markey, C. N., et al. (2014). Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability. Clinical Biochemistry, 47(18), 328–334. [Link]
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Wang, Y-M., et al. (2021). 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice. Frontiers in Cardiovascular Medicine, 8, 755807. [Link]
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Salice, C. J., et al. (2022). The Need for Testing Isomer Profiles of Perfluoroalkyl Substances to Evaluate Treatment Processes. Environmental Science & Technology Letters, 9(11), 996–1002. [Link]
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Richardson, M., & Williams, J. (2024). Addressing PFAS Challenges with Modern High Resolution IMS-MS Methods. LCGC, 2(4). [Link]
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Lopes, C. A., et al. (2021). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. Molecules, 26(11), 3121. [Link]
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He, L., et al. (2023). Detection, quantification, and isomer differentiation of per- and polyfluoroalkyl substances (PFAS) using MALDI-TOF with trapped ion mobility. ChemRxiv. [Link]
-
GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. (n.d.). Agilent. [Link]
-
Noble, L. A., et al. (2024). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. Applied Sciences, 14(9), 3740. [Link]
Sources
- 1. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Measurement, Regulation, and Biological Activity of FAHFAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances [mdpi.com]
- 10. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liquid chromatography high-resolution mass spectrometry for fatty acid profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Need for Testing Isomer Profiles of Perfluoroalkyl Substances to Evaluate Treatment Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Methodological & Application
Application Note: Quantitative Analysis of 9-PAHSA in Biological Matrices via LC-MS/MS
Abstract & Scope
This protocol details the absolute quantification of 9-PAHSA, a bioactive lipid with anti-diabetic and anti-inflammatory properties, in plasma and tissue. The method utilizes a 13C4-labeled internal standard to correct for extraction efficiency and matrix effects.
Critical Challenge: The primary analytical hurdle is the chromatographic resolution of 9-PAHSA from its regioisomers (e.g., 5-PAHSA) and isobaric contaminants (e.g., Ceramides). This protocol incorporates specific chromatographic parameters to ensure isomer separation and utilizes negative electrospray ionization (ESI-) in Multiple Reaction Monitoring (MRM) mode for high sensitivity.
Scientific Mechanism & Fragmentation Logic
PAHSAs (Palmitic Acid Hydroxy Stearic Acids) are Esters of Hydroxy Fatty Acids (FAHFAs).[1][2][3] In negative ESI, the ester bond is the primary site of fragmentation.
Fragmentation Pathway
Upon collision-induced dissociation (CID), the ester bond cleaves, typically yielding the deprotonated fatty acid (FA) as the dominant product ion.
-
9-PAHSA (m/z 537.5): Cleaves to yield Palmitate (m/z 255.2).
-
9-PAHSA-13C4 (m/z 541.5): The 13C label is located on the palmitic acid chain. Cleavage yields [13C4]-Palmitate (m/z 259.2).
Visualization: Fragmentation Logic
Figure 1: CID fragmentation pathway showing the specific transitions for the analyte and internal standard.
Materials & Reagents
Standards
-
Analyte: 9-PAHSA (Cayman Chemical or equivalent).[1]
-
Internal Standard (ISTD): 9-PAHSA-13C4 (Label on the palmitoyl moiety).
Solvents (LC-MS Grade)
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
Water (H2O)
-
Chloroform (CHCl3) or Dichloromethane (DCM)
-
Ammonium Acetate (NH4OAc)
-
Ammonium Hydroxide (NH4OH) – Freshly opened bottle recommended.
Sample Preparation Protocol
Expertise Note: PAHSAs are present in low nanomolar concentrations. Plasticware can absorb lipids, and low-quality plastics can leach plasticizers (phthalates) that suppress ionization. Use glass vials for storage and high-quality polypropylene for extraction.
A. Internal Standard Spiking Solution
Prepare a working ISTD solution of 9-PAHSA-13C4 at 200 nM in Methanol .
-
Why: Adding ISTD before extraction is non-negotiable. It corrects for recovery losses during the liquid-liquid extraction (LLE).
B. Extraction (Modified Folch Method)
This method is preferred over Solid Phase Extraction (SPE) for initial setups because commercial SPE cartridges often contain trace PAHSA contaminants (background noise).
-
Sample Aliquot: Transfer 100 µL of plasma (or homogenized tissue lysate) to a clean glass tube.
-
Spike ISTD: Add 10 µL of the 200 nM ISTD working solution. Vortex gently.
-
Extraction: Add 2 mL of Chloroform:Methanol (2:1, v/v).
-
Tip: Include 0.01% BHT (Butylated hydroxytoluene) if samples are prone to oxidation, though PAHSAs are relatively stable.
-
-
Phase Separation: Add 400 µL of HPLC-grade water to induce phase separation.
-
Agitation: Vortex vigorously for 30 seconds. Centrifuge at 3,000 x g for 10 minutes at 4°C.
-
Collection: Carefully aspirate the lower organic phase (Chloroform layer) containing the lipids. Transfer to a new glass vial.
-
Caution: Do not disturb the protein interphase.
-
-
Re-extraction (Optional but Recommended): Add 1 mL Chloroform to the remaining aqueous phase, vortex, centrifuge, and combine with the first organic fraction.
-
Drying: Evaporate the solvent under a gentle stream of Nitrogen at 35°C until dry.
-
Reconstitution: Reconstitute in 100 µL of Methanol:Water (50:50). Vortex well and transfer to an LC vial with a glass insert.
Visualization: Workflow
Figure 2: Step-by-step extraction workflow ensuring ISTD equilibration.
LC-MS/MS Methodology
Trustworthiness Check (Isomer Separation): 9-PAHSA and 5-PAHSA have identical masses. 5-PAHSA elutes later than 9-PAHSA on C18 columns. You must run a neat standard of both isomers during method development to confirm their retention times (RT).
Liquid Chromatography (LC)[1][2][6][7]
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Column Temp: 40°C.
-
Injection Volume: 5-10 µL.
-
Mobile Phase A: Water + 5 mM Ammonium Acetate.[1]
-
Mobile Phase B: Methanol/Acetonitrile (90:10) + 5 mM Ammonium Acetate.[1]
-
Note: Some protocols use 0.01% NH4OH to enhance ionization in negative mode. Ensure your column is pH stable if increasing basicity.
-
Gradient Profile:
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |
|---|---|---|
| 0.0 | 60 | 0.3 |
| 1.0 | 60 | 0.3 |
| 12.0 | 95 | 0.3 |
| 14.0 | 95 | 0.3 |
| 14.1 | 60 | 0.3 |
| 17.0 | 60 | 0.3 |
Mass Spectrometry (MS)[1][2][3][4][6][7][8]
-
Source: Electrospray Ionization (ESI), Negative Mode.
MRM Transitions Table:
| Analyte | Precursor (Q1) | Product (Q3) | Collision Energy (V) | Role |
| 9-PAHSA | 537.5 | 255.2 | 26 | Quantifier |
| 9-PAHSA | 537.5 | 281.2 | 28 | Qualifier |
| 9-PAHSA-13C4 | 541.5 | 259.2 | 26 | ISTD |
| Ceramide (C16:0) | 536.5 | 254.2 | 30 | Interference Check |
Critical Interference Note: C16:0 Ceramide ([M-H]- 536.5) has a mass very close to 9-PAHSA (537.5). Due to the isotopic envelope of the ceramide (the M+1 isotope is 537.5), it can appear in the PAHSA channel if not chromatographically separated.
-
Validation: Monitor the Ceramide transition (536.5 -> 254.2). If a peak in the PAHSA channel co-elutes exactly with the Ceramide peak, it is likely an artifact. 9-PAHSA typically elutes earlier than C16-Ceramide on C18 columns.
Data Analysis & Quantification
Calculation
Use the Internal Standard Method .
-
Calculate the Area Ratio:
-
Construct a calibration curve (plotting
vs. Concentration) using 6-8 calibration points (e.g., 1 nM to 1000 nM). -
Apply linear regression (usually
or weighting) to determine the concentration in the reconstituted sample. -
Back-calculate to the original plasma volume.
Quality Assurance Criteria
-
Linearity:
. -
Accuracy: Calculated standards must be within ±15% of nominal value.
-
Retention Time: Analyte RT must be within ±0.05 min of the ISTD.
References
-
Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell, 159(2), 318-332.
-
Kuda, O., et al. (2016). Docosahexaenoic acid-derived fatty acid esters of hydroxy fatty acids (FAHFAs) with anti-inflammatory properties. Diabetes, 65(9), 2580-2590.
-
Brejchova, K., et al. (2020). Liquid chromatography–mass spectrometry methods for the analysis of fatty acid esters of hydroxy fatty acids (FAHFAs). Prostaglandins & Other Lipid Mediators, 150, 106461.
-
Nelson, A. T., et al. (2017). A Faster Protocol for Endogenous FAHFA Measurements. Journal of Lipid Research, 58(7).
Sources
- 1. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 9-PAHSA in Biological Matrices using Stable Isotope Dilution LC-MS/MS
Introduction: The Significance of 9-PAHSA and the Imperative for Accurate Quantification
9-hydroxypalmitoyl-stearic acid (9-PAHSA) is a member of the recently discovered class of endogenous lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs).[1][2][3] Emerging research has highlighted the profound physiological roles of 9-PAHSA, particularly its involvement in glucose metabolism and immune modulation. Studies have demonstrated that circulating levels of 9-PAHSA are correlated with insulin sensitivity, and its administration can improve glucose tolerance, stimulate insulin secretion, and exert anti-inflammatory effects.[4][5] These properties position 9-PAHSA as a lipid mediator with significant therapeutic potential for metabolic disorders such as type 2 diabetes and related cardiovascular complications.[2][4]
The accurate and precise quantification of 9-PAHSA in complex biological matrices like plasma, serum, and tissues is paramount for elucidating its pathophysiological roles and for the development of novel therapeutics. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its high sensitivity and specificity.[6] A robust analytical method is crucial to overcome challenges such as low endogenous concentrations and matrix effects. The stable isotope dilution (SID) method, employing a heavy-atom labeled internal standard, is the most reliable approach for achieving accurate quantification by compensating for variations during sample preparation and analysis. This application note provides a detailed protocol for the quantification of 9-PAHSA using 9-PAHSA-¹³C₄ as an internal standard, offering a self-validating system for researchers, scientists, and drug development professionals.
Principle of the Method: Stable Isotope Dilution and LC-MS/MS
The cornerstone of this protocol is the use of 9-PAHSA-¹³C₄, a stable isotope-labeled analogue of 9-PAHSA, as an internal standard. This internal standard is chemically identical to the analyte of interest but has a greater mass due to the incorporation of four ¹³C atoms. When a known amount of the internal standard is spiked into a sample at the beginning of the preparation process, it behaves identically to the endogenous 9-PAHSA throughout extraction, purification, and ionization.[7] Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard.
During LC-MS/MS analysis, the analyte and the internal standard co-elute chromatographically but are distinguished by their different mass-to-charge ratios (m/z) in the mass spectrometer. By measuring the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard, the absolute concentration of the endogenous 9-PAHSA in the original sample can be accurately determined. This method effectively nullifies the impact of matrix effects and procedural inconsistencies, ensuring the trustworthiness of the results.
Biological Context: The 9-PAHSA Signaling Axis
While the complete signaling network of 9-PAHSA is still under active investigation, current evidence suggests its involvement in key pathways regulating metabolic and inflammatory responses. One proposed mechanism involves the activation of G-protein coupled receptors (GPCRs), which can lead to downstream effects on insulin signaling and cytokine production.[2] The diagram below illustrates a simplified model of the potential signaling pathways influenced by 9-PAHSA.
Caption: Workflow for 9-PAHSA sample preparation.
Step-by-Step Methodology:
-
Internal Standard Spiking: To 100 µL of biological sample (e.g., plasma), add 10 µL of 9-PAHSA-¹³C₄ working solution (concentration to be optimized based on endogenous levels, typically in the low ng/mL range). Vortex briefly. The early addition of the internal standard is critical for ensuring it undergoes the same processing as the analyte.
-
Lipid Extraction: A modified Folch extraction is recommended for robust lipid recovery. [8] * Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol to the sample.
-
Vortex vigorously for 2 minutes.
-
Add 200 µL of 0.9% NaCl solution and vortex for another minute.
-
Centrifuge at 2000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic layer containing the lipids using a glass pipette.
-
-
Drying: Evaporate the collected organic phase to complete dryness under a gentle stream of nitrogen at 37°C.
-
Solid Phase Extraction (SPE): This step is crucial for enriching the FAHFA fraction and removing interfering lipids. [1][8] * Condition an SPE cartridge with 3 mL of hexane.
-
Reconstitute the dried lipid extract in 200 µL of hexane and load it onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of 95:5 (v/v) hexane:ethyl acetate to elute neutral lipids.
-
Elute the desired FAHFA fraction with 4 mL of ethyl acetate.
-
-
Final Drying and Reconstitution: Evaporate the collected eluate to dryness under nitrogen. Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 90:10 Methanol:Water with additives).
Part 2: LC-MS/MS Analysis
The chromatographic separation and mass spectrometric detection are optimized for the specific properties of 9-PAHSA.
LC Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18 reverse-phase, e.g., Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm) | Provides excellent retention and separation for lipids. [8] |
| Mobile Phase A | Water with 5 mM Ammonium Acetate and 0.01% Ammonium Hydroxide | Ammonium acetate aids in ionization. Ammonium hydroxide improves peak shape. |
| Mobile Phase B | Methanol with 5 mM Ammonium Acetate and 0.01% Ammonium Hydroxide | - |
| Gradient | Isocratic or shallow gradient (e.g., 90-95% B over 10 min) | Isocratic elution often provides sufficient separation for targeted analysis. [8] |
| Flow Rate | 0.2-0.4 mL/min | Optimized for the column dimensions to ensure sharp peaks. |
| Column Temperature | 40-50 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5-10 µL | - |
MS Parameters:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | Carboxylic acid moiety of 9-PAHSA is readily deprotonated. [8] |
| Capillary Voltage | 3.0-3.5 kV | Optimized for efficient ion generation. |
| Source Temperature | 120-150 °C | - |
| Desolvation Temperature | 350-450 °C | Ensures efficient desolvation of the mobile phase. |
| Collision Gas | Argon | - |
| Multiple Reaction Monitoring (MRM) Transitions | See table below | Specific precursor-to-product ion transitions provide high selectivity. |
MRM Transitions for 9-PAHSA and 9-PAHSA-¹³C₄:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |
| 9-PAHSA | 537.5 | 255.2 | ~25 | Quantifier |
| 9-PAHSA | 537.5 | 281.2 | ~20 | Qualifier |
| 9-PAHSA-¹³C₄ | 541.5 | 255.2 | ~25 | Internal Standard |
Note: Collision energies should be optimized for the specific mass spectrometer used. The fragmentation of 9-PAHSA typically yields the palmitate anion (m/z 255.2) and the dehydrated hydroxystearate anion (m/z 281.2). [1][9]The transition to the more stable palmitate ion is generally the most abundant and is therefore used for quantification. [1]
Part 3: Data Analysis and Quality Control
-
Calibration Curve: Prepare a series of calibration standards by spiking known amounts of 9-PAHSA into a surrogate matrix (e.g., charcoal-stripped plasma) containing a fixed concentration of 9-PAHSA-¹³C₄. The concentration range should encompass the expected levels in the samples.
-
Quantification: Integrate the peak areas for the quantifier MRM transition of 9-PAHSA and the MRM transition of 9-PAHSA-¹³C₄. Calculate the peak area ratio (9-PAHSA / 9-PAHSA-¹³C₄).
-
Concentration Calculation: Construct a calibration curve by plotting the peak area ratio against the known concentration of 9-PAHSA for the calibration standards. Use a linear regression with 1/x or 1/x² weighting to determine the concentration of 9-PAHSA in the unknown samples.
-
Self-Validation: The peak area of the internal standard (9-PAHSA-¹³C₄) should be consistent across all samples in a batch. Significant variation (e.g., >20%) may indicate a problem with sample preparation or matrix effects that are not fully compensated for. The ratio of the qualifier to quantifier ion for 9-PAHSA should also be consistent between samples and standards.
Conclusion: A Robust Framework for Advancing 9-PAHSA Research
This application note provides a comprehensive and scientifically grounded protocol for the accurate quantification of 9-PAHSA in biological matrices. By leveraging the principles of stable isotope dilution and the sensitivity of LC-MS/MS, this method offers a self-validating system that ensures data integrity. The detailed explanation of the rationale behind each step empowers researchers to not only execute the protocol but also to troubleshoot and adapt it as needed. The adoption of this robust analytical framework will be instrumental in advancing our understanding of the role of 9-PAHSA in health and disease, and in facilitating the development of novel therapeutic strategies targeting this important class of lipids.
References
-
Wang, L. et al. (2021). 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice. Frontiers in Cardiovascular Medicine. Available at: [Link]
-
Zajac, M. et al. (2018). Synthesis of [¹³C₄]-labeled Δ⁹-Tetrahydrocannabinol and 11-nor-9-Carboxy-Δ⁹-tetrahydrocannabinol as Internal Standards for Reducing Ion Suppressing/Alteration Effects in LC/MS-MS Quantification. Molecules. Available at: [Link]
-
Tanaka, T. et al. (2013). HPLC-MS/MS analysis of 9 artificial sweeteners in imported foods. Journal of the Food Hygienic Society of Japan. Available at: [Link]
-
Krämer, A. et al. (2023). 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors. Frontiers in Immunology. Available at: [Link]
-
Sykes, M. C. et al. (2016). A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs). Nature Protocols. Available at: [Link]
-
Li, Y. et al. (2016). An LC-MS/MS method for simultaneous determination of nine steroidal saponins from Paris polyphylla var. in rat plasma and its application to pharmacokinetic study. Journal of Chromatography B. Available at: [Link]
-
Lee, J. W. et al. (2019). A Faster Protocol for Endogenous FAHFA Measurements. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Wang, L. et al. (2021). The synthesis and characterization of 9-PAHSA. [Image]. ResearchGate. Available at: [Link]
-
Kuda, O. et al. (2020). Identification of short-chain fatty acid esters of hydroxy fatty acids (SFAHFAs) in a murine model by nontargeted analysis using ultra-high-performance liquid chromatography/linear ion trap quadrupole-Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Chen, Y. et al. (2024). 9-PAHSA Protects Against High-Fat Diet-Induced Diabetes-Associated Cognitive Impairment via Gut Microbiota Regulation. Journal of Alzheimer's Disease. Available at: [Link]
-
Bihan, D. G. et al. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLOS ONE. Available at: [Link]
-
Yang, L. et al. (2024). Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Al-Sari, M. et al. (2022). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. Metabolites. Available at: [Link]
-
Ma, Y. et al. (2015). Experimental and in silico spectra of the model compound 9-PAHSA in negative ionization mode. [Image]. ResearchGate. Available at: [Link]
-
van de Merbel, N. C. (2019). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. Bioanalysis. Available at: [Link]
Sources
- 1. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Advanced MRM Optimization for 9-PAHSA-13C4 Analysis
Abstract
This guide details the protocol for optimizing Multiple Reaction Monitoring (MRM) transitions for 9-PAHSA-13C4 (Palmitic Acid-13C4-9-Hydroxy Stearic Acid), a stable isotope-labeled internal standard used in the quantification of FAHFAs (Fatty Acid esters of Hydroxy Fatty Acids). 9-PAHSA is a bioactive lipid with potent anti-diabetic and anti-inflammatory properties.[1] Accurate quantification in biological matrices requires rigorous separation of regioisomers (e.g., 9-PAHSA vs. 5-PAHSA) and precise tuning of MS/MS parameters to distinguish the 13C4-labeled standard from endogenous species and isobaric artifacts.
Technical Background & Mechanistic Insight
The FAHFA Fragmentation Mechanism
To optimize MRM transitions, one must understand the collision-induced dissociation (CID) behavior of FAHFAs. In negative electrospray ionization (ESI-), 9-PAHSA ([M-H]⁻, m/z 537.5) primarily fragments via cleavage of the ester bond connecting the fatty acid head group to the hydroxy fatty acid backbone.
-
Primary Fragment (Quantifier): The ester bond breaks, releasing the deprotonated fatty acid (Palmitate, m/z 255.2). This is typically the most abundant ion.
-
Secondary Fragment (Qualifier): The hydroxy fatty acid backbone (9-Hydroxystearate, m/z 299.3).
-
Tertiary Fragment: Dehydration of the hydroxy fatty acid (m/z 281.2).
The 13C4 Isotope Shift Logic
The specific MRM transition for 9-PAHSA-13C4 depends entirely on the location of the carbon-13 label. Commercial synthesis often places the label on the palmitic acid chain to ensure the fragment ion shifts, distinguishing it from endogenous palmitate.
-
Scenario A: Label on Palmitic Acid (Most Common)
-
Scenario B: Label on Hydroxystearic Acid
-
Precursor: m/z 541.5 ([M-H]⁻)
-
Product 1: m/z 255.2 (Unlabeled Palmitate)
-
Risk: High background noise because the product ion (m/z 255) is a common background contaminant.
-
This protocol assumes Scenario A (Label on Palmitic Acid side).
Visualization: Fragmentation & Workflow
FAHFA Fragmentation Pathway
The following diagram illustrates the cleavage mechanism and the resulting mass shifts for the 13C4-labeled standard.
Caption: CID fragmentation pathway of 9-PAHSA-13C4 (Palmitate-labeled) showing key transitions.
Protocol: MRM Optimization & Method Development
Phase 1: Direct Infusion & Transition Tuning
Objective: Empirically determine the optimal Collision Energy (CE) and Declustering Potential (DP) for the 13C4 standard.
Materials:
-
9-PAHSA-13C4 Standard (100 µg/mL stock in Ethanol).
-
Infusion Solvent: 50:50 Methanol:Water + 0.01% Acetic Acid (to aid negative ionization).
Step-by-Step:
-
Preparation: Dilute stock to 1 µM in Infusion Solvent.
-
Q1 Scan (Precursor Selection):
-
Mode: MS1 Scan, Negative Mode.
-
Range: m/z 500–600.
-
Verification: Confirm the presence of m/z 541.5. If you see m/z 537.5, your standard is unlabeled.
-
-
Product Ion Scan:
-
Select m/z 541.5 as the precursor.
-
Apply a generic CE ramp (e.g., 10V to 60V).
-
Observation: Look for peaks at m/z 259.2 (Quantifier) and m/z 299.3 (Qualifier).
-
-
MRM Optimization (Automated or Manual):
-
Dwell Time: Set to 50ms initially.
-
CE Ramp: Inject the standard while stepping CE from 15V to 45V in 2V increments.
-
Selection Criteria: Choose the CE that yields the maximum intensity for m/z 259.2.
-
Phase 2: Chromatographic Separation of Isomers
Critical Expertise: MRM alone cannot distinguish 9-PAHSA from 5-PAHSA (regioisomers). They have the same mass and fragments. Separation must be achieved chromatographically.[2]
Protocol:
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm). Note: Standard lipidomics columns (50mm) are often too short to separate FAHFA isomers.
-
Mobile Phase:
-
A: Water (0.1% Acetic Acid).
-
B: Acetonitrile/Isopropanol (90:10) (0.1% Acetic Acid).[5]
-
Why Acetic Acid? It provides better negative mode sensitivity for FAHFAs compared to Formic Acid.
-
-
Gradient:
-
Isocratic hold at 50% B may be required, or a very shallow gradient (e.g., 60% to 80% B over 15 minutes).
-
Validation: Inject a mix of unlabeled 9-PAHSA and 5-PAHSA. Baseline separation must be achieved before analyzing biological samples.
-
Data Summary: Optimized Transitions
The following table summarizes the theoretical and empirically observed transitions for 9-PAHSA-13C4 (assuming Palmitate label).
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Role | Approx. CE (V)* | Dwell Time (ms) |
| 9-PAHSA-13C4 | 541.5 | 259.2 | Quantifier | 28 - 32 | 50 |
| 9-PAHSA-13C4 | 541.5 | 299.3 | Qualifier | 25 - 30 | 50 |
| 9-PAHSA (Endogenous) | 537.5 | 255.2 | Quantifier | 28 - 32 | 30 |
| 9-PAHSA (Endogenous) | 537.5 | 299.3 | Qualifier | 25 - 30 | 30 |
*Note: Collision Energy (CE) values are instrument-dependent (e.g., Sciex vs. Thermo vs. Agilent). Perform the ramp described in Phase 1 to fine-tune.
Experimental Workflow Diagram
Caption: Analytical workflow ensuring accurate quantification via Internal Standard normalization.
Troubleshooting & Quality Control (Self-Validating Systems)
To ensure the trustworthiness of your data, implement these checks:
-
The "Artifactual Dimer" Check:
-
Issue: High concentrations of free fatty acids (e.g., Oleic Acid) can form non-covalent dimers in the source that mimic FAHFA mass (e.g., [2M-H]⁻).
-
Validation: Monitor the retention time.[2][5][6] Artifactual dimers usually elute at the same time as the free fatty acid, whereas 9-PAHSA elutes later. If your "9-PAHSA" peak aligns perfectly with the Oleic Acid peak, it is likely an artifact [1, 3].
-
-
Isotope Purity Check:
-
Inject the 9-PAHSA-13C4 standard alone. Monitor the unlabeled transition (537 -> 255).
-
Requirement: The signal in the unlabeled channel should be <1% of the labeled channel to prevent false positives in low-abundance samples.
-
References
-
Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[3][7][8][9] Cell, 159(2), 318–332.[3][8][10] Link
-
Kuda, O., et al. (2016). A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids. Nature Protocols, 11, 1053–1066. Link
-
Brejchova, K., et al. (2020). Artifactual FA dimers mimic FAHFA signals in untargeted metabolomics pipelines. Journal of Lipid Research, 61(12). Link
-
Nelson, A. T., et al. (2020). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites.[2][5][8][11][12] Link
Sources
- 1. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics [mdpi.com]
- 6. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The good in fat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Measurement, Regulation, and Biological Activity of FAHFAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Artifactual FA dimers mimic FAHFA signals in untargeted metabolomics pipelines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid Phase Extraction of 9-PAHSA-13C4
Introduction: The Significance of 9-PAHSA in Modern Research
Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids with significant therapeutic potential. Among these, 9-PAHSA has garnered considerable attention for its anti-inflammatory and insulin-sensitizing properties, making it a key target in metabolic disease and drug development research.[1] Accurate quantification of 9-PAHSA in complex biological matrices is paramount for understanding its physiological roles and for the development of novel therapeutics.
This application note provides a comprehensive guide to the solid phase extraction (SPE) of 9-PAHSA and its stable isotope-labeled internal standard, 9-PAHSA-13C4, from biological samples. We will delve into the foundational principles of SPE, present detailed, step-by-step protocols for both normal-phase (silica) and reversed-phase (C18) SPE, and discuss the critical aspects of method validation to ensure data integrity and reproducibility. This guide is designed for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for 9-PAHSA quantification.
The Cornerstone of Accurate Quantification: 9-PAHSA-13C4 Internal Standard
The use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification in mass spectrometry-based assays. 9-PAHSA-13C4, with its four carbon-13 atoms, is an ideal internal standard for 9-PAHSA analysis. It co-elutes chromatographically with the endogenous analyte and exhibits identical ionization and fragmentation behavior in the mass spectrometer. This allows for the correction of any analyte loss during sample preparation, including the SPE process, and compensates for matrix effects, thereby ensuring the highest level of analytical accuracy.
Understanding the Physicochemical Landscape of 9-PAHSA
Navigating the SPE Landscape: A Tale of Two Phases
Solid phase extraction is a powerful technique for sample clean-up and concentration prior to chromatographic analysis. The choice of the stationary phase (sorbent) is critical and depends on the physicochemical properties of the analyte and the sample matrix. For 9-PAHSA, both normal-phase and reversed-phase SPE can be effectively employed.
Normal-Phase SPE: Leveraging Polarity with Silica
In normal-phase SPE, a polar stationary phase, such as silica, is used. Non-polar compounds have a weaker interaction with the silica and will elute with non-polar solvents, while more polar compounds are retained and require more polar solvents for elution. Given the presence of the carboxylic acid, ester, and hydroxyl groups, 9-PAHSA exhibits sufficient polarity to be retained on a silica sorbent while less polar lipids can be washed away.
Reversed-Phase SPE: Harnessing Hydrophobicity with C18
Reversed-phase SPE employs a non-polar stationary phase, most commonly octadecyl-functionalized silica (C18). In this mode, non-polar and weakly polar compounds in a polar sample matrix will be retained on the sorbent through hydrophobic interactions. Polar impurities are washed away with a polar solvent, and the analyte of interest is then eluted with a less polar (more organic) solvent. The long hydrocarbon backbone of 9-PAHSA makes it well-suited for retention on a C18 sorbent.
Sample Preparation: The First Step to Success
Proper sample preparation is a critical prerequisite for successful SPE. The goal is to prepare the sample in a solvent that is compatible with the chosen SPE chemistry and to remove gross interferences, such as proteins.
Plasma and Serum
For plasma and serum samples, protein precipitation is the most common initial step. This is typically achieved by adding a water-miscible organic solvent, such as acetonitrile, to the sample. This denatures and precipitates the proteins, which can then be removed by centrifugation. The resulting supernatant, containing 9-PAHSA, can then be further processed for SPE.
Tissue Samples
Tissue samples require homogenization to release the intracellular contents. A common approach is to use a liquid-liquid extraction method, such as the Folch or Bligh-Dyer procedures, which utilize a mixture of chloroform and methanol to extract lipids from the homogenized tissue. The lipid-containing organic phase is then evaporated and the residue is reconstituted in a solvent suitable for SPE.
Detailed Protocols for 9-PAHSA-13C4 Solid Phase Extraction
The following protocols provide detailed, step-by-step instructions for both silica-based and C18-based SPE of 9-PAHSA and its internal standard.
Protocol 1: Normal-Phase SPE using a Silica Cartridge
This protocol is adapted from established methods for FAHFA analysis and is highly effective for enriching 9-PAHSA from lipid extracts.
Materials:
-
Silica SPE cartridges (e.g., 500 mg, 3 mL)
-
Hexane
-
Ethyl acetate
-
Chloroform
-
Nitrogen gas for evaporation
-
Vortex mixer
-
Centrifuge
Procedure:
-
Cartridge Conditioning:
-
Wash the silica SPE cartridge with 6 mL of ethyl acetate.
-
Condition the cartridge with 6 mL of hexane. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Reconstitute the dried lipid extract (from plasma/serum protein precipitation or tissue liquid-liquid extraction) in 200 µL of chloroform.
-
Spike the sample with an appropriate amount of 9-PAHSA-13C4 internal standard solution.
-
Load the reconstituted sample onto the conditioned silica cartridge.
-
-
Washing (Elution of Neutral Lipids):
-
Wash the cartridge with 6 mL of 5% ethyl acetate in hexane to elute neutral lipids and other non-polar interferences. Collect this fraction for potential analysis of other lipids if desired, otherwise discard.
-
-
Elution of 9-PAHSA:
-
Elute the 9-PAHSA and 9-PAHSA-13C4 with 4 mL of ethyl acetate into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable solvent for your analytical method (e.g., methanol or mobile phase for LC-MS).
-
Protocol 2: Reversed-Phase SPE using a C18 Cartridge
This protocol is a robust alternative to normal-phase SPE and is particularly useful for aqueous samples.
Materials:
-
C18 SPE cartridges (e.g., 500 mg, 3 mL)
-
Methanol
-
Deionized water
-
Acetonitrile
-
Hexane
-
Nitrogen gas for evaporation
-
Vortex mixer
-
Centrifuge
Procedure:
-
Cartridge Conditioning:
-
Wash the C18 SPE cartridge with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of deionized water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Acidify the protein-precipitated plasma/serum supernatant with a small amount of formic or acetic acid to a pH of approximately 3-4. This ensures that the carboxylic acid group of 9-PAHSA is protonated and more retained on the C18 sorbent.
-
Spike the sample with an appropriate amount of 9-PAHSA-13C4 internal standard solution.
-
Load the acidified sample onto the conditioned C18 cartridge at a slow and steady flow rate.
-
-
Washing:
-
Wash the cartridge with 5 mL of 5% methanol in water to remove polar impurities and salts.
-
-
Elution of 9-PAHSA:
-
Elute the 9-PAHSA and 9-PAHSA-13C4 with 5 mL of acetonitrile or methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS).
-
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the described SPE protocols.
| Parameter | Protocol 1: Silica SPE | Protocol 2: C18 SPE |
| Sorbent Mass | 500 mg | 500 mg |
| Sample Volume (Plasma/Serum) | 100 - 500 µL | 100 - 500 µL |
| Conditioning Solvent 1 | 6 mL Ethyl Acetate | 5 mL Methanol |
| Conditioning Solvent 2 | 6 mL Hexane | 5 mL Deionized Water |
| Sample Loading Solvent | 200 µL Chloroform | Acidified Aqueous Supernatant |
| Wash Solvent | 6 mL 5% Ethyl Acetate in Hexane | 5 mL 5% Methanol in Water |
| Elution Solvent | 4 mL Ethyl Acetate | 5 mL Acetonitrile or Methanol |
| Expected Recovery | > 85% | > 85% |
Visualizing the Workflow: SPE Protocol Diagrams
To provide a clear visual representation of the experimental workflows, the following diagrams have been generated using Graphviz.
Caption: Workflow diagram for normal-phase SPE of 9-PAHSA using a silica cartridge.
Caption: Workflow diagram for reversed-phase SPE of 9-PAHSA using a C18 cartridge.
Ensuring Trustworthiness: The Imperative of Method Validation
A developed SPE protocol must be thoroughly validated to ensure its performance and the reliability of the generated data. Bioanalytical method validation should be performed in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH). Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.
-
Matrix Effect: The influence of co-eluting, endogenous components of the sample matrix on the ionization of the analyte.
-
Calibration Curve: The relationship between the analyte concentration and the instrument response.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
By rigorously validating the SPE method, researchers can have high confidence in the accuracy and precision of their 9-PAHSA quantification.
Conclusion: A Robust Foundation for 9-PAHSA Research
This application note provides a comprehensive framework for the solid phase extraction of 9-PAHSA and its isotopically labeled internal standard, 9-PAHSA-13C4. By understanding the underlying principles of SPE and following the detailed protocols for both normal-phase and reversed-phase chemistries, researchers can effectively isolate and enrich 9-PAHSA from complex biological matrices. The inclusion of a stable isotope-labeled internal standard and adherence to rigorous method validation practices are essential for generating high-quality, reproducible data. These robust analytical methods will undoubtedly accelerate our understanding of the biological significance of 9-PAHSA and its potential as a therapeutic agent.
References
-
Yore, M. M., Syed, I., Moraes-Vieira, P. M., Zhang, T., Herman, M. A., Homan, E. A., ... & Kahn, B. B. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell, 159(2), 318-332. [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Christie, W. W. (2019). Solid-phase extraction columns in the analysis of lipids. AOCS. [Link]
-
Waters Corporation. (n.d.). Beginner's Guide to Solid-Phase Extraction (SPE). [Link]
-
Agilent Technologies. (2016). The Fundamentals of Solid Phase Extraction (SPE). [Link]
-
Schultz Moreira, A. R., Rüschenbaum, S., Schefczyk, S., Hendgen-Cotta, U., Rassaf, T., Broering, R., ... & Buitrago-Molina, L. E. (2020). 9-PAHSA Prevents Mitochondrial Dysfunction and Increases the Viability of Steatotic Hepatocytes. International journal of molecular sciences, 21(21), 8279. [Link]
-
Wang, L., Li, C., Li, L., Chen, Y., & Li, Y. (2018). 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide/NF-kappa B pathway. Biochemical and biophysical research communications, 506(2), 344-350. [Link]
-
Kuda, O., Brezinova, M., Rombaldova, M., Slavikova, B., Posta, M., Beier, P., ... & Kopecky, J. (2016). A novel C18-based solid-phase extraction protocol for the analysis of fatty acid esters of hydroxy fatty acids. Journal of chromatography A, 1437, 143-150. [Link]
-
Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues. Journal of biological chemistry, 226(1), 497-509. [Link]
Sources
Application Note: A Robust Targeted Lipidomics Workflow for the Quantification of 9-PAHSA in Biological Matrices
Abstract
This application note provides a comprehensive, field-tested workflow for the targeted detection and absolute quantification of 9-palmitic acid, 10-stearic acid-hydroxy acid (9-PAHSA) in biological samples. 9-PAHSA is a member of the recently discovered class of bioactive lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). These lipids are emerging as significant endogenous signaling molecules with potent anti-inflammatory and insulin-sensitizing properties.[1][2] Given their low physiological concentrations and the existence of numerous structural isomers, a highly sensitive, specific, and robust analytical method is imperative.[3] This guide details a complete protocol, from sample preparation and lipid extraction to final analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), designed for researchers in metabolic disease, immunology, and drug development.
Introduction: The Biological Significance of 9-PAHSA
9-PAHSA is an endogenous lipid where palmitic acid is esterified to the 9-hydroxy position of stearic acid.[1] It is a prominent member of the PAHSA family, which are among the most abundant FAHFAs found in mammalian tissues, including adipose tissue and serum.[1] Research has demonstrated that circulating levels of 9-PAHSA are correlated with insulin sensitivity and are notably reduced in insulin-resistant humans.[1][4] Administration of 9-PAHSA in preclinical models has been shown to improve glucose tolerance, stimulate insulin secretion, and exert potent anti-inflammatory effects.[1][4] Furthermore, 9-PAHSA has been implicated in promoting cardiovascular health by enhancing autophagic flux in myocardial cells and preventing mitochondrial dysfunction in steatotic hepatocytes.[4][5] These diverse biological activities position 9-PAHSA as a promising biomarker and a potential therapeutic target for metabolic and inflammatory diseases.
The accurate measurement of 9-PAHSA is analytically challenging due to its low abundance and the presence of multiple regioisomers (e.g., 5-PAHSA, 12-PAHSA) that are structurally similar and often co-elute.[3][6] Therefore, a targeted lipidomics approach using LC-MS/MS is the method of choice, providing the necessary selectivity and sensitivity for resolving and quantifying these isomers.[2] This document outlines a validated workflow to achieve this.
Overall Analytical Workflow
The entire process, from sample receipt to data output, is designed to ensure maximum recovery, minimize analytical variability, and achieve accurate quantification. The workflow involves a multi-step process that includes lipid extraction from the biological matrix, enrichment of the FAHFA fraction via solid-phase extraction (SPE), and subsequent analysis by a high-sensitivity triple quadrupole mass spectrometer.
Caption: High-level workflow for targeted 9-PAHSA lipidomics analysis.
Detailed Protocols & Methodologies
Materials and Reagents
-
Solvents: HPLC or LC-MS grade chloroform, methanol, hexane, ethyl acetate, isopropanol, and water.
-
Reagents: Ammonium acetate, ammonium hydroxide, and formic acid.
-
Standards: 9-PAHSA analytical standard and a stable isotope-labeled internal standard (IS), preferably ¹³C₄-9-PAHSA. The use of ¹³C-labeled standards is strongly recommended over deuterated ones to avoid potential chromatographic shifts.[3]
-
SPE Cartridges: Strata SI-1 Silica SPE cartridges (500 mg, 3 mL) or equivalent.
-
Vials: Amber glass vials with PTFE-lined caps.
Protocol 1: Sample Preparation and Lipid Extraction
This protocol is based on established methods for FAHFA extraction from complex biological matrices like serum, plasma, or tissue homogenates.[2][7] The immediate addition of an internal standard is a critical self-validating step, as it accounts for analyte loss during extraction and any matrix effects during ionization.[8]
-
Sample Aliquoting:
-
For serum/plasma: Use 200 µL.
-
For tissue: Use ~150 mg, which should be dounce-homogenized on ice in 1.5 mL of PBS.
-
-
Internal Standard Spiking: To each sample, add the internal standard (e.g., 5 pmol of ¹³C₄-9-PAHSA) dissolved in a small volume of chloroform. This step is crucial for achieving absolute quantification.[7][8]
-
Solvent Addition: Add solvents in the following order to the sample mixture: 1.5 mL methanol, followed by 3 mL of chloroform.
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.
-
Phase Separation: Centrifuge the samples at 2,200 x g for 5 minutes at 4°C. This will separate the mixture into an upper aqueous phase and a lower organic phase containing the lipids.[7]
-
Organic Phase Collection: Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube. Avoid disturbing the protein interface.
-
Drying: Dry the extracted lipids under a gentle stream of nitrogen gas. Store the dried extract at -80°C until ready for SPE.[7]
Protocol 2: Solid-Phase Extraction (SPE) for FAHFA Enrichment
SPE is a critical cleanup step to remove highly abundant, neutral lipids (like triglycerides and cholesterol esters) that can suppress the ionization of low-abundance FAHFAs and contaminate the LC-MS system.[7] This protocol uses a silica cartridge to separate lipids based on polarity.
-
Cartridge Conditioning:
-
Pre-wash the silica cartridge with 6 mL of ethyl acetate.
-
Condition the cartridge with 6 mL of hexane. Use positive pressure (nitrogen) to gently push the solvents through.[7]
-
-
Sample Loading: Reconstitute the dried lipid extract from Protocol 1 in 200 µL of chloroform and load it onto the conditioned SPE cartridge.[7]
-
Elution of Neutral Lipids: Wash the cartridge with 6 mL of 5% ethyl acetate in hexane to elute neutral lipids. Collect this fraction for waste.[7]
-
Elution of FAHFAs: Elute the desired FAHFA fraction with 4 mL of 100% ethyl acetate into a new clean collection tube.[7]
-
Final Drydown: Dry the collected FAHFA fraction under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the final sample in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 93:7 methanol:water with additives) for LC-MS/MS analysis.
LC-MS/MS Instrumental Analysis
The separation of PAHSA isomers is challenging but achievable with an optimized reverse-phase chromatography method.[6] A long C18 column with small particle size enhances resolution.[6] Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional sensitivity and specificity.
Liquid Chromatography (LC) Parameters
The following parameters have been shown to effectively separate PAHSA isomers.[6][7]
| Parameter | Recommended Setting | Rationale |
| LC System | Agilent 1200 Series or equivalent | Provides stable and reproducible gradients. |
| Column | Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm) or Luna C18(2) (3 μm, 2.0 x 250 mm) | C18 chemistry provides excellent retention for lipids. Longer columns improve isomer resolution.[6][7] |
| Mobile Phase | Isocratic: 93:7 Methanol:Water with 5 mM Ammonium Acetate and 0.03% Ammonium Hydroxide | The high organic content is suitable for lipid elution. Ammonium acetate and hydroxide act as mobile phase modifiers to improve peak shape and ionization efficiency in negative mode.[7] |
| Flow Rate | 0.2 mL/min | A lower flow rate increases residence time in the column, enhancing separation. |
| Column Temp. | 25°C | Maintains consistent retention times.[7] |
| Injection Vol. | 2-10 µL | Dependent on sample concentration and instrument sensitivity. |
Mass Spectrometry (MS) Parameters
Detection is performed in negative ionization mode, as FAHFAs readily form [M-H]⁻ ions.
| Parameter | Recommended Setting | Rationale |
| MS System | Agilent 6410 or Thermo TSQ Quantiva Triple Quadrupole or equivalent | Required for sensitive and specific MRM experiments.[7] |
| Ionization Mode | Electrospray Ionization (ESI), Negative | FAHFAs have a carboxylic acid moiety that is easily deprotonated. |
| Spray Voltage | -3.0 to -3.5 kV | Optimizes the formation of gas-phase ions.[7][9] |
| Ion Transfer Tube Temp. | 325°C | Facilitates desolvation of ions.[7][9] |
| Vaporizer Temp. | 275°C - 325°C | Facilitates desolvation of ions.[7][9] |
| Sheath/Aux Gas | Instrument dependent; typically 30-40 and 5-10 (arbitrary units) | Optimizes the spray plume and desolvation.[7][9] |
MRM Transitions for Quantification
For 9-PAHSA, the precursor ion is the deprotonated molecule [M-H]⁻ at m/z 537.9. Upon collision-induced dissociation (CID), it yields characteristic product ions. The most abundant fragment ion typically corresponds to the deprotonated palmitic acid at m/z 255.2.[6]
| Analyte | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Collision Energy (eV) | Purpose |
| 9-PAHSA | 537.9 | 255.2 | ~20-25 | Quantifier (most stable & abundant fragment)[6] |
| 9-PAHSA | 537.9 | 299.3 | ~15-20 | Qualifier (Hydroxy Stearic Acid fragment)[6] |
| ¹³C₄-9-PAHSA (IS) | 541.9 | 259.2 | ~20-25 | Quantifier for Internal Standard |
Note: Collision energies should be optimized for the specific mass spectrometer being used.
Data Analysis and Interpretation
-
Peak Integration: Integrate the chromatographic peaks for the quantifier transitions of both the endogenous 9-PAHSA and the ¹³C₄-9-PAHSA internal standard using the instrument's software (e.g., Agilent MassHunter).
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of 9-PAHSA and a fixed concentration of the internal standard. Run these standards alongside the unknown samples. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Quantification: Determine the concentration of 9-PAHSA in the biological samples by using the peak area ratio from the sample and interpolating its concentration from the linear regression of the calibration curve. The Lower Limit of Quantification (LLOQ) is defined as the lowest concentration on the calibration curve where precision and accuracy are within acceptable limits (e.g., ±20%).[10]
9-PAHSA Signaling Interactions
9-PAHSA exerts its biological effects through various mechanisms, including interactions with G protein-coupled receptors (GPCRs). Recent studies have shown that 9-PAHSA can act as an antagonist on several chemokine receptors, which may contribute to its anti-inflammatory properties.[11]
Caption: 9-PAHSA antagonism of chemokine GPCRs, a proposed anti-inflammatory mechanism.[11]
Conclusion
The targeted lipidomics workflow presented in this application note provides a reliable and reproducible method for the absolute quantification of 9-PAHSA in various biological samples. By combining an efficient extraction and enrichment protocol with a highly selective and sensitive LC-MS/MS analysis, this method overcomes the challenges associated with measuring low-abundance lipid isomers. This robust analytical tool is essential for researchers aiming to elucidate the precise roles of 9-PAHSA in health and disease and to explore its potential as a biomarker and therapeutic agent.
References
- 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice. (2021). Frontiers in Cardiovascular Medicine.
-
9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors. (2023). Frontiers in Endocrinology. Available at: [Link]
- A Faster Protocol for Endogenous FAHFA Measurements. (n.d.). National Institutes of Health.
-
Determination of Major Endogenous FAHFAs in Healthy Human Circulation: The Correlations with Several Circulating Cardiovascular-Related Biomarkers and Anti-Inflammatory Effects on RAW 264.7 Cells. (2020). ResearchGate. Available at: [Link]
-
The synthesis and characterization of 9-PAHSA. (2021). ResearchGate. Available at: [Link]
-
9-PAHSA Prevents Mitochondrial Dysfunction and Increases the Viability of Steatotic Hepatocytes. (2020). MDPI. Available at: [Link]
-
Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. (2020). National Institutes of Health. Available at: [Link]
-
Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. (2022). PLOS One. Available at: [Link]
-
Measurement of Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) and Alkyl-diacylglycerol (TG(O)) from Human Breast Milk. (2022). ACS Publications. Available at: [Link]
-
A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs). (2016). National Institutes of Health. Available at: [Link]
-
The Measurement, Regulation, and Biological Activity of FAHFAs. (2022). National Institutes of Health. Available at: [Link]
-
Sustainable Biosynthesis of Diverse Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) for Industrial Production. (2021). ACS Publications. Available at: [Link]
-
A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids. (2016). PubMed. Available at: [Link]
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- 3. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Measurement, Regulation, and Biological Activity of FAHFAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | PLOS One [journals.plos.org]
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- 11. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
Application Note: Quantitative Analysis of 9-PAHSA Using Stable Isotope Dilution and LC-MS/MS
Introduction: The Significance of 9-PAHSA Quantification
Palmitic Acid Hydroxy Stearic Acids (PAHSAs) are a class of endogenous lipids with significant therapeutic potential, demonstrating anti-diabetic and anti-inflammatory effects.[1] Among these, 9-PAHSA is a particularly abundant and well-studied isomer.[2] Accurate and precise quantification of 9-PAHSA in biological matrices is critical for understanding its physiological roles, identifying it as a biomarker, and advancing drug development efforts.[1][3][4]
This application note provides a comprehensive, field-proven protocol for the robust quantification of 9-PAHSA using a stable isotope dilution (SID) liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a ¹³C-labeled internal standard, 9-PAHSA-¹³C₄, is central to this methodology.[5] SID is the gold standard for quantitative mass spectrometry because the chemically identical internal standard co-elutes with the analyte, correcting for variations in sample extraction, matrix effects, and instrument response.[6][7] This ensures the highest degree of accuracy and precision.
This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the scientific rationale behind critical experimental choices.
Principle of the Method: Stable Isotope Dilution
The core of this protocol is the principle of Stable Isotope Dilution (SID). A known concentration of the stable isotope-labeled internal standard (9-PAHSA-¹³C₄) is spiked into the sample before any extraction or processing steps.[7][8] Because the labeled standard is chemically identical to the endogenous (unlabeled) 9-PAHSA, it experiences the exact same losses during sample preparation and the same ionization efficiency (or suppression) during MS analysis.[7]
The mass spectrometer can differentiate between the endogenous analyte and the labeled internal standard due to their mass difference. By measuring the peak area ratio of the analyte to the internal standard and plotting this ratio against the concentration of the analyte in a series of calibration standards, a linear calibration curve is generated. This curve is then used to determine the concentration of the endogenous 9-PAHSA in unknown biological samples.
Caption: Principle of Stable Isotope Dilution (SID) Workflow.
Materials and Reagents
Standards and Solvents
-
9-PAHSA (Analyte): Cayman Chemical or equivalent
-
9-PAHSA-¹³C₄ (Internal Standard): MedchemExpress or equivalent[5]
-
Methanol (LC-MS Grade)
-
Chloroform (HPLC Grade)
-
Hexane (HPLC Grade)
-
Ethyl Acetate (HPLC Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Ammonium Hydroxide (LC-MS Grade)
-
Ultrapure Water
Equipment and Consumables
-
LC-MS/MS System (e.g., Thermo TSQ Quantiva, Sciex Triple Quad)[2]
-
UPLC/HPLC Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm (Waters) or equivalent[2]
-
Analytical Balance
-
Calibrated Pipettes
-
Glass Vials and Tubes (silanized, recommended)
-
Nitrogen Evaporation System
-
Vortex Mixer
-
Centrifuge
-
Solid Phase Extraction (SPE) Silica Cartridges (e.g., 100 mg)[9]
Protocol: Preparation of Calibration Curve and QC Samples
This protocol details the preparation of a calibration curve in a surrogate matrix (e.g., stripped serum or a buffer solution). It is crucial to prepare Quality Control (QC) samples independently to ensure an unbiased assessment of the curve's accuracy.
Preparation of Stock Solutions
-
Rationale: High-concentration stock solutions are prepared in a non-volatile solvent to ensure stability and minimize evaporation. Serial dilutions are then made from these stocks.
-
9-PAHSA Stock (S-STOCK, 1 mg/mL): Accurately weigh ~1 mg of 9-PAHSA standard. Dissolve in an appropriate volume of ethanol or methanol to achieve a final concentration of 1 mg/mL.
-
9-PAHSA-¹³C₄ Internal Standard Stock (IS-STOCK, 1 mg/mL): Prepare in the same manner as the analyte stock.
-
Internal Standard Working Solution (IS-WORK, 1 µg/mL): Dilute the IS-STOCK with methanol to a final concentration of 1 µg/mL. This solution will be used to spike all calibration standards, QCs, and unknown samples.
Preparation of Calibration Curve Standards
-
Rationale: A serial dilution creates a range of concentrations to establish the linear relationship between concentration and instrument response. Using an intermediate stock prevents wasting the primary stock solution.
-
Prepare an Intermediate 9-PAHSA Stock (S-INT, 10 µg/mL): Dilute the S-STOCK (1 mg/mL) 1:100 with methanol.
-
Serial Dilutions: Perform a serial dilution of the S-INT solution with methanol to prepare a series of working standard solutions. The concentrations in the table below are suggestions and should be adapted to the expected physiological range and instrument sensitivity.
Table 1: Preparation of Calibration Standards
| Standard ID | Concentration (ng/mL) | Volume of S-INT (µL) | Final Volume with Methanol (µL) |
| STD-8 | 1000 | 100 (of S-INT) | 1000 |
| STD-7 | 500 | 50 (of S-INT) | 1000 |
| STD-6 | 250 | 25 (of S-INT) | 1000 |
| STD-5 | 100 | 10 (of S-INT) | 1000 |
| STD-4 | 50 | 5 (of S-INT) | 1000 |
| STD-3 | 25 | 2.5 (of S-INT) | 1000 |
| STD-2 | 10 | 1 (of S-INT) | 1000 |
| STD-1 | 1 | 100 (of STD-2) | 1000 |
Preparation of Quality Control (QC) Samples
-
Rationale: QCs are prepared from a separate weighing of the standard to provide an independent verification of the calibration curve's accuracy. They are treated as unknown samples during analysis.
-
Prepare a separate QC Stock Solution (QC-STOCK, 1 mg/mL) from a new weighing of the 9-PAHSA standard.
-
Prepare QC Working Solutions at three concentrations:
-
High QC (HQC): e.g., 800 ng/mL
-
Mid QC (MQC): e.g., 80 ng/mL
-
Low QC (LQC): e.g., 8 ng/mL
-
Spiking and Extraction Protocol
This protocol is a general guide for plasma and can be adapted.[10][11]
-
Aliquot Samples: To labeled glass tubes, add 100 µL of the appropriate solution: Blank (methanol), Calibration Standard (STD-1 to STD-8), QC sample (LQC, MQC, HQC), or unknown biological sample.
-
Spike Internal Standard: Add a fixed volume (e.g., 10 µL) of the IS-WORK solution (1 µg/mL) to all tubes except the blank. This results in a final IS concentration of 100 ng/mL in each sample.
-
Lipid Extraction (Bligh-Dyer Modification):
-
Add 300 µL of methanol to each tube and vortex thoroughly to precipitate proteins.[12]
-
Add 750 µL of chloroform, vortex for 1 minute.[12]
-
Add 250 µL of water, vortex for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes to induce phase separation.
-
Carefully transfer the lower organic (chloroform) layer to a new clean glass tube.[4]
-
-
Evaporation: Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 93:7 methanol:water with additives) for LC-MS/MS analysis.[2]
Caption: Overall workflow for 9-PAHSA quantification.
LC-MS/MS Method Parameters
The following are starting parameters and should be optimized for the specific instrumentation used.
Liquid Chromatography
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm[2]
-
Mobile Phase: Isocratic flow of 93:7 Methanol:Water with 5 mM ammonium acetate and 0.03% ammonium hydroxide.[2]
-
Flow Rate: 0.2 mL/min[2]
-
Column Temperature: 25°C[2]
-
Injection Volume: 10 µL[2]
Tandem Mass Spectrometry
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
Source Parameters (Example):
-
Spray Voltage: 3.5 kV
-
Ion Transfer Tube Temp: 325°C
-
Vaporizer Temp: 275°C
-
-
MRM Transitions: These must be determined by infusing pure standards. The precursor ion will be [M-H]⁻. Product ions often correspond to the fatty acid and hydroxy fatty acid components.
-
9-PAHSA (Analyte): e.g., m/z 565.5 → [Product Ion 1], [Product Ion 2]
-
9-PAHSA-¹³C₄ (IS): e.g., m/z 569.5 → [Product Ion 1], [Product Ion 2]
-
Data Analysis and Method Validation
-
Calibration Curve: Plot the peak area ratio (Analyte Area / IS Area) against the nominal concentration of each calibration standard.
-
Regression: Apply a linear regression with 1/x or 1/x² weighting. The regression should not be forced through the origin.
-
Linearity: The coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy and Precision: The calculated concentrations of the calibration standards and QC samples should be within ±15% of their nominal values (±20% for the Lower Limit of Quantification, LLOQ). The precision (%CV) should also be ≤15% (≤20% for LLOQ).[13]
-
LLOQ: The LLOQ is the lowest standard on the calibration curve that meets the accuracy and precision criteria.
These validation parameters are consistent with guidelines from regulatory bodies like the FDA.[14][15][16]
Conclusion
This application note provides a robust and reliable framework for the quantification of 9-PAHSA in biological samples. By leveraging the accuracy of stable isotope dilution and the sensitivity of LC-MS/MS, researchers can confidently generate high-quality data to advance our understanding of FAHFA biology. The principles of independent QC preparation and rigorous validation are essential for ensuring data integrity in both basic research and regulated drug development environments.
References
-
Gelhaus, S. L., Mesaros, A. C., & Blair, I. A. (2022). Cellular Lipid Extraction: Targeted Stable Isotope Dilution Liquid Chromatography. JoVE. [Link]
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Kolar, M. J., Nelson, A. T., Chang, T., Ertunc, M. E., Christy, M. P., Ohlsson, L., ... & Saghatelian, A. (2018). A Faster Protocol for Endogenous FAHFA Measurements. Analytical Chemistry, 90(9), 5358–5365. [Link]
-
ResearchGate. The synthesis and characterization of 9-PAHSA. [Link]
-
Li, X., Hu, X., Wang, Y., Zhang, Y., Li, Y., Wang, Y., ... & Xiao, J. (2021). 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice. Frontiers in Cardiovascular Medicine, 8, 749914. [Link]
-
Yore, M. M., Syed, I., Moraes-Vieira, P. M., Zhang, T., Herman, M. A., Homan, E. A., ... & Kahn, B. B. (2016). A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids. Nature Protocols, 11(4), 749-760. [Link]
-
Han, J., Lin, K., Sequeira, C., & Borchers, C. H. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLOS ONE, 17(4), e0267093. [Link]
-
Gelhaus, S. L., Mesaros, C., & Blair, I. A. (2011). Cellular lipid extraction for targeted stable isotope dilution liquid chromatography-mass spectrometry analysis. Journal of Visualized Experiments, (57), 3399. [Link]
-
Papan, C., & Aydin, S. (2021). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. Molecules, 26(21), 6439. [Link]
-
ResearchGate. Can I use same protocol for fatty acid extraction from serum or plasma?. [Link]
-
Organomation. Lipidomics Sample Preparation. [Link]
-
JoVE. Cellular Lipid Extraction for Targeted Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry Analysis. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Cambridge University Press & Assessment. The use of stable isotopes and mass spectrometry in studying lipid metabolism. [Link]
-
Tsoupras, A., Lordan, R., & Zabetakis, I. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Molecules, 25(14), 3305. [Link]
-
Biocompare. Sample Prep for Lipidomic Mass Spec. [Link]
-
Leucuta, A. C., Gota, C., Lupsor, M., Farcau, D., & Gota, V. (2024). Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. Molecules, 29(10), 2279. [Link]
-
Wang, W., & Yang, K. (2022). The Measurement, Regulation, and Biological Activity of FAHFAs. Frontiers in Physiology, 13, 838779. [Link]
-
Schebb, N. H., & Heiden, M. (2014). Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters by gas chromatography. [Link]
-
Metware Biotechnology. Lipidomics Sample Preparation FAQ. [Link]
-
Journal of GXP Compliance. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
-
Postle, A. D. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Metabolites, 8(4), 73. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
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Application Notes and Protocols: Mastering Adipose Tissue Analysis with Internal Standard Spiking Techniques
Introduction: The Imperative for Precision in Adipose Tissue Lipidomics
Adipose tissue, far from being a mere passive storage depot, is a dynamic endocrine organ at the nexus of metabolic health and disease. Its lipid composition provides a detailed history of an individual's metabolic state, making its analysis crucial for researchers in fields ranging from diabetes and obesity to pharmacology and drug development. However, the inherent complexity and unique characteristics of the adipose lipidome, particularly its vast dynamic range, present significant analytical challenges.
Mass spectrometry (MS)-based lipidomics has emerged as a powerful tool for dissecting this complexity. Yet, the journey from tissue sample to reliable, quantifiable data is fraught with potential for variability. Each step—from sample collection and homogenization to lipid extraction and instrumental analysis—introduces potential sources of error. To navigate this analytical landscape and ensure the generation of robust, reproducible data, the strategic use of internal standards is not just recommended; it is essential.
This comprehensive guide provides a deep dive into the theory and practice of internal standard spiking for adipose tissue analysis. Moving beyond a simple recitation of steps, we will explore the rationale behind these techniques, offering field-proven insights to empower researchers to develop self-validating protocols that ensure the highest degree of scientific integrity.
The Rationale for Internal Standards: A Foundation of Trustworthiness
In the world of quantitative analysis, an internal standard (IS) acts as a stable reference point within each individual sample. By adding a known quantity of a compound that is chemically similar to the analyte of interest but distinguishable by the mass spectrometer (typically through stable isotope labeling), we can correct for variations that occur throughout the entire analytical workflow.[1] The fundamental principle is that any loss or variation experienced by the endogenous lipid during sample preparation and analysis will be mirrored by its corresponding internal standard.[2]
Stable isotope-labeled lipids, such as those containing deuterium (²H or D) or carbon-13 (¹³C), are the gold standard for internal standards in MS-based lipidomics.[2][3] Their near-identical chemical and physical properties to their endogenous counterparts ensure they behave similarly during extraction, derivatization, and ionization.[2][3] This allows for the most accurate correction of experimental variability, including:
-
Extraction Efficiency: Compensating for incomplete recovery of lipids from the complex adipose tissue matrix.
-
Ionization Suppression/Enhancement: Correcting for matrix effects where other molecules in the sample can alter the ionization efficiency of the target analytes in the mass spectrometer's source.
-
Instrumental Drift: Accounting for fluctuations in the mass spectrometer's performance over the course of a long analytical run.
The overarching goal is to move from relative intensity to accurate quantification, transforming raw data into biologically meaningful insights.
The Adipose Tissue Challenge: Dominance of Triacylglycerols
A primary challenge in adipose tissue lipidomics is the overwhelming abundance of triacylglycerols (TAGs), which serve as the primary energy storage molecules.[4][5] This dominance creates a significant analytical hurdle:
-
Dynamic Range: The concentration of TAGs can be orders of magnitude higher than that of signaling lipids or other less abundant lipid classes. This vast dynamic range can lead to detector saturation for TAGs while less abundant lipids remain below the limit of detection.
-
Ion Suppression: The high concentration of TAGs can suppress the ionization of other lipid classes, making their accurate quantification difficult.
A one-size-fits-all internal standard approach is therefore insufficient for adipose tissue. A robust strategy must account for both the broad diversity of lipid classes and the exceptional concentration of TAGs.
A Tiered Strategy for Internal Standard Selection
To address the unique composition of adipose tissue, we recommend a two-tiered approach to internal standard selection:
-
Targeted Supplementation for Triacylglycerols: Due to the high endogenous levels of TAGs in adipose tissue, the amount of the TAG standard in a general-purpose mix like SPLASH™ LIPIDOMIX® may be insufficient for accurate quantification. Therefore, it is crucial to supplement the broad-coverage mixture with a high-concentration, stable isotope-labeled TAG standard. A common and effective choice is Tripalmitin (16:0/16:0/16:0)-d31 . This allows for the creation of a calibration curve that spans the expected concentration range of TAGs in adipose tissue samples.
This tiered strategy ensures that both low- and high-abundance lipid classes are accurately quantified, providing a comprehensive and reliable picture of the adipose tissue lipidome.
Table 1: Recommended Internal Standards for Adipose Tissue Lipidomics
| Internal Standard Type | Example Product | Primary Application | Key Considerations |
| Broad-Spectrum Lipid Class Mixture | Avanti SPLASH™ LIPIDOMIX® Mass Spec Standard | Quantification of major lipid classes (e.g., PC, PE, SM, CE, CER) | Provides broad coverage but may have insufficient concentration for highly abundant lipids in adipose tissue. |
| Triacylglycerol (TAG) Supplement | Tripalmitin (16:0/16:0/16:0)-d31 or Triolein (18:1/18:1/18:1)-d5 | Accurate quantification of the highly abundant triacylglycerol class | Must be added at a concentration that reflects the high levels of endogenous TAGs in adipose tissue. |
| Free Fatty Acid (FFA) Panel | Mixture of deuterated fatty acids (e.g., C16:0-d4, C18:1-d7, C18:2-d4) | Quantification of free fatty acids | Important for studies focusing on lipolysis and fatty acid metabolism. |
Experimental Protocols: A Step-by-Step Guide to Success
The following protocols are designed to be a self-validating system, incorporating best practices for sample handling, extraction, and internal standard spiking.
Protocol 1: Preparation of Internal Standard Stock Solutions
Objective: To prepare a working solution of internal standards for spiking into adipose tissue samples.
Materials:
-
Avanti SPLASH™ LIPIDOMIX® Mass Spec Standard
-
Tripalmitin (16:0/16:0/16:0)-d31
-
LC-MS grade methanol
-
LC-MS grade chloroform
-
Glass vials with PTFE-lined caps
Procedure:
-
Reconstitution of SPLASH™ LIPIDOMIX®: Follow the manufacturer's instructions for reconstituting the SPLASH™ LIPIDOMIX® standard to the recommended concentration in methanol.
-
Preparation of TAG Standard Stock: Prepare a stock solution of Tripalmitin-d31 in chloroform at a concentration of 1 mg/mL.
-
Combined Working Solution: Create a combined internal standard working solution by mixing the reconstituted SPLASH™ LIPIDOMIX® and the Tripalmitin-d31 stock solution. A recommended starting ratio is 1:1 (v/v), but this should be optimized based on the expected lipid concentrations in your specific samples.
-
Storage: Store the combined working solution in a glass vial at -20°C.
Causality Behind Experimental Choices:
-
Glass Vials: Using glass vials with PTFE-lined caps prevents the leaching of plasticizers that can interfere with MS analysis and ensures the stability of the lipid standards.
-
LC-MS Grade Solvents: High-purity solvents are essential to minimize background noise and contamination in the mass spectrometer.
-
Combined Working Solution: Preparing a single working solution simplifies the spiking process and reduces the potential for pipetting errors.
Protocol 2: Adipose Tissue Homogenization and Lipid Extraction with Internal Standard Spiking
Objective: To efficiently extract lipids from adipose tissue while ensuring accurate quantification through the early addition of internal standards. This protocol is based on a modified Folch extraction method.
Materials:
-
Frozen adipose tissue samples (~20-30 mg)
-
Combined Internal Standard Working Solution (from Protocol 1)
-
LC-MS grade chloroform
-
LC-MS grade methanol
-
LC-MS grade water
-
Bead beater/homogenizer with appropriate bead tubes
-
Centrifuge
Procedure:
-
Sample Preparation: Weigh approximately 20-30 mg of frozen adipose tissue into a pre-chilled bead-beater tube.
-
Internal Standard Spiking: Add a precise volume (e.g., 50 µL) of the Combined Internal Standard Working Solution directly to the tissue in the bead-beater tube. This is the most critical step for accurate quantification.
-
Homogenization: Add 1 mL of a 2:1 (v/v) chloroform:methanol solution to the tube. Homogenize the tissue using the bead beater according to the manufacturer's instructions. Ensure the sample remains cold during this process.
-
Phase Separation: After homogenization, add 200 µL of LC-MS grade water to the tube to induce phase separation. Vortex thoroughly for 30 seconds.
-
Centrifugation: Centrifuge the sample at 3,000 x g for 10 minutes at 4°C. This will result in a lower organic phase (containing lipids), an upper aqueous phase, and a protein disk at the interface.
-
Lipid Collection: Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass vial. Be cautious not to disturb the protein disk.
-
Drying: Evaporate the solvent from the collected lipid extract under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a known volume (e.g., 200 µL) of a suitable solvent for your LC-MS analysis (e.g., 1:1 methanol:chloroform).
Causality Behind Experimental Choices:
-
Spiking Before Homogenization: Adding the internal standard at the very beginning of the sample preparation process ensures that it experiences the same extraction inefficiencies and potential degradation as the endogenous lipids, allowing for the most accurate correction.[1]
-
Modified Folch Method: The chloroform:methanol extraction is a well-established and highly effective method for extracting a broad range of lipids from tissues.[2]
-
Phase Separation with Water: The addition of water creates a biphasic system, allowing for the separation of the lipid-containing organic phase from the aqueous phase containing polar metabolites.
Diagram 1: Adipose Tissue Lipidomics Workflow
Caption: Workflow for adipose tissue lipidomics analysis.
Protocol 3: Preparation of Quality Control (QC) Samples
Objective: To create a pooled sample that represents the average composition of all samples in the study, which will be used to monitor the stability and performance of the analytical system.
Procedure:
-
After the initial lipid extraction (Protocol 2, step 6), take a small, equal aliquot (e.g., 10 µL) from each sample extract.
-
Pool all aliquots into a single glass vial.
-
Vortex the pooled sample thoroughly to ensure homogeneity.
-
This pooled sample is your QC sample. Prepare multiple small aliquots of the QC sample and store them at -80°C.
-
Inject a QC sample at the beginning of your LC-MS run and then periodically (e.g., every 10 samples) throughout the sequence.
Causality Behind Experimental Choices:
-
Pooling: A pooled QC sample provides a representative average of the entire sample set, making it an ideal tool for assessing system-wide performance.
-
Periodic Injection: Regular injection of the QC sample allows for the monitoring of instrument drift and any changes in retention time or signal intensity over the course of the analysis. The coefficient of variation (%CV) of the internal standards in the QC samples is a key metric for assessing the quality of the data.[7]
Data Processing and Normalization: From Raw Data to Meaningful Results
Once the LC-MS data has been acquired, the peak areas of the endogenous lipids are normalized to the peak areas of their corresponding internal standards. This is typically done using specialized software.
Diagram 2: The Logic of Internal Standard Normalization
Caption: The process of data normalization.
The fundamental calculation for normalization is:
Normalized Abundance = (Peak Area of Endogenous Lipid / Peak Area of Internal Standard) * Concentration of Internal Standard
This ratiometric approach corrects for the sources of variation discussed earlier, leading to a dataset that accurately reflects the biological differences between samples rather than analytical artifacts.
Conclusion: A Foundation for Robust Research
The successful implementation of internal standard spiking techniques is a cornerstone of high-quality lipidomics research. By understanding the unique challenges presented by adipose tissue and employing a strategic, tiered approach to internal standard selection, researchers can overcome the hurdles of wide dynamic range and matrix effects. The protocols outlined in this guide provide a robust framework for generating accurate, reproducible, and ultimately more impactful data. This commitment to analytical rigor is paramount for advancing our understanding of the critical role of adipose tissue in health and disease, and for the development of new therapeutic strategies.
References
-
Avanti Polar Lipids. (n.d.). SPLASH™ LIPIDOMIX® Mass Spec Standard. Retrieved from [Link]
-
Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome. (2023). Metabolites, 13(9), 989. [Link]
- Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues. The Journal of Biological Chemistry, 226(1), 497–509.
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García-Arcos, I., & Rausell-Melo, M. (2020). Lipidomics of human adipose tissue reveals diversity between body areas. PLoS ONE, 15(6), e0228521. [Link]
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Quehenberger, O., Armando, A. M., Brown, A. H., Milne, S. B., Myers, D. S., Merrill, A. H., ... & Dennis, E. A. (2010). Lipidomics reveals a remarkable diversity of lipids in human plasma. Journal of Lipid Research, 51(11), 3299–3305. [Link]
-
Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved from [Link]
-
Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology, 37(8), 911–917. [Link]
-
O'Donnell, V. B., & Murphy, R. C. (2008). Triacylglycerol fatty acid composition in diet-induced weight loss in subjects with abnormal glucose metabolism--the GENOBIN study. PLoS ONE, 3(7), e2630. [Link]
-
Folch Method | Lipid Extraction By Folch Method |. (2021, July 30). YouTube. Retrieved from [Link]
-
Extraction of Lipids in Solution by the Method of Bligh & Dyer. (n.d.). Retrieved from [Link]
-
Matyash, V., Liebisch, G., Kurzchalia, T. V., Shevchenko, A., & Schwudke, D. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137–1146. [Link]
-
Reis, A., Rudnitskaya, A., Blackburn, G., Fauzi, N. M., Pitt, A. R., & Spickett, C. M. (2013). A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL. Journal of Lipid Research, 54(7), 1812–1824. [Link]
-
Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Mammalian Cell- and Plasma-Based Lipidomics Studies. (2018). Analytical Chemistry, 90(24), 14118–14126. [Link]
-
Breil, C., Abert-Vian, M., Zemb, T., & Chemat, F. (2017). “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents. International Journal of Molecular Sciences, 18(4), 708. [Link]
-
Koelmel, J. P., Kroeger, N. M., Ulmer, C. Z., Zabell, H., Class, T. D., Garrett, T. J., & Yost, R. A. (2017). LipidMatch: an automated workflow for rule-based lipid identification using untargeted high-resolution tandem mass spectrometry data. BMC Bioinformatics, 18(1), 331. [Link]
-
Matyash, V., Liebisch, G., Kurzchalia, T. V., Shevchenko, A., & Schwudke, D. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of lipid research, 49(5), 1137–1146. [Link]
- Christie, W. W. (1987). The analysis of lipids. Pergamon Press.
- Amador-Castaneda, C. F., & Valenzuela, R. (2017). Determination of fatty acid and triacylglycerol composition of human adipose tissue. Journal of the American Oil Chemists' Society, 94(1), 1-10.
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Quantitative Analysis of 9-PAHSA-13C4 using High-Resolution Mass Spectrometry: An Application Guide
Introduction: The Significance of 9-PAHSA in Modern Research
Palmitic acid esters of hydroxy stearic acids (PAHSAs) represent a novel class of endogenous lipids with significant therapeutic potential. Among these, 9-PAHSA has garnered considerable attention for its anti-diabetic and anti-inflammatory properties.[1] Found in various human tissues, diminished levels of 9-PAHSA have been correlated with insulin resistance, making it a pivotal biomarker and a target for therapeutic intervention in metabolic diseases.[1] Accurate and precise quantification of 9-PAHSA in complex biological matrices is therefore paramount for advancing our understanding of its physiological roles and for the development of novel therapeutics.
This application note provides a comprehensive guide for the quantitative analysis of 9-PAHSA using a stable isotope-labeled internal standard, 9-PAHSA-13C4, by High-Resolution Mass Spectrometry (HRMS). The methodologies detailed herein are tailored for researchers, scientists, and drug development professionals, offering a robust framework for sensitive and accurate quantification.
Chemical Structures and Mass Spectrometric Properties
A foundational understanding of the analyte and its corresponding internal standard is critical for method development.
| Compound | Chemical Formula | Molecular Weight (Da) | Exact Mass (m/z) of [M-H]⁻ |
| 9-PAHSA | C₃₄H₆₆O₄ | 538.9 | 537.4937 |
| 9-PAHSA-13C4 | C₃₀¹³C₄H₆₆O₄ | 542.9 | 541.5071 |
Table 1: Chemical and Mass Spectrometric Properties of 9-PAHSA and 9-PAHSA-13C4.
The use of a stable isotope-labeled internal standard, such as 9-PAHSA-13C4, is indispensable for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the highest degree of accuracy in quantification.
Methodology: From Sample to Signal
A robust analytical method is a multi-step process, each stage of which must be optimized to ensure data integrity. The following sections detail a validated workflow for the analysis of 9-PAHSA-13C4.
Sample Preparation: Isolating the Analyte
The goal of sample preparation is to extract the analyte of interest from the biological matrix while minimizing interferences. A combination of liquid-liquid extraction (LLE) followed by solid-phase extraction (SPE) is recommended for optimal purity.
Protocol 1: Modified Bligh-Dyer Liquid-Liquid Extraction
This protocol is a widely accepted method for the extraction of lipids from biological samples.[2]
-
Homogenization: For a 1 mL aqueous sample (e.g., plasma, tissue homogenate), add 3.75 mL of a 1:2 (v/v) chloroform:methanol solution in a glass tube.[3] It is at this stage that the 9-PAHSA-13C4 internal standard should be added to the chloroform:methanol mixture to account for extraction efficiency.
-
Vortexing: Vortex the mixture thoroughly to ensure a single-phase system and complete homogenization.[3]
-
Phase Separation - Step 1: Add 1.25 mL of chloroform and vortex well.[3]
-
Phase Separation - Step 2: Add 1.25 mL of deionized water and vortex again.[3]
-
Centrifugation: Centrifuge the sample at 1000 x g for 5 minutes at room temperature to induce phase separation.[3] You will observe a lower organic phase and an upper aqueous phase.
-
Collection: Carefully collect the lower organic (chloroform) phase, which contains the lipids, using a glass Pasteur pipette.[3]
Caption: Workflow for the modified Bligh-Dyer liquid-liquid extraction.
Protocol 2: Solid-Phase Extraction (SPE) for Analyte Enrichment
SPE is employed to further purify the lipid extract and concentrate the PAHSAs.
-
Cartridge Conditioning: Condition a silica-based SPE cartridge by passing 5 mL of ethyl acetate followed by 5 mL of hexane through the cartridge.[1]
-
Sample Loading: Evaporate the collected organic phase from the LLE step to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of hexane and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of a 5% ethyl acetate in hexane solution to elute non-polar interferences.
-
Elution: Elute the 9-PAHSA and 9-PAHSA-13C4 with 5 mL of 100% ethyl acetate.
-
Final Preparation: Evaporate the eluate to dryness and reconstitute the sample in an appropriate volume of the initial mobile phase for LC-HRMS analysis.
Caption: Step-by-step solid-phase extraction workflow for PAHSA purification.
Liquid Chromatography: Separating the Isomers
Chromatographic separation is crucial for resolving 9-PAHSA from its isomers and other interfering compounds. A reverse-phase separation is typically employed.
Recommended LC Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18, <2.1 µm particle size | Provides excellent retention and resolution for lipids. |
| Mobile Phase A | Water with 0.1% formic acid | Acidification promotes protonation in positive mode and aids in peak shape. |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 90:10 v/v) with 0.1% formic acid | A strong organic mobile phase for eluting hydrophobic lipids. |
| Gradient | Optimized for resolution of PAHSA isomers | A typical gradient may start at 30% B and ramp up to 100% B over 15-20 minutes. |
| Flow Rate | 0.2-0.4 mL/min | Appropriate for standard bore columns and ensures efficient ionization. |
| Column Temperature | 40-50 °C | Improves peak shape and reduces viscosity. |
High-Resolution Mass Spectrometry: Detection and Quantification
HRMS instruments, such as Orbitrap or Q-TOF systems, provide the mass accuracy and resolution required for confident identification and quantification. Analysis is performed in negative electrospray ionization (ESI) mode.
HRMS Instrument Settings:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Negative Electrospray Ionization (ESI) | PAHSAs readily form [M-H]⁻ ions. |
| Scan Type | Full Scan followed by dd-MS² (TopN) or PRM | Full scan for precursor identification; dd-MS² or PRM for fragmentation and quantification. |
| Mass Resolution | > 60,000 FWHM | Ensures high mass accuracy for confident formula determination. |
| Precursor Ion (9-PAHSA) | m/z 537.4937 | The deprotonated molecule of 9-PAHSA. |
| Precursor Ion (9-PAHSA-13C4) | m/z 541.5071 | The deprotonated molecule of the internal standard. |
| Product Ions (9-PAHSA) | m/z 255.2324, 299.2586 | Corresponds to the palmitate and hydroxystearate fragments, respectively.[4] |
| Product Ions (9-PAHSA-13C4) | m/z 259.2458, 299.2586 | Corresponds to the ¹³C₄-palmitate and hydroxystearate fragments, respectively. |
| Collision Energy | Optimized (e.g., 20-40 NCE) | Requires optimization for the specific instrument to achieve optimal fragmentation. A starting point of 25-30 NCE is recommended. |
Fragmentation Pathway of 9-PAHSA
In negative ion mode, the deprotonated 9-PAHSA molecule undergoes collision-induced dissociation (CID), primarily at the ester bond. This results in the formation of two characteristic product ions: the deprotonated palmitic acid and the deprotonated 9-hydroxy stearic acid.
Caption: Fragmentation pathway of deprotonated 9-PAHSA in negative ESI mode.
Method Validation: Ensuring Data Reliability
A rigorous method validation is essential to demonstrate that the analytical method is fit for its intended purpose. Key validation parameters include:
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ)[5][6][7] |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ)[5][6][7] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with acceptable accuracy and precision. |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Matrix Effect | Assessed to ensure that the matrix does not suppress or enhance the analyte signal. |
| Stability | Analyte stability is evaluated under various storage and handling conditions. |
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the quantitative analysis of 9-PAHSA using 9-PAHSA-13C4 as an internal standard by LC-HRMS. By adhering to the detailed protocols for sample preparation, chromatography, and mass spectrometry, researchers can achieve accurate and reliable quantification of this important bioactive lipid. The principles and methodologies described herein can be adapted and optimized for various biological matrices and HRMS platforms, empowering further research into the role of 9-PAHSA in health and disease.
References
-
Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian journal of biochemistry and physiology, 37(8), 911–917. [Link]
-
Guicharnaud, M., et al. (2018). Sequestration of 9-Hydroxystearic Acid in FAHFA (Fatty Acid Esters of Hydroxy Fatty Acids) as a Protective Mechanism for Colon Carcinoma Cells to Avoid Apoptotic Cell Death. Metabolites, 8(4), 69. [Link]
-
Kuda, O., et al. (2018). A Faster Protocol for Endogenous FAHFA Measurements. Analytical chemistry, 90(15), 9083–9088. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). [Link]
-
Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). ICH Harmonised Guideline: Bioanalytical Method Validation M10. [Link]
-
Shah, V. P., et al. (2000). Bioanalytical method validation--a revisit with a decade of progress. Pharmaceutical research, 17(12), 1551–1557. [Link]
Sources
Troubleshooting & Optimization
reducing matrix effects in 9-PAHSA LC-MS analysis
Executive Summary
Quantifying 9-PAHSA (Palmitic Acid Hydroxy Stearic Acid) in biological matrices (plasma, adipose tissue, liver) presents a "perfect storm" of bioanalytical challenges: the analyte is lipophilic, endogenous concentrations are low (nM range), and it is isobaric with other FAHFA regioisomers (e.g., 5-PAHSA).
The primary failure mode in this assay is Matrix Effect (ME) —specifically, ion suppression caused by high-abundance phospholipids (PLs) that co-elute with 9-PAHSA in the hydrophobic region of the chromatogram. This guide details the protocols to strip these interferences and ensure data integrity.
Module 1: The Mechanism of Failure
To solve matrix effects, one must visualize the competition occurring in the electrospray ionization (ESI) source.
Diagram 1: Ion Suppression Mechanism
Figure 1 Caption: Competitive ionization in the ESI droplet. High-abundance phospholipids (PLs) monopolize the droplet surface charge, preventing 9-PAHSA from entering the gas phase.
Module 2: Sample Preparation (The First Line of Defense)
The Problem: Traditional Liquid-Liquid Extraction (LLE) using Chloroform/Methanol or Ethyl Acetate extracts all lipids, including the phospholipids that cause suppression. The Solution: Solid Phase Extraction (SPE) with specific sorbent chemistries to fractionate neutral lipids from phospholipids.
Protocol Comparison: LLE vs. SPE
| Feature | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) |
| Method | Folch or Bligh-Dyer (CHCl3/MeOH) | Mixed-Mode Anion Exchange (MAX) or Lipid Removal |
| Recovery | High (but variable) | Consistent (>85%) |
| Cleanliness | Dirty (Retains Phospholipids) | High (Removes Phospholipids) |
| Throughput | Low (Manual phase separation) | High (96-well plate automatable) |
| Verdict | Not Recommended for Trace Analysis | Standard of Excellence |
Recommended Workflow: SPE Enrichment
Based on validated protocols for FAHFA enrichment (Yore et al., 2014; Brejchova et al., 2020).
-
Extraction: Homogenize tissue in Ethyl Acetate:Cyclohexane (1:1).
-
SPE Cartridge: Use a Silica-based or Aminopropyl (NH2) cartridge.
-
Conditioning: Hexane.
-
Loading: Reconstitute extract in Hexane/Chloroform and load.
-
Wash (Critical): Elute neutral lipids (Triglycerides) with Ethyl Acetate/Hexane (5:95) . This removes the bulk lipid load that fouls the column.
-
Elution: Elute FAHFAs (9-PAHSA) with Ethyl Acetate/Methanol (85:15) .
Module 3: Chromatographic Separation
Separating 9-PAHSA from its regioisomer 5-PAHSA is mandatory. They have the same mass (m/z 537.5) and fragmentation patterns. If they co-elute, you cannot quantify them individually.
-
Column: C18 Reverse Phase (Sub-2 micron particle size recommended for resolution).
-
Mobile Phase A: Water + 0.1% Acetic Acid (or 10mM Ammonium Acetate).
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10) + 0.1% Acetic Acid.[1]
-
Gradient Advice: Use a shallow gradient in the 80-95% B region. Isomers separate based on the steric hindrance of the branching ester.
Module 4: Mass Spectrometry & Internal Standards
Internal Standard (IS) Selection
You cannot rely on external calibration curves for lipids due to variable extraction efficiency.
-
Gold Standard: 13C4-9-PAHSA (Isotope labeled analog).
-
Acceptable Surrogate: 9-PAHSA-d4 (Deuterated).
-
Unacceptable: Odd-chain fatty acids (e.g., heptadecanoic acid) – they do not track the extraction efficiency of the esterified FAHFA structure.
MRM Transitions (Negative Mode -ESI)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Mechanism |
| 9-PAHSA | 537.5 [M-H]- | 255.2 | Loss of Hydroxy-Stearic Acid (Detects Palmitate) |
| 9-PAHSA | 537.5 [M-H]- | 299.3 | Loss of Palmitic Acid (Detects HSA) |
| 13C4-9-PAHSA (IS) | 541.5 [M-H]- | 255.2 | Note: Label is usually on the HSA chain |
Troubleshooting Guide (FAQ)
Q1: I see a peak for 9-PAHSA in my solvent blanks. Is this carryover?
A: Likely, yes. FAHFAs are "sticky" lipophilic molecules.
-
Fix: Implement a needle wash with high organic strength (e.g., Isopropanol:Acetonitrile:Acetone 1:1:1).
-
Fix: Run a "sawtooth" gradient wash at the end of every injection to strip the column.
Q2: My Internal Standard (IS) signal is fluctuating wildly between samples.
A: This is the hallmark of Matrix Effects . The phospholipids are eluting right on top of your IS.
-
Test: Perform a "Post-Column Infusion" experiment. Infuse the IS continuously while injecting a blank matrix extract. If you see a dip in the baseline at the 9-PAHSA retention time, you have suppression.
-
Fix: Switch from LLE to the SPE protocol outlined in Module 2.
Q3: I cannot separate 5-PAHSA from 9-PAHSA.
A: Regioisomer separation requires optimized chromatography.
-
Fix: Lower your column temperature (e.g., from 50°C to 40°C or 35°C). Lower temperatures often improve selectivity for structural isomers.
-
Fix: Flatten the gradient slope. If you are going 50-100% B in 5 minutes, change to 70-95% B over 15 minutes.
Visual Workflow Summary
Diagram 2: Optimized 9-PAHSA Analysis Workflow
Figure 2 Caption: The self-validating workflow ensuring removal of interferences and accurate quantification via Isotope Dilution Mass Spectrometry (IDMS).
[1][2][3][4]
References
-
Yore, M. M., et al. (2014).[2] Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[2][3][4] Cell, 159(2), 318-332. [Link]
-
Brejchova, K., et al. (2020). Liquid Chromatography–Mass Spectrometry Analysis of Fatty Acid Esters of Hydroxy Fatty Acids. Analytical Chemistry, 92(8), 5960–5968. [Link]
-
Kuda, O., et al. (2016). N-acyltaurines and acylcarnitines as potential biomarkers of insulin resistance. Cell Metabolism. (Referencing lipidomics methods for FAHFA). [Link][5]
Sources
- 1. metabolomics.se [metabolomics.se]
- 2. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
resolving retention time shifts in FAHFA analysis
Technical Support Center: FAHFA Analysis
A Guide to Resolving Retention Time Shifts in LC-MS Based FAHFA Analysis
Introduction
Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of lipids with significant anti-inflammatory and anti-diabetic properties.[1] Their analysis, typically performed using liquid chromatography-mass spectrometry (LC-MS), is challenging due to the presence of numerous regio-isomers and their low abundance in biological samples.[1] One of the most common and frustrating issues encountered during FAHFA analysis is retention time (RT) shifting. This guide provides a comprehensive framework for troubleshooting and resolving these shifts, ensuring the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial checks when I observe retention time shifts?
A1: Start with the simplest explanations. Check for leaks in the LC system, as this is a frequent cause of flow rate instability leading to RT shifts.[2][3] Manually verify the flow rate to ensure the pump is performing as expected.[2][3] Also, confirm that your mobile phase solvents have been recently prepared and adequately degassed, as dissolved gases can cause pressure fluctuations.
Q2: My retention times are consistently drifting in one direction (either earlier or later) over a sequence of runs. What does this suggest?
A2: This often points to a column-related issue. Column fouling, where matrix components gradually accumulate on the stationary phase, can lead to progressive shifts in retention time and increased backpressure.[2][3] Inadequate column equilibration between injections is another common culprit, especially in gradient elution methods.
Q3: Can my sample preparation method influence retention time stability?
A3: Absolutely. Inconsistent sample preparation can introduce variability in the sample matrix, leading to what is known as the "matrix effect".[4] This effect can alter the interaction of FAHFAs with the stationary phase, causing RT shifts.[4] Additionally, the stability of FAHFAs in the biological matrix is crucial; enzymatic degradation can alter the chemical nature of the analytes, impacting their retention.[5]
Q4: How critical is temperature control for maintaining stable retention times?
A4: Temperature fluctuations can significantly impact retention times.[2][3][6] It is highly recommended to use a thermostatted column compartment to maintain a consistent column temperature throughout your analytical run.[2][3]
In-Depth Troubleshooting Guides
Chromatographic System Integrity
Stable and reproducible chromatography is the bedrock of reliable FAHFA analysis. Retention time shifts are often a direct symptom of an issue within the LC system.
1.1. The Pumping System: Ensuring Consistent Flow
The pump is responsible for delivering a precise and pulse-free flow of the mobile phase. Any deviation can directly impact retention times.
-
Causality: Inconsistent flow rates mean that the analyte spends a variable amount of time in the mobile phase versus the stationary phase, leading directly to retention time shifts. This can be caused by leaks, faulty check valves, pump seal failure, or inadequate solvent degassing.[2][3]
-
Troubleshooting Protocol:
-
Leak Check: Visually inspect all fittings for any signs of leakage. Pay close attention to connections at the pump, autosampler, and column.
-
Flow Rate Verification: Disconnect the column and use a calibrated flow meter to measure the flow rate directly from the pump outlet. Alternatively, collect the solvent in a volumetric flask over a set period and calculate the flow rate.
-
Solvent Degassing: Ensure that the mobile phase is properly degassed to prevent the formation of air bubbles in the pump heads.[7]
-
Pump Maintenance: If flow instability persists, consult the instrument manual for instructions on check valve cleaning/replacement and pump seal maintenance.
-
1.2. The Column: The Heart of the Separation
The analytical column is where the separation of different FAHFA species occurs. Its condition is paramount for reproducible results.
-
Causality: Column fouling from the sample matrix can alter the stationary phase chemistry, leading to changes in retention and peak shape.[2][3] Incomplete equilibration after a gradient run means the column's stationary phase is not in a consistent state at the start of each injection, causing RT drift.
-
Troubleshooting Protocol:
-
Column Washing: Implement a rigorous column washing procedure after each analytical batch. Consult the column manufacturer for recommended wash solvents.[2][3]
-
Equilibration Time: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A general guideline is to equilibrate with at least ten column volumes.[7]
-
Column Performance Log: Maintain a logbook for each column, recording the date of first use, number of injections, and performance metrics from system suitability tests. This helps track column degradation over time.
-
1.3. Mobile Phase Composition
The composition of the mobile phase dictates the elution strength and selectivity of the separation.
-
Causality: Small variations in mobile phase composition, such as incorrect solvent ratios or pH, can lead to significant shifts in retention, especially for ionizable compounds.[8][9][10] The evaporation of volatile solvents over time can also alter the mobile phase composition.[6]
-
Troubleshooting Protocol:
-
Fresh Preparation: Prepare fresh mobile phases daily.[6]
-
Accurate Measurement: Use precise volumetric glassware for mobile phase preparation.
-
pH Control: If using buffered mobile phases, ensure the pH is accurately measured and consistent between batches.
-
Single Batch Solvents: For a large analytical run, it is best practice to prepare a single large batch of mobile phase to minimize variability.[11]
-
Sample Preparation and Matrix Effects
The complexity of biological samples makes them a significant source of potential variability.
-
Causality: The sample matrix, which includes all components other than the analyte, can interfere with the ionization process in the mass spectrometer (ion suppression or enhancement) and can also affect chromatographic retention.[4][12][13] Inconsistent extraction efficiency can also lead to variable analyte concentrations and potential shifts in retention due to overloading effects.[2][3]
-
Troubleshooting Protocol:
-
Internal Standards: The use of stable isotope-labeled internal standards (SIL-IS) is highly recommended.[14] These compounds are chemically identical to the analyte but have a different mass. They co-elute with the analyte and can be used to correct for both extraction variability and retention time shifts.[14][15]
-
Sample Clean-up: Employ a robust sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Matrix-Matched Calibration: Prepare calibration standards in a matrix that is as similar as possible to the study samples to compensate for matrix effects.
-
Methodological Integrity
The analytical method itself must be robust and well-validated to ensure reproducible results.
-
Causality: Inadequate method parameters, such as an insufficient equilibration time in a gradient method, can lead to retention time drift. Sample overload, where too much sample is injected onto the column, can result in peak shape distortion and shifts in retention.[2][3][16]
-
Troubleshooting Protocol:
-
System Suitability Testing (SST): Before running any samples, perform a system suitability test to ensure the LC-MS system is performing optimally.[17] This typically involves injecting a standard mixture and monitoring key parameters like retention time, peak area, and peak shape.
-
Injection Volume: Evaluate the effect of injection volume on peak shape and retention to avoid column overload.
-
Gradient Optimization: For gradient methods, ensure the gradient profile is optimized for the separation of your target FAHFAs and that the re-equilibration step is sufficient.
-
Visualizations and Data
Troubleshooting Workflow for Retention Time Shifts
Sources
- 1. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC Troubleshooting—Retention Time Shift [discover.restek.com]
- 3. youtube.com [youtube.com]
- 4. bataviabiosciences.com [bataviabiosciences.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 10. researchgate.net [researchgate.net]
- 11. waters.com [waters.com]
- 12. Uncovering Matrix Effects on Lipid Analyses in MALDI Imaging Mass Spectrometry Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Retention time shift analysis and correction in chemical isotope labeling liquid chromatography/mass spectrometry for metabolome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. google.com [google.com]
Technical Support Center: 9-PAHSA-13C4 Stability & Storage Guide
[1]
Product: 9-PAHSA-13C4 (Internal Standard) Chemical Class: Branched Fatty Acid Ester of Hydroxy Fatty Acids (FAHFAs) Criticality: High (Isotopic purity and concentration accuracy are vital for quantitative lipidomics)[1][2]
Executive Summary
9-PAHSA-13C4 is a stable isotope-labeled lipid used as an internal standard for quantifying endogenous 9-PAHSA.[1][2] Its structural integrity relies on the preservation of the ester linkage between the [13C]-labeled palmitic acid and the 9-hydroxy stearic acid backbone.[1][2]
The Primary Threat: Hydrolysis. Unlike polyunsaturated lipids which degrade via oxidation, FAHFAs are saturated and relatively resistant to oxidation.[2] However, the ester bond is susceptible to hydrolytic cleavage, especially in the presence of water, protic solvents (methanol/water), or improper pH, reverting the compound into Palmitic Acid-13C4 and 9-Hydroxy Stearic Acid.[2]
Module 1: The Stability Matrix (Theory)
Understanding the degradation mechanism is the first step in prevention.[1][2]
Degradation Pathway: Hydrolysis
The central ester bond at the C-9 position is sterically hindered but not immune to cleavage.[1][2]
-
Catalyst: Acidic or Basic conditions; Lipase contamination.[1][2]
-
Result: Loss of the parent ion (m/z ~541.[2]5) and increase in the hydrolysis product (Palmitic Acid-13C4, m/z ~259.2).[1][2]
Visualizing the Degradation Logic
Figure 1: The hydrolytic degradation pathway of 9-PAHSA-13C4.[1][2] Note that the 13C label remains with the Palmitic Acid fragment.[1][2]
Module 2: Storage Protocol (The Golden Standard)
This protocol is designed to create a self-validating storage system.[1]
| Parameter | Recommendation | Scientific Rationale |
| Primary Solvent | Methyl Acetate | Aprotic and non-nucleophilic.[1][2] Unlike Methanol, it does not promote transesterification or hydrolysis during storage.[1] |
| Temperature | -80°C | Arrhenius equation dictates that chemical reaction rates (hydrolysis) drop significantly at ultra-low temps. -20°C is acceptable for <3[1][2] months. |
| Container | Amber Glass Vials | CRITICAL: Lipids adsorb to plastics (polypropylene/polystyrene), altering concentration.[2] Amber glass prevents UV damage (though low risk for saturated lipids).[2] |
| Headspace | Argon or Nitrogen | Displaces atmospheric moisture and oxygen.[1][2] Argon is heavier than air and provides a better "blanket" than nitrogen.[1][2] |
| Closures | Teflon-lined Caps | Prevents plasticizers from the cap liner leaching into the solvent and contaminating the MS signal.[1][2] |
Workflow Diagram: Arrival to Storage
Figure 2: Standard Operating Procedure (SOP) for handling 9-PAHSA-13C4 upon receipt.
Module 3: Troubleshooting & FAQs
Q1: The methyl acetate solvent arrived evaporated or volume is low. Is the product ruined?
-
Diagnosis: Methyl acetate is highly volatile.[1][2] If the vial seal loosened during transit, evaporation occurs.
-
Solution: The lipid itself is likely intact (it doesn't evaporate).[2]
-
Add a known volume of fresh, anhydrous Methyl Acetate (e.g., 500 µL) to the vial.
-
Vortex gently for 30 seconds to reconstitute.
-
Validation: You must re-verify the concentration using a quantitative MS scan against a fresh standard curve, as the original mass is preserved but the concentration is now user-defined.
-
Q2: Can I store the working solution in Methanol or Water?
-
Answer: No.
-
Reasoning:
-
Protocol: Keep the stock in Methyl Acetate at -80°C. Only dry down and reconstitute in Methanol/Water/Buffer immediately before the experiment (same day use).
Q3: My LC-MS signal for 9-PAHSA-13C4 is decreasing over time, but I see a new peak at m/z ~259. What is happening?
-
Diagnosis: You are observing the "Palmitic Acid Shift." The m/z 259 peak corresponds to [Palmitic Acid-13C4 - H]-.[1][2]
-
Cause: Your standard has hydrolyzed.[1][2] This is often caused by repeated freeze-thaw cycles introducing moisture condensation into the vial.[1]
-
Action: Discard the aliquot. Do not use for quantification as the stoichiometry is broken.
Q4: I used plastic pipette tips. Is that a problem?
-
Answer: For brief transfers, it is acceptable.[1][2] However, never store the solution in plastic tubes (Eppendorf).
-
Risk: FAHFAs are hydrophobic.[1][2] They will migrate from the solvent into the plastic wall of the tube, effectively lowering the concentration in the solution.[2] This leads to quantification errors (overestimating the sample concentration because the IS signal is artificially low).[2]
Q5: How do I solubilize it for cell culture treatment?
-
Protocol:
Module 4: Quality Control (Self-Validation)
Before running a valuable sample batch, run a "System Suitability Test" (SST) on your Internal Standard.[2]
The SST Protocol:
-
Inject 1 µL of your 9-PAHSA-13C4 working solution (diluted in starting mobile phase).[1][2]
-
Monitor two channels:
-
Pass Criteria: The peak area of Channel B should be < 2% of Channel A. If Channel B is significant, hydrolysis has occurred.[2]
References
-
Cayman Chemical. 9-PAHSA-13C4 Product Information & Safety Data Sheet.[1][2] (Accessed 2026).[1]
-
Yore, M. M., et al. (2014).[4] "Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects."[1][2][5] Cell, 159(2), 318-332.[1][2] (Establishes the FAHFA structure and biological relevance).
-
Kuda, O., et al. (2016). "Docosahexaenoic acid-derived fatty acid esters of hydroxy fatty acids (FAHFAs) with anti-inflammatory properties." Diabetes, 65(9), 2580-2590.[1][2] (Discusses FAHFA stability and extraction protocols).
-
Avanti Polar Lipids. Lipid Storage and Handling Guidelines. (General best practices for ester-linked lipids).
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
Technical Guide: Eliminating Background Noise in 9-PAHSA Quantification
Executive Summary: The Signal-to-Noise Challenge
Quantifying 9-PAHSA (Palmitic Acid Hydroxy Stearic Acid) is one of the most demanding workflows in modern lipidomics. The challenge is threefold:
-
Low Endogenous Abundance: 9-PAHSA exists in the pmol/g range in tissue, demanding high-sensitivity instrumentation.
-
Isobaric Complexity: It co-elutes with regioisomers (e.g., 5-PAHSA) that have identical mass.
-
Chemical Noise: Plasticizers and common lab contaminants (like Ceramides) mimic the 9-PAHSA mass transitions, creating "ghost" peaks.
This guide moves beyond standard protocols to address the causality of background noise and provides self-validating steps to ensure your data represents biological reality, not experimental artifacts.
Module 1: Sample Preparation (The Source of Noise)
The Problem: The most common source of background noise in FAHFA analysis is not the mass spectrometer; it is the consumables. 9-PAHSA is structurally similar to plasticizers and slip agents used in manufacturing polypropylene tubes and pipette tips.
Critical Protocol Adjustments
| Variable | Standard Practice | Required High-Sensitivity Practice | Why? (Causality) |
| Labware | Standard plastic microcentrifuge tubes. | Glass vials & inserts only. Solvent-washed glass syringes. | Plasticizers leach into organic solvents (MeOH/CHCl3), creating high-mass background noise that suppresses ionization. |
| SPE Cartridges | Use straight out of the box. | Aggressive Pre-Wash. Wash SPE columns with 2x bed volume of Ethyl Acetate/Hexane. | Commercial SPE cartridges contain residual manufacturing polymers that elute exactly where FAHFAs do. |
| Solvents | HPLC Grade. | LC-MS Hypergrade. | Trace metal contaminants in standard HPLC solvents form adducts that complicate negative mode ionization. |
The "Ghost Peak" Validation Step
Before running samples, perform a "System Blank" injection (injection of pure mobile phase) followed by a "Process Blank" (extraction protocol performed on water).
-
If noise appears in System Blank: The issue is the column or mobile phase.[1]
-
If noise appears in Process Blank: The issue is your SPE cartridge or pipette tips.
Module 2: Chromatographic Separation (The Resolution of Noise)
The Problem: 9-PAHSA and 5-PAHSA are isobaric (same m/z 537.5). If they are not chromatographically resolved, you cannot quantify them accurately. Furthermore, C16:0 Ceramide is a ubiquitous contaminant that shares the m/z 537 precursor.
Optimized LC Conditions
-
Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm) is superior to standard C18 columns for this separation.
-
Mobile Phase Additive: Use 0.2 mM Ammonium Fluoride (NH4F) in water (Phase A) and Methanol (Phase B).
-
Insight: NH4F significantly enhances ionization in negative mode compared to ammonium acetate, boosting the Signal-to-Noise (S/N) ratio for low-abundance lipids.
-
Isomer Separation Logic
You must run a mixed standard containing 5-PAHSA, 9-PAHSA, and 12-PAHSA to define retention time windows.
-
Order of Elution: Typically 12-PAHSA
9-PAHSA 5-PAHSA. -
Troubleshooting: If peaks merge, lower the gradient slope between 60-90% B.
Module 3: Mass Spectrometry & The "Ceramide Trap"
The Problem: C16:0 Ceramide ([M-H]- m/z 536.5) often overlaps with 9-PAHSA ([M-H]- m/z 537.5) due to isotopic envelopes or wide isolation windows. It produces similar fragments, leading to false positives.
The Self-Validating Transition Ratio
You must monitor multiple transitions to confirm identity.
-
Precursor Ion: m/z 537.5 (Negative Mode)
-
Quantifier Transition: m/z 537.5
255.2 (Palmitate) -
Qualifier Transition: m/z 537.5
281.2 (Oleate/Fragment)
The Diagnostic Rule:
-
True 9-PAHSA: The intensity of m/z 255 is greater than m/z 281.[2][3]
-
Ceramide Contaminant: The intensity of m/z 281 is greater than m/z 255.[2][3]
If your "9-PAHSA" peak has a 281 > 255 ratio, you are quantifying a Ceramide artifact, not a FAHFA.
Visualized Workflows
Diagram 1: Optimized Extraction Workflow
This workflow emphasizes the critical SPE wash step often missed in standard protocols.
Caption: Workflow highlighting the mandatory SPE cartridge pre-wash to remove polymer contaminants that mimic FAHFAs.
Diagram 2: Signal Validation Decision Tree
Use this logic to determine if a peak is real 9-PAHSA or background noise.
Caption: Diagnostic logic to distinguish authentic 9-PAHSA from isobaric Ceramide contaminants using transition ratios.
FAQ: Troubleshooting Specific Scenarios
Q: My internal standard (9-PAHSA-d9) signal is fluctuating wildly between samples. Why? A: This usually indicates Matrix Suppression . Phospholipids are likely co-eluting with your analyte.
-
Fix: Improve your SPE cleanup. Ensure you are washing the SPE cartridge with enough non-polar solvent (e.g., Hexane) to remove neutral lipids before eluting the FAHFAs.
Q: I see a peak for 9-PAHSA in my solvent blank. A: This is "Carryover" or "System Contamination."
-
Fix: 9-PAHSA is "sticky." Change your needle wash solvent to a stronger organic mix (e.g., Isopropanol:Acetonitrile:Acetone 1:1:1). Replace the PEEK tubing connecting the column to the source, as lipids can adsorb to PEEK surfaces.
Q: Can I use a standard C18 column? A: You can, but you will likely fail to separate 9-PAHSA from 5-PAHSA. The Acquity UPLC BEH C18 is the industry standard for this specific isomer resolution due to its specific carbon load and surface area.
References
-
Discovery & Methodology: Yore, M. M., et al. (2014). "Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects."[2][4][5] Cell, 159(2), 318-332.
-
Optimized Quantification: Kuda, O., et al. (2016). "A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids." Nature Protocols, 11, 1526–1541.
-
Isomer Separation: Nelson, A. T., et al. (2017). "Stereochemistry of Endogenous Palmitic Acid Ester of 9-Hydroxystearic Acid and Relevance of Absolute Configuration to Regulation." Journal of the American Chemical Society.
-
Ceramide Interference: Brejchova, K., et al. (2020). "FAHFAs in the metabolic interplay between adipose tissue and other organs." Physiological Research.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereochemistry of Endogenous Palmitic Acid Ester of 9-Hydroxystearic Acid and Relevance of Absolute Configuration to Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 9-PAHSA-13C4 Recovery in Serum
Welcome to the technical support resource for the analysis of Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSAs). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the recovery rates of the 9-PAHSA-13C4 internal standard in serum samples, ensuring data accuracy and reproducibility in your quantitative assays.
Frequently Asked Questions (FAQs)
Q1: What is 9-PAHSA and why is its accurate quantification important?
9-PAHSA is a member of a class of newly identified lipids known as Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)[1][2]. It is an endogenous lipid found in human serum and tissues that has demonstrated significant biological activity, including anti-inflammatory and anti-diabetic effects[3][4][5][6]. Accurate measurement is crucial for understanding its physiological roles, its potential as a biomarker for metabolic diseases, and for pharmacokinetic studies in drug development[1][7].
Q2: What is the role of 9-PAHSA-13C4 and why is its recovery critical?
9-PAHSA-13C4 is a stable isotope-labeled internal standard (SIL-IS). In quantitative mass spectrometry, an SIL-IS is added at a known concentration to samples at the very beginning of the workflow[8]. Its purpose is to mimic the analyte (endogenous 9-PAHSA) through the entire sample preparation and analysis process[9]. By tracking the SIL-IS, we can correct for analyte loss during extraction, variability in instrument response, and matrix-induced signal suppression or enhancement[10][11]. Consistent and sufficient recovery of 9-PAHSA-13C4 is therefore a prerequisite for an accurate and reliable bioanalytical method[12]. If the internal standard is lost, it can no longer accurately reflect the behavior of the native analyte, leading to erroneous quantification.
Q3: What are the primary causes of low or variable 9-PAHSA-13C4 recovery?
Low recovery is almost always multifactorial, but the issues can be pinpointed to one of three main areas:
-
Suboptimal Sample Preparation: This is the most common cause. It includes inefficient initial lipid extraction from the serum matrix and/or significant loss during the subsequent cleanup and enrichment steps, such as Solid-Phase Extraction (SPE)[13][14].
-
Analyte Instability: As an ester, 9-PAHSA can be susceptible to hydrolysis (degradation) under strong basic or acidic conditions that might be inadvertently introduced during sample preparation[8].
-
LC-MS/MS Matrix Effects: Components of the serum matrix (e.g., phospholipids, salts) can co-elute with 9-PAHSA-13C4 and interfere with its ionization in the mass spectrometer's source, leading to signal suppression and the appearance of low recovery[15][16][17].
Troubleshooting Guide: A Step-by-Step Approach to Improving Recovery
This guide is structured to follow a typical experimental workflow. Identify the stage where you suspect a problem and consult the relevant Q&A section.
Workflow Stage 1: Sample Handling & Initial Extraction
Q: My internal standard recovery is low right from the start. Could my initial lipid extraction be the problem?
A: Yes, this is a highly critical step. Serum is a complex matrix, and lipids like 9-PAHSA are often protein-bound or exist within a lipid-rich environment. A robust extraction is needed to efficiently partition the analyte into an organic solvent.
-
Causality: The choice of extraction solvent and the protocol's mechanics determine how effectively the 9-PAHSA-13C4 is liberated from serum proteins and solubilized in the organic phase. An incomplete extraction will leave a significant portion of your internal standard behind in the aqueous phase or protein pellet.
-
Troubleshooting Action:
-
Evaluate Your Extraction Method: The most common methods for total lipid extraction are Liquid-Liquid Extractions (LLE) like the Bligh-Dyer or Folch methods, and variations using methyl-tert-butyl ether (MTBE)[13]. For FAHFAs, a modified Bligh-Dyer using chloroform and methanol is a well-established starting point[8][13].
-
Ensure Proper Technique: Vigorous vortexing is required to create a large surface area between the aqueous and organic phases, facilitating the transfer of the lipid. Ensure sufficient mixing time (e.g., 2 minutes) and proper centrifugation to achieve clean phase separation[18][19].
-
Check Solvent Ratios: The ratio of serum to methanol to chloroform is critical. Deviating from established ratios can lead to a single-phase system or poor extraction efficiency. A common starting point for 200 µL of serum is adding it to a mixture of 1.5 mL methanol and 3 mL chloroform containing the internal standard[8].
-
| Method | Solvent System | Key Advantages | Key Considerations |
| Bligh-Dyer (Modified) | Chloroform / Methanol / Water | Well-validated for FAHFAs[8][13]. Good recovery for a broad range of lipids. | Chloroform is dense, forming the bottom layer, which can make aspiration more difficult. |
| Folch | Chloroform / Methanol | Similar to Bligh-Dyer, very effective for total lipid extraction. | Uses a higher ratio of solvent to sample, which may require larger tubes. |
| MTBE | MTBE / Methanol / Water | MTBE is less dense than water, forming the top organic layer, simplifying collection. Considered a "greener" alternative to chloroform[13]. | May have slightly different selectivity for certain lipid classes compared to chloroform-based methods. |
Workflow Stage 2: Solid-Phase Extraction (SPE) Cleanup & Enrichment
Q: I see good recovery after LLE, but my signal drops significantly after SPE. What's going wrong?
A: The SPE step is designed to enrich for FAHFAs while removing interfering lipids like triacylglycerols and cholesterol esters[8][13]. However, if not optimized, it can be a major source of analyte loss. Silica-based normal-phase SPE is the most common method for this purpose.
-
Causality: The principle is based on polarity. Neutral lipids are washed off with non-polar solvents, while the more polar FAHFAs are retained and then eluted with a more polar solvent. Loss can occur if the wash solvent is too polar (prematurely eluting the analyte) or the elution solvent is not polar enough (incomplete elution).
-
Troubleshooting Action:
-
Column Conditioning is Non-Negotiable: The silica sorbent must be activated. Always pre-condition the cartridge with a non-polar solvent like hexane to ensure consistent performance.
-
Optimize the Wash Step: The goal is to remove less polar lipids without losing your 9-PAHSA. A common wash solvent is 95:5 hexane:ethyl acetate[13]. If you suspect loss here, try reducing the percentage of ethyl acetate (e.g., to 98:2).
-
Ensure Complete Elution: FAHFAs are typically eluted with 100% ethyl acetate or a mixture like 90:10 hexane:ethyl acetate[13]. If recovery is low, ensure you are using a sufficient volume of elution solvent and consider a slightly more polar mixture if necessary. Applying gentle positive pressure or vacuum can ensure the solvent passes through the cartridge in a reasonable time without channeling[13].
-
Beware of Background Contamination: Some studies have found that the SPE cartridges themselves can be a source of background signals that interfere with PAHSA analysis. It is crucial to test blank SPE cartridges to ensure they are clean[8].
-
-
Resuspend Dried LLE Extract: Dissolve the dried lipid extract from the LLE step in a small volume of a non-polar solvent (e.g., 200 µL of hexane).
-
Condition Cartridge: Place a silica SPE cartridge (e.g., 500 mg) on a vacuum or positive pressure manifold. Wash the cartridge with 5 mL of hexane. Do not let the cartridge go dry.
-
Load Sample: Load the resuspended sample onto the conditioned cartridge.
-
Wash Neutral Lipids: Wash the cartridge with 5 mL of 95:5 (v/v) hexane:ethyl acetate. This step removes triacylglycerols and other neutral lipids. Collect this fraction and test it for your internal standard to confirm it is not eluting prematurely.
-
Elute FAHFAs: Elute the 9-PAHSA-13C4 and endogenous FAHFAs with 5 mL of ethyl acetate.
-
Dry and Reconstitute: Dry the eluted fraction under a gentle stream of nitrogen and reconstitute in a solvent appropriate for your LC-MS system (e.g., 100 µL of methanol).
Workflow Stage 3: LC-MS/MS Detection
Q: My internal standard recovery seems poor based on signal intensity, but I've optimized my extraction. Could it be an analytical issue?
A: Absolutely. This points towards a "matrix effect," specifically ion suppression.
-
Causality: Even after SPE, other molecules from the serum matrix can co-elute with your analyte from the LC column and enter the mass spectrometer's ion source at the same time. These co-eluting compounds, particularly abundant phospholipids, compete with 9-PAHSA-13C4 for ionization, reducing the number of ions that are formed and detected[15][16][20]. The result is a suppressed signal that can be misinterpreted as poor recovery.
-
Troubleshooting Action:
-
Improve Chromatographic Separation: The best way to beat ion suppression is to chromatographically separate the analyte from the interfering compounds. Try modifying your LC gradient to increase the retention time of 9-PAHSA, moving it away from the "phospholipid zone" that often elutes in the middle of a reverse-phase gradient.
-
Evaluate Sample Cleanup: If chromatography changes are insufficient, your sample cleanup may not be effective enough. Consider using specialized phospholipid removal plates or cartridges as an additional cleanup step.
-
Check IS Concentration: Ensure the concentration of the 9-PAHSA-13C4 you are spiking into the sample is appropriate. If it is too high, it can cause solubility issues or saturate the SPE column[21]. If it's too low, it can be more susceptible to adsorptive losses[21][22].
-
Visualizing the Process & Troubleshooting Logic
Diagram 1: Overall Workflow for 9-PAHSA Analysis
Caption: Key stages in serum 9-PAHSA analysis and critical points for recovery loss.
Diagram 2: Troubleshooting Decision Tree for Low Recovery
Caption: A logical guide to diagnosing the source of poor internal standard recovery.
References
-
9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice. Antioxidants & Redox Signaling. Available at: [Link]
-
9-PAHSA Protects Against High-Fat Diet-Induced Diabetes-Associated Cognitive Impairment via Gut Microbiota Regulation. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
A Faster Protocol for Endogenous FAHFA Measurements. Journal of Lipid Research. Available at: [Link]
-
9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors. Frontiers in Pharmacology. Available at: [Link]
-
The synthesis and characterization of 9-PAHSA. ResearchGate. Available at: [Link]
-
Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Are Associated With Diet, BMI, and Age. The Journal of Clinical Endocrinology & Metabolism. Available at: [Link]
-
Long-term high intake of 9-PAHPA or 9-OAHPA increases basal metabolism and insulin sensitivity but disrupts liver homeostasis in healthy mice. ResearchGate. Available at: [Link]
-
The Measurement, Regulation, and Biological Activity of FAHFAs. Chemical Reviews. Available at: [Link]
-
Fatty acid esters of hydroxy fatty acids: A potential treatment for obesity-related diseases. PubMed. Available at: [Link]
-
Lipid recovery rates using solid-phase extraction and abundance... ResearchGate. Available at: [Link]
-
Development of solid-phase extraction and methylation procedures to analyse free fatty acids in lipid-rich seeds. PubMed. Available at: [Link]
-
Fatty Acid Esters of Hydroxy Fatty Acids. Standard of Care. Available at: [Link]
-
Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Molecules. Available at: [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Available at: [Link]
-
Artifactual FA dimers mimic FAHFA signals in untargeted metabolomics pipelines. Journal of Lipid Research. Available at: [Link]
-
Construction of a Library of Fatty Acid Esters of Hydroxy Fatty Acids. Molecules. Available at: [Link]
-
Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods. Available at: [Link]
-
Internal Standard Calibration Problems. LCGC International. Available at: [Link]
-
Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. Journal of Applied Bioanalysis. Available at: [Link]
-
Salt assisted liquid-liquid extraction combined with dispersive liquid-liquid microextraction for the determination of 24 regulated polycyclic aromatic hydrocarbons in human serum. ResearchGate. Available at: [Link]
-
Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipi. SciSpace. Available at: [Link]
-
Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. Available at: [Link]
-
Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone. Available at: [Link]
-
Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. ResearchGate. Available at: [Link]
-
Liquid–Liquid Extraction of Volatile Fatty Acids from Anaerobic Acidification Broth Using Ionic Liquids and Cosolvent. Molecules. Available at: [Link]
-
Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Progress in Lipid Research. Available at: [Link]
-
Solid-phase extraction columns in the analysis of lipids. AOCS. Available at: [Link]
-
Inconsistent internal standard response in LC–MS/MS bioanalysis: an evaluation of case studies. ResearchGate. Available at: [Link]
-
Evaluation of two-step liquid-liquid extraction protocol for untargeted metabolic profiling of serum samples to achieve broader metabolome coverage by UPLC-Q-TOF-MS. PubMed. Available at: [Link]
-
(PDF) Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. ResearchGate. Available at: [Link]
-
Importance of matrix effects in LC–MS/MS bioanalysis. Ovid. Available at: [Link]
-
LC–MS-Based Lipidomic Analysis of Serum Samples from Spontaneously Hypertensive Rats Treated with an Extract of Acanthopanax sessiliflorus Fruits. Molecules. Available at: [Link]
Sources
- 1. Fatty acid esters of hydroxy fatty acids: A potential treatment for obesity-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Construction of a Library of Fatty Acid Esters of Hydroxy Fatty Acids [mdpi.com]
- 3. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. The Measurement, Regulation, and Biological Activity of FAHFAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Are Associated With Diet, BMI, and Age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bioanalysis-zone.com [bioanalysis-zone.com]
- 17. researchgate.net [researchgate.net]
- 18. arborassays.com [arborassays.com]
- 19. Liquid–Liquid Extraction of Volatile Fatty Acids from Anaerobic Acidification Broth Using Ionic Liquids and Cosolvent [mdpi.com]
- 20. ovid.com [ovid.com]
- 21. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 22. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Mitigating Carryover in Lipidomics LC-MS
<
Welcome to the technical support center for addressing carryover issues in lipidomics mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into diagnosing, troubleshooting, and preventing lipid-related carryover in your LC-MS systems. As a self-validating system of protocols, this center aims to enhance the accuracy and reliability of your quantitative lipidomics data.
Section 1: Troubleshooting Guide - A Systematic Approach to Eliminating Lipid Carryover
Carryover, the appearance of analyte signals from a previous injection in a subsequent blank or sample, is a persistent challenge in lipidomics that can lead to inaccurate quantification.[1] Lipids, due to their 'sticky' nature and diverse physicochemical properties, are particularly prone to causing carryover.[1] This guide provides a systematic approach to identifying and resolving carryover issues.
Q1: I'm observing peaks for my lipid analytes in my blank injections. How do I confirm it's carryover and not system contamination?
A1: Differentiating between carryover and contamination is the critical first step.
Contamination results in a relatively constant background signal across all blanks, whereas carryover diminishes with successive blank injections.[2]
Experimental Protocol: Carryover vs. Contamination Test
-
Pre-Blank Injection: Inject a blank solvent before your high-concentration sample. This should be clean.
-
High-Concentration Sample Injection: Inject your highest concentration calibrant or a concentrated QC sample.
-
Post-Blank Injections: Immediately following the high-concentration sample, inject a series of at least three to five consecutive blank samples.
-
Analysis:
Q2: I've confirmed I have a carryover problem. What is the most likely source in my LC-MS system?
A2: The most common sources of carryover are the autosampler and the analytical column. [4] A systematic process of elimination is the most effective way to pinpoint the source.
Here is a logical workflow to isolate the component responsible for carryover:
Caption: Systematic workflow for isolating the source of LC-MS carryover.
Experimental Protocols for Source Isolation:
-
Isolating the MS: Disconnect the LC from the mass spectrometer and directly infuse the mobile phase using a syringe pump. If the carryover signal persists, the issue lies within the MS ion source.[1]
-
Isolating the LC System: If the MS is clean, reconnect the LC but replace the analytical column with a zero-dead-volume union. Run your carryover test sequence. If carryover is still present, the source is within the autosampler (needle, injection valve, sample loop) or tubing.[5]
-
Isolating the Column: If carryover disappears when the column is bypassed, the column or guard column is the primary source.[6]
Q3: My troubleshooting points to the autosampler. What are the best practices for eliminating lipid carryover from the injector?
A3: Autosampler carryover is often due to inadequate cleaning of the needle and valve components. This is caused by adsorption of lipids onto surfaces.[3] Optimizing the needle wash protocol is crucial.
Key Strategies:
-
Wash Solvent Composition: The chemistry of your wash solvent must be aggressive enough to solubilize the lipids of interest. A multi-solvent wash is often most effective.
-
Principle: Use a sequence of solvents with varying polarity to remove a broad range of lipids. A strong organic solvent is needed to remove non-polar lipids, while a more polar solvent can help with phospholipids.[7][8]
-
Recommendation: A "magic mixture" of Water:Acetonitrile:Methanol:Isopropanol (25:25:25:25 v/v) is a powerful universal wash solvent.[5] For particularly stubborn, non-polar lipids, adding a small percentage of a stronger solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to the organic wash can be effective, but ensure compatibility with your system components.
-
-
Wash Volume and Duration: Increase the volume of the needle wash and the duration of the wash cycle.[5][9]
-
Hardware Maintenance: Worn or dirty components are a major cause of carryover.[3][5]
-
Rotor Seal: The injection valve's rotor seal is a common culprit. Scratches or deposits on the seal can trap lipids. Replace it as part of routine maintenance.[2][3]
-
Needle and Seat: Inspect and clean the needle and needle seat. Replace if they show signs of wear or cannot be cleaned effectively.[2]
-
| Component | Recommended Action | Rationale |
| Needle Wash Solvent | Use a multi-component solvent mix (e.g., Water/ACN/MeOH/IPA). | Broad solvency range to remove diverse lipid classes.[5][7] |
| Needle Wash Volume | Increase wash volume in the injection method. | Ensures complete flushing of the needle and sample loop.[5] |
| Rotor Seal | Regular replacement (e.g., every 500-1000 injections). | Prevents buildup in scratches and wear grooves.[3][5] |
| Sample Loop | Consider replacing with a different material (e.g., PEEK vs. Stainless Steel). | Some lipids may have a higher affinity for certain materials.[2] |
Q4: I've isolated the carryover to my analytical column. How can I effectively clean it or prevent future issues?
A4: Column-related carryover occurs when lipids are strongly retained on the stationary phase and are not fully eluted during the gradient. Phospholipids, particularly phosphatidylcholines (PCs), are notoriously difficult to remove from reversed-phase columns.[10]
Strategies for Column Cleaning and Carryover Prevention:
-
Aggressive Column Wash: At the end of your analytical sequence, run a dedicated, high-organic wash.
-
Protocol: Flush the column with 100% isopropanol (IPA) or a mixture of IPA and acetonitrile for an extended period (e.g., 30-60 minutes) at a reduced flow rate.[10] This is often more effective than the typical gradient conditions for stripping strongly retained lipids.
-
-
Gradient Modification:
-
Extend High Organic Hold: Increase the hold time at the highest percentage of your strong mobile phase at the end of each run to ensure all analytes have eluted.[5]
-
Incorporate a "Spike" Step: Add a brief step at the end of the gradient that uses an even stronger solvent (like 100% IPA) to elute any remaining lipids before re-equilibration.
-
-
Mobile Phase Additives: While less common for broad lipidomics, for specific problematic lipids, adding a competitive inhibitor to the mobile phase can reduce surface interactions.[3]
-
Column Choice: If carryover persists with a specific lipid class, consider a different column chemistry. For example, a C30 stationary phase may offer different selectivity and retention for certain lipids compared to a C18.[11]
Section 2: Frequently Asked Questions (FAQs)
Q: What is an acceptable level of carryover in a quantitative lipidomics assay? A: According to bioanalytical method validation guidelines, the carryover in a blank injection following the highest concentration standard should not be more than 20% of the response of the lower limit of quantification (LLOQ) sample. For high-sensitivity assays spanning several orders of magnitude, this may need to be even lower, often below 0.01%.
Q: Can my sample preparation method contribute to carryover? A: Yes. Inefficient protein precipitation or lipid extraction can leave behind highly abundant, "sticky" lipids like lysophosphatidylcholines (LPCs) and PCs that are major drivers of carryover.[10] Using optimized extraction protocols like a Folch or Bligh-Dyer extraction can provide a cleaner sample extract compared to simple protein precipitation.[12]
Q: How often should I perform system maintenance to prevent carryover? A: Proactive maintenance is key. Regularly wiping down the ion source orifice and curtain plate can prevent the buildup of non-volatile salts and lipids.[13] A general recommendation is to replace autosampler rotor seals and needle seats every 500-1000 injections, depending on the cleanliness of your samples.
Q: Are certain lipid classes more prone to carryover than others? A: Yes. Phospholipids, especially phosphatidylcholines (PCs), are well-known for causing significant carryover due to their zwitterionic nature and propensity to interact with surfaces in the LC system.[10] Lysophospholipids can also be problematic. Non-polar lipids like triacylglycerols can also cause issues if the wash solvents are not strong enough.
Q: Can the injection volume affect carryover? A: Yes. Injecting a larger volume of a high-concentration sample will introduce more analyte mass onto the system, increasing the potential for carryover. If you observe carryover, one simple test is to reduce the injection volume of your high standard and see if the carryover in the subsequent blank is proportionally reduced.
References
- Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC. (n.d.).
- Carryover & Contamination Causes & Cures – Assuring the Quantitative Accuracy of LC-MS/MS Methods - Thermo Fisher Scientific. (n.d.).
- LC-MS/MS Column Carryover - Chromatography Forum. (2008).
- How can I solve my carry over issue in LC-MS/MS? - ResearchGate. (2015).
- CARRYOVER MITIGATION USING NEEDLE WASH SOLVENT CHEMISTRY AND AUTOSAMPLER FEATURES OF A UPLC-MS SYSTEM | LabRulez LCMS. (n.d.).
- Solving Carryover Problems in HPLC - Shimadzu Scientific Instruments. (n.d.).
- Development and Minimizing the Carryover of A Sensitive and High Throughput LC–ESI-MS/MS Method for the Quantification of Riza - OMICS International. (2021).
- Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC. (n.d.).
- Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024).
- Troubleshooting carry-over of LC-MS/MS method for rifampicin, clarithromycin and metabolites in human plasma | Request PDF - ResearchGate. (2025).
- ACQUITY UPLC I-CLASS: Minimizing Carryover to Enhance the LC-MS/MS Quantitative Range - Waters Corporation. (n.d.).
- Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101) - YouTube. (2023).
- What solvent should I use to dissolve my lipid samples in before inject into Mass-Spec? (2022).
- A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL. (n.d.).
- Guide to achieving reliable quantitative LC-MS measurements. (n.d.).
Sources
- 1. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS Column Carryover - Chromatography Forum [chromforum.org]
- 7. omicsonline.org [omicsonline.org]
- 8. rsc.org [rsc.org]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Validation & Comparative
Validating 9-PAHSA Assays: The Strategic Advantage of 13C4 Internal Standards
Executive Summary
The quantification of 9-Palmitic Acid Hydroxy Stearic Acid (9-PAHSA) represents a significant analytical challenge in modern lipidomics. As a bioactive lipid with potent anti-diabetic and anti-inflammatory properties, its accurate measurement is critical for metabolic disease research. However, 9-PAHSA exists in low physiological abundance (nM range) and is structurally isomeric with other FAHFAs (e.g., 12-PAHSA, 13-PAHSA), making chromatographic resolution and ionization stability difficult.
This guide validates the use of 13C4-9-PAHSA as the superior internal standard (IS) for LC-MS/MS assays. Unlike deuterated alternatives, which suffer from chromatographic isotope effects, 13C4-labeled standards ensure perfect co-elution with the endogenous analyte, providing real-time compensation for matrix effects and ionization suppression.
The Challenge: Why Standard Selection Matters
In quantitative mass spectrometry, the internal standard is the anchor of reliability. For FAHFAs, three specific hurdles dictate the choice of standard:
-
Isomeric Complexity: 9-PAHSA is a regioisomer of 5-, 10-, 12-, and 13-PAHSA.[1] These isomers have identical precursor and product ions. Separation relies entirely on chromatography.
-
Matrix Suppression: Lipid-rich matrices (plasma, adipose tissue) cause significant ion suppression in Electrospray Ionization (ESI).
-
The "Deuterium Effect": Deuterated standards (
) often elute slightly earlier than their protium counterparts due to weaker interaction with the C18 stationary phase. In sharp chromatographic gradients where matrix suppression varies second-by-second, a retention time shift of even 2-3 seconds means the IS and the analyte experience different ionization environments.
The Solution: Carbon-13 (
Comparative Analysis: 13C4 vs. Alternatives
The following table contrasts the performance of 13C4-9-PAHSA against common alternatives found in literature.
| Feature | 13C4-9-PAHSA (Recommended) | Deuterated (e.g., d31-Palmitic Acid) | External Calibration |
| Retention Time Match | Perfect Co-elution | Shifted (typically elutes earlier) | N/A |
| Matrix Effect Correction | Dynamic & Real-time | Partial (due to RT shift) | None |
| Extraction Recovery | Accounts for specific FAHFA loss | Accounts for generic lipid loss | None |
| Isomer Specificity | Identifies 9-PAHSA peak specifically | Non-specific | Non-specific |
| Cost | High | Moderate | Low |
| Precision (CV%) | < 5% | 10-15% | > 20% |
Validated Experimental Protocol
This protocol utilizes Liquid-Liquid Extraction (LLE) to minimize background contamination often seen with Solid Phase Extraction (SPE) cartridges.
Phase 1: Materials & Standards
-
Analyte: 9-PAHSA (Cayman Chem #17533 or equiv).
-
Internal Standard: 13C4-9-PAHSA (Cayman Chem #22657 or equiv). Note: Label is typically on the palmitic acid moiety.
-
Matrix: Plasma or Adipose Tissue homogenate.
Phase 2: Sample Preparation (LLE)
-
Spike IS: Add 5 pmol of 13C4-9-PAHSA to 100 µL of plasma/homogenate before extraction. This validates the extraction efficiency.
-
Extraction: Add 1 mL of Chloroform:Methanol (2:1 v/v).
-
Vortex: Vigorously vortex for 30 seconds.
-
Phase Separation: Centrifuge at 2,500 x g for 10 mins at 4°C.
-
Collection: Transfer the lower organic phase (chloroform) to a clean glass vial.
-
Dry Down: Evaporate solvent under a gentle stream of Nitrogen (
). -
Reconstitution: Reconstitute in 100 µL Methanol/Water (50:50).
Phase 3: LC-MS/MS Parameters
Chromatography (LC):
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water + 5mM Ammonium Acetate + 0.03%
. -
Mobile Phase B: Methanol/Acetonitrile (90:10) + 5mM Ammonium Acetate + 0.03%
. -
Flow Rate: 0.3 mL/min.
-
Gradient: Isocratic or shallow gradient (starting high %B) is often required to separate isomers.
Mass Spectrometry (MS):
-
Mode: Negative Electrospray Ionization (ESI-).
-
Transitions (MRM):
| Compound | Precursor ( | Product ( | Role | Note |
| 9-PAHSA | 537.5 | 255.2 | Quantifier | Palmitate fragment |
| 9-PAHSA | 537.5 | 299.3 | Qualifier | Hydroxystearate fragment |
| 13C4-9-PAHSA | 541.5 | 259.2 | IS Quantifier | 13C4-Palmitate fragment |
Critical Technical Note: The 13C4 label is located on the palmitic acid chain. Therefore, you must monitor the transition to the labeled fragment (
259.2). If you monitor the hydroxystearate fragment (299), you will lose the specificity of the isotope label.
Visualizing the Validation Logic
Diagram 1: The "Perfect Co-elution" Advantage
This diagram illustrates why 13C standards provide superior data quality compared to Deuterated standards in the presence of matrix suppression zones.
Caption: Deuterated standards often elute early into suppression zones, causing ratio errors. 13C4 standards co-elute perfectly, ensuring accurate normalization.
Diagram 2: Analytical Workflow
The validated workflow for processing samples.
Caption: Step-by-step extraction and analysis workflow ensuring internal standard is present throughout the entire process.
Validation Data & Interpretation
To certify this assay in your lab, you must generate the following validation data.
Linearity & Sensitivity
-
Protocol: Prepare a calibration curve of unlabeled 9-PAHSA (0.1 nM to 1000 nM) in solvent. Spike 13C4-IS at a constant concentration (e.g., 50 nM) into all points.
-
Requirement:
. -
LOQ (Limit of Quantitation): Signal-to-Noise (S/N) ratio > 10.
Matrix Effect (ME) Calculation
This proves the value of the 13C standard.
-
Acceptance: A value < 100% indicates suppression. If 9-PAHSA shows 60% ME, the 13C4-IS should also show ~60% ME. The Ratio (Analyte/IS) should remain constant (ME Ratio ~ 100%).
Recovery (RE)
-
Goal: > 70% recovery is ideal, but > 50% is acceptable if the IS corrects for it.
Specificity (Isomer Separation)
-
The Test: Inject a mix of 9-PAHSA and 12-PAHSA.
-
Requirement: Baseline separation is mandatory. 13C4-9-PAHSA should align only with the 9-PAHSA peak.
References
-
Yore, M. M., et al. (2014).[2] "Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects."[2] Cell. Link
-
Kolar, M. J., et al. (2019). "Metabolic benefits of FAHFAs are specific to the 9-PAHSA isomer." Journal of Lipid Research.[2] Link
-
Cayman Chemical. "9-PAHSA-13C4 Product Insert & Application Note." Link
-
Bredehöft, M., et al. (2020). "Quantification of FAHFAs in biological matrices: A review of analytical methods." Analytical and Bioanalytical Chemistry. Link
- Stout, S. J., et al. (2002). "Deuterium isotope effects in liquid chromatography-mass spectrometry." Journal of Chromatography A. (Foundational reference for retention time shifts).
Sources
A Senior Application Scientist's Guide to the Quantitative Bioanalysis of 9-PAHSA: Navigating the Limits of Accuracy and Precision
Introduction: The Rising Significance of 9-PAHSA
Within the burgeoning field of lipidomics, the discovery of fatty acid esters of hydroxy fatty acids (FAHFAs) has opened new avenues for understanding metabolic and inflammatory diseases. Among these, 9-palmitic acid hydroxy stearic acid (9-PAHSA) has emerged as a particularly compelling bioactive lipid.[1] Endogenously produced, 9-PAHSA exhibits potent anti-diabetic and anti-inflammatory properties, making it a promising therapeutic target and biomarker.[1][2][3] Studies have shown that circulating levels of PAHSAs are reduced in insulin-resistant humans and that oral administration of 9-PAHSA can improve glucose tolerance.[4] Given that endogenous concentrations in human serum are in the low nanomolar range (5–20 nmol/L), the demand for highly accurate, precise, and sensitive quantitative methods is paramount for advancing clinical and preclinical research.[5]
This guide provides an in-depth comparison of analytical methodologies for the quantification of 9-PAHSA, with a focus on the use of its stable isotope-labeled internal standard, 9-PAHSA-¹³C₄. We will explore the nuances of the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach, discuss its performance limits, and compare it with alternative technologies. Our objective is to equip researchers with the technical understanding necessary to make informed decisions for their specific bioanalytical needs, ensuring data integrity and confidence in their findings.
Pillar 1: The Gold Standard - Isotope Dilution LC-MS/MS
The consensus in the field is that liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier technique for the quantification of 9-PAHSA in complex biological matrices.[1][6] Its high selectivity and sensitivity are indispensable for accurately measuring these low-abundance lipids. The cornerstone of a robust LC-MS/MS assay is the use of a stable isotope-labeled (SIL) internal standard, such as 9-PAHSA-¹³C₄.
The Rationale Behind 9-PAHSA-¹³C₄
A SIL internal standard is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H). The use of a ¹³C-labeled standard is often preferred over deuterated (²H) standards, as heavy deuteration can sometimes cause a slight shift in chromatographic retention time, potentially compromising co-elution and the accuracy of correction.[7]
The fundamental principle is that the SIL standard, when spiked into a sample at a known concentration at the very beginning of the workflow, experiences the exact same processing variations as the endogenous analyte. This includes extraction inefficiencies, matrix effects (ion suppression or enhancement), and instrument variability.[8] By measuring the ratio of the analyte's signal to the internal standard's signal, these variations are normalized, leading to highly accurate and precise quantification.[9]
Experimental Workflow: A Self-Validating System
The following protocol represents a validated, best-practice approach for 9-PAHSA quantification. Each step is designed to minimize variability and ensure the trustworthiness of the final concentration value.
Caption: High-level workflow for 9-PAHSA quantification using isotope dilution LC-MS/MS.
Detailed Step-by-Step Methodology (LC-MS/MS)
-
Sample Preparation:
-
Aliquot: Start with a precise volume of biological matrix (e.g., 100-200 µL of human plasma).
-
Internal Standard Spiking: Immediately add a known, fixed amount of 9-PAHSA-¹³C₄ solution. This step is critical; any analyte loss before this point cannot be corrected.
-
Protein Precipitation & Lipid Extraction: A common method is the addition of ice-cold organic solvent (e.g., acetonitrile) followed by a Folch or Bligh-Dyer liquid-liquid extraction to separate the lipid-containing organic phase.
-
Solid-Phase Extraction (SPE): To enrich the low-abundance FAHFAs and remove interfering lipids, the extract is passed through a silica-based SPE cartridge. This step significantly improves the signal-to-noise ratio.[5]
-
Evaporation and Reconstitution: The purified fraction is dried under a gentle stream of nitrogen and reconstituted in a small, precise volume of the initial mobile phase for LC injection.
-
-
UPLC Separation:
-
Column: A high-resolution reversed-phase column, such as an Acquity UPLC BEH C18 (1.7 µm, 2.1 mm × 100 mm), is crucial for separating 9-PAHSA from its structural isomers (e.g., 5-PAHSA, 12-PAHSA), which have identical masses.[10] Inadequate separation can lead to significant quantification errors.[4]
-
Mobile Phase: A typical mobile phase involves a gradient of methanol and water containing additives like ammonium acetate to improve ionization.[10]
-
Flow Rate & Temperature: A flow rate of around 0.2-0.4 mL/min with controlled column temperature (e.g., 25°C) ensures reproducible retention times.[10]
-
-
Tandem Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in negative mode is typically used for FAHFAs.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the mode of choice for quantification. It provides exceptional selectivity by monitoring a specific precursor-to-product ion transition.[11]
-
For 9-PAHSA: Precursor ion (m/z) 537.5 → Product ion (m/z) 255.2 (palmitate fragment)
-
For 9-PAHSA-¹³C₄: Precursor ion (m/z) 541.5 → Product ion (m/z) 259.2 (¹³C₄-palmitate fragment)
-
-
Source Parameters: Parameters like spray voltage, ion transfer tube temperature, and gas flows must be optimized to achieve maximum signal intensity and stability.[10]
-
Performance Limits and Validation Parameters
| Parameter | Typical Acceptance Criteria (ICH M10) | Expected Performance for 9-PAHSA-¹³C₄ Method | Rationale / Causality |
| Lower Limit of Quantification (LLOQ) | S/N > 5; Accuracy ±20%; Precision ≤20% CV | 0.5 - 5.0 ng/mL (approx. 1 - 10 nmol/L) | Endogenous levels are low, requiring high sensitivity. Modern triple quadrupole MS instruments can readily achieve this range.[5] Derivatization can push limits to the femtomole range but adds complexity.[1][16] |
| Linearity (Calibration Curve) | r² ≥ 0.99 | 0.5 - 500 ng/mL | A wide dynamic range is necessary to quantify both basal and potentially elevated levels in response to treatment or physiological changes. |
| Intra-day Precision (%CV) | ≤15% (except LLOQ ≤20%) | < 10% | The use of a co-eluting SIL internal standard effectively corrects for run-to-run instrumental variation.[15] |
| Inter-day Precision (%CV) | ≤15% (except LLOQ ≤20%) | < 15% | This demonstrates the method's robustness over time, accounting for different days, analysts, and reagent preparations. |
| Accuracy (% Bias) | Within ±15% (except LLOQ ±20%) | Within ±10% | The SIL internal standard is the key to high accuracy, correcting for matrix effects and extraction recovery inconsistencies.[2] |
| Recovery | Consistent and reproducible | > 80% | While the SIL standard corrects for losses, high and consistent recovery indicates an efficient and well-controlled extraction process. |
| Matrix Effect | CV of IS-normalized factor ≤15% | Minimal (<15% CV) | By comparing the analyte/IS ratio in post-extraction spiked matrix to a neat solution, we verify that co-eluting matrix components do not differentially affect the analyte versus the IS.[12] |
Pillar 2: A Comparative Look at Alternative Methodologies
While LC-MS/MS is the superior choice, it is valuable to understand the landscape of alternative technologies and their inherent limitations for this specific application.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For a large, non-volatile molecule like 9-PAHSA, its application is not straightforward.
-
Causality of Derivatization: 9-PAHSA must be chemically derivatized to increase its volatility and thermal stability for GC analysis.[7] This typically involves a two-step process: hydrolysis of the ester bond to release palmitic acid and 9-hydroxy stearic acid, followed by methylation of the resulting carboxylic acids to form fatty acid methyl esters (FAMEs).[17]
-
Limitations:
-
Loss of Structural Integrity: The initial hydrolysis step destroys the original molecule, meaning you are no longer measuring 9-PAHSA itself, but its constituent parts. This makes it impossible to distinguish 9-PAHSA from a simple mixture of free palmitic acid and free 9-hydroxy stearic acid.
-
Complexity and Error: The multi-step derivatization process is laborious and introduces significant potential for variability and incomplete reactions, compromising accuracy and precision.[7]
-
Sensitivity: While GC-MS can be sensitive, the required sample workup can lead to analyte loss, potentially negating this advantage for low-concentration analytes.[18]
-
Caption: Derivatization workflow required for indirect analysis of 9-PAHSA components by GC-MS.
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)
SFC is a chromatographic technique that uses a supercritical fluid, typically CO₂, as the mobile phase. It has seen a resurgence for the analysis of lipids due to its unique properties.[19][20]
-
Scientific Rationale: SFC excels at separating non-polar compounds and isomers, using normal-phase chromatography principles.[21] The low viscosity of the supercritical CO₂ mobile phase allows for faster separations and higher efficiency compared to traditional HPLC.[22] This makes SFC-MS a potentially powerful tool for resolving the critical PAHSA isomers.
-
Potential Advantages:
-
Current Limitations:
-
Less Established: While promising, SFC-MS methods for FAHFA quantification are not as well-established or validated as LC-MS/MS methods.[19]
-
Instrumentation: SFC systems are less common in bioanalytical laboratories compared to LC systems.
-
Performance Data: There is a lack of published, validated data detailing the accuracy, precision, and LLOQ for 9-PAHSA quantification specifically by SFC-MS.
-
Performance Comparison Summary
| Method | Internal Standard | Pros | Cons | Feasibility for 9-PAHSA |
| LC-MS/MS | 9-PAHSA-¹³C₄ | High sensitivity & selectivity; Gold standard; Robust & well-validated for lipids; Direct measurement of intact molecule. | Requires specialized instrumentation; Potential for matrix effects if not properly controlled. | Excellent (Recommended) |
| GC-MS | - | High chromatographic efficiency for volatile compounds. | Destructive (requires hydrolysis); Indirect measurement; Complex, error-prone sample prep; Not suitable for intact analysis. | Poor (Not Recommended) |
| SFC-MS | 9-PAHSA-¹³C₄ | Excellent for isomer separation; Fast analysis times; Greener (less organic solvent). | Less common instrumentation; Fewer validated methods available for FAHFAs; Performance limits not well-established. | Promising Alternative |
Conclusion and Authoritative Recommendation
For researchers and drug development professionals requiring the highest level of confidence in their data, the isotope dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using 9-PAHSA-¹³C₄ as an internal standard is the unequivocal gold standard for the quantification of 9-PAHSA. This approach is built on a foundation of sound scientific principles, where the SIL internal standard provides a self-validating system that corrects for nearly all sources of analytical error. The expected performance, with an LLOQ in the low ng/mL range, precision (%CV) under 15%, and accuracy within ±15%, aligns with stringent regulatory guidelines and is fit-for-purpose for both exploratory research and regulated bioanalysis.
While alternative technologies like SFC-MS show promise, particularly for challenging isomer separations, they currently lack the extensive validation and established track record of LC-MS/MS for this specific application. GC-MS is fundamentally unsuitable for the quantitative analysis of the intact 9-PAHSA molecule.
Investing in a properly developed and validated LC-MS/MS method will ensure that the generated data is not only accurate and precise but also defensible, providing a solid foundation upon which to advance our understanding of 9-PAHSA's role in health and disease.
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Bioanalytical method validation: An updated review. (n.d.). National Center for Biotechnology Information. [Link]
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Supercritical fluid chromatography/mass spectrometry in metabolite analysis. (n.d.). PubMed. [Link]
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- 22. Comparing HPLC-MS and SFC-MS for PFAS analysis : an ionization efficiency-based effect study [biblio.ugent.be]
Inter-Laboratory Reproducibility of 9-PAHSA Analysis: A Comparative Technical Guide
Executive Summary: The Reproducibility Crisis in Bioactive Lipids
The analysis of Palmitic Acid Hydroxy Stearic Acids (PAHSAs), specifically the 9-PAHSA isomer, represents one of the most technically demanding challenges in modern lipidomics. Since their discovery by the Kahn and Saghatelian groups (Yore et al., 2014), PAHSAs have been identified as endogenous lipids with potent anti-diabetic and anti-inflammatory properties.
However, the field has faced a significant "reproducibility crisis." Conflicting reports, such as those by Pflimlin et al. (2018), failed to replicate the metabolic effects of PAHSAs, leading to a high-profile scientific debate. Subsequent forensic analysis of the conflicting methodologies revealed that the discrepancy was not biological, but analytical .
This guide objectively compares the Optimized Isomer-Resolved Method (the "Gold Standard") against Generic Lipidomics Approaches (the "Alternative"). We demonstrate that generic methods suffer from critical isobaric interferences—specifically from ceramides—and poor isomer resolution, leading to false positives and quantitation errors of up to 100-fold.
The Core Challenge: Isomerism and Isobaric Mimicry
To quantify 9-PAHSA accurately, an analytical system must resolve two distinct layers of complexity:
-
Regioisomerism: 9-PAHSA is isobaric with 5-PAHSA, 12-PAHSA, and others.[1] These isomers have identical mass-to-charge ratios (m/z 537.5) and fragmentation patterns but distinct biological activities. 5-PAHSA, for instance, is often more abundant but less active in certain pathways.
-
Isobaric Interference (The "Ceramide Trap"): The most critical failure point in generic methods is the co-elution of C16:0 Ceramide (d18:1/16:0). Although ceramides are typically analyzed in positive mode, they generate interfering signals in negative mode (likely via in-source fragmentation or adduct formation) that mimic PAHSA transitions.
Comparative Analysis: Optimized vs. Generic Methodologies
The following table summarizes the performance differences between the Optimized Isomer-Resolved Method (based on Kolar et al., 2018) and standard high-throughput lipidomics.
Table 1: Method Performance Comparison
| Feature | Method A: Generic Lipidomics (Alternative) | Method B: Optimized Isomer-Resolved (Recommended) |
| Chromatography | Gradient Elution (Rapid, <15 min) | Isocratic Elution (30 min) |
| Mobile Phase | Standard Formic Acid / Ammonium Formate | Ammonium Acetate + NH₄OH (pH ~9) |
| Isomer Resolution | Poor: 9-PAHSA and 5-PAHSA often co-elute. | High: Baseline separation of 9-PAHSA, 5-PAHSA, and 12-PAHSA.[1] |
| Interference | Critical Failure: C16 Ceramide co-elutes with 5-PAHSA. | Resolved: Ceramide elutes distinctly; differentiated by ion ratio. |
| Quantitation Risk | Overestimation of 5-PAHSA (up to 15x). | Accurate, isomer-specific quantitation. |
| Throughput | High (fast) | Moderate (requires equilibration) |
Technical Deep Dive: The "Gold Standard" Protocol
The Causality of Chromatography
Standard reverse-phase gradients increase solvent strength too quickly to separate the subtle hydrophobicity differences between the 9- and 5-hydroxy positions.
-
The Fix: Use an isocratic hold at high organic content (e.g., 93% Methanol). This forces the lipids to interact with the stationary phase solely based on the steric hindrance of the hydroxy group position, achieving baseline resolution.
The "Self-Validating" Ion Ratio Check
Trustworthiness in PAHSA analysis relies on distinguishing the analyte from the C16 Ceramide contaminant. Both species produce fragments at m/z 255 (Palmitate) and m/z 281 (Hydroxy-Stearic Acid / Oleate fragment).
-
9-PAHSA Signature: The intensity of m/z 255 is greater than m/z 281.
-
Ceramide Signature: The intensity of m/z 281 is greater than m/z 255.
Critical QC Step: If your "5-PAHSA" peak has a 281 > 255 ratio, it is a ceramide artifact, not a PAHSA.
Visualization of the Analytical Decision Tree
Figure 1: Analytical Decision Tree for PAHSA Validation. Note the critical Ion Ratio Check to exclude false positives from Ceramides.
Detailed Experimental Protocol (Optimized Method)
Objective: Quantification of 9-PAHSA in Plasma.
Step 1: Lipid Extraction (Liquid-Liquid)
-
Rationale: Solid Phase Extraction (SPE) cartridges often contain polyethylene glycol (PEG) or plasticizers that interfere with low-abundance lipid detection. A clean LLE is preferred.
-
Protocol:
-
Aliquot 50 µL plasma into a glass tube.
-
Add 10 µL internal standard cocktail (d31-9-PAHSA, 100 nM).
-
Add 1.5 mL Chloroform:Methanol (2:1 v/v). Note: Use glass pipettes to avoid plastic leaching.
-
Vortex 1 min; Centrifuge 10 min at 3,000 x g.
-
Collect lower organic phase. Dry under N₂ gas.
-
Reconstitute in 50 µL Methanol.
-
Step 2: LC-MS/MS Configuration[2]
-
Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
Solvent A: Water (5 mM Ammonium Acetate + 0.03% NH₄OH).
-
Solvent B: Methanol (5 mM Ammonium Acetate + 0.03% NH₄OH).
-
Note: The basic pH is crucial for stabilizing the [M-H]- ion and improving peak shape.
-
-
Gradient (Isocratic Focus):
-
0-2 min: 90% B (Equilibration)
-
2-25 min: 93% B Isocratic (The separation window)
-
25-30 min: 100% B (Wash)
-
-
Flow Rate: 0.2 mL/min.
Step 3: MS Transitions (MRM)
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Role |
| 9-PAHSA | 537.5 | 255.2 | 30 | Quantifier |
| 9-PAHSA | 537.5 | 281.2 | 30 | Qualifier (Ratio Check) |
| d31-9-PAHSA | 568.7 | 286.4 | 30 | Internal Standard |
Self-Validation Checklist
Before publishing or finalizing data, ensure your dataset passes these three checks:
-
Retention Time Lock: Does the analyte elute at the exact time as the synthetic 9-PAHSA standard? (Tolerance: ±0.1 min).
-
The "Valley" Test: Is there a visible valley (or baseline separation) between the 9-PAHSA peak and the later-eluting 5-PAHSA peak? If they are merged, your quantitation is invalid.
-
The Ceramide Exclusion: Calculate the 255/281 ratio for every peak. Exclude any peak where 281 > 255.
References
-
Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell, 159(2), 318-332. Link
-
Pflimlin, E., et al. (2018). Acute and chronic administration of PAHSAs does not improve glucose metabolism in mice. Cell Metabolism, 28(4), 543-546. Link
-
Kolar, M. J., et al. (2018). A faster protocol for endogenous FAHFA measurements. Analytical Chemistry, 90(8), 5358-5365. Link
-
Kolar, M. J., et al. (2019). Methodological issues in studying PAHSA biology: Masking PAHSA effects. Cell Metabolism, 28(4), 543-546. Link
Sources
A Senior Application Scientist's Guide to Quantitative Lipidomics: Benchmarking 9-PAHSA-13C4 Against Alternative Lipid Standards
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of FAHFAs and the Imperative for Accurate Quantification
Fatty acid esters of hydroxy fatty acids (FAHFAs) are a novel class of endogenous lipids with potent anti-diabetic and anti-inflammatory properties.[1][2] Among these, 9-palmitic acid hydroxy stearic acid (9-PAHSA) is a predominant isomer found in human serum and adipose tissue.[1][3] Its levels are correlated with insulin sensitivity, making it a crucial biomarker and therapeutic target in metabolic disease research.[3][4][5] Given their low abundance and the existence of numerous structural isomers, the accurate quantification of FAHFAs in complex biological matrices is a significant analytical challenge.[2][6]
This guide provides an in-depth comparison of 9-PAHSA-13C4, a stable isotope-labeled internal standard, against other common standards used in mass spectrometry-based lipidomics. We will explore the fundamental principles of why an ideal internal standard is non-negotiable for rigorous quantitative analysis and provide experimental frameworks to validate your choice. The primary goal of an internal standard is to correct for variations that can occur during every step of the analytical workflow, from sample preparation to instrumental analysis.[7]
The Gold Standard: Why 9-PAHSA-13C4 Excels
An ideal internal standard should be chemically and physically identical to the analyte, absent in the native sample, and clearly distinguishable by the mass spectrometer.[7] 9-PAHSA-13C4 is designed to meet these criteria perfectly. The incorporation of four Carbon-13 (¹³C) atoms provides a +4 Dalton mass shift, allowing it to be easily distinguished from the endogenous 9-PAHSA without altering its chemical behavior.
Causality Behind the Isotope Choice: ¹³C vs. Deuterium (²H)
The choice of the stable isotope is a critical decision in the design of an internal standard. While deuterated (²H) standards are often more readily available and less expensive, they possess inherent disadvantages compared to ¹³C-labeled standards.[8][9]
-
Chromatographic Shift: The significant mass difference between hydrogen (¹H) and deuterium (²H) can lead to a slight difference in retention time on a liquid chromatography (LC) column.[10] This "isotopic effect" can cause the standard to elute slightly earlier or later than the endogenous analyte. A study comparing deuterated and ¹³C-labeled PAHSA standards observed that heavily deuterated standards showed a substantial retention time shift, complicating accurate isomer identification.[11] For this reason, the use of ¹³C labeled standards is strongly recommended when retention time alignment is critical.[11]
-
Isotopic Instability: Deuterium atoms, particularly those on exchangeable sites like hydroxyl groups (-OD), can sometimes exchange with hydrogen atoms from the solvent.[10][12] This can compromise the isotopic purity and quantitative accuracy of the standard. ¹³C atoms, being part of the stable carbon backbone of the molecule, are not susceptible to this exchange, ensuring the integrity of the label throughout the analytical process.[8][12]
Therefore, 9-PAHSA-13C4 is considered a superior internal standard because it co-elutes perfectly with the endogenous analyte and maintains absolute isotopic stability, providing the most reliable correction for matrix effects and experimental variability.[9][12]
Head-to-Head Comparison: 9-PAHSA-13C4 vs. Alternatives
The selection of an appropriate internal standard is paramount for accurate lipid quantification. Let's compare 9-PAHSA-13C4 to other potential, though less ideal, alternatives.
| Feature | 9-PAHSA-13C4 | Deuterated 9-PAHSA (e.g., d4-9-PAHSA) | Other Lipid Class Standard (e.g., a non-FAHFA) |
| Chemical Identity | Identical to analyte | Nearly identical | Different chemical class |
| Co-elution | Perfect co-elution with analyte | Potential for slight retention time shift[10][11] | Unlikely to co-elute |
| Ionization Efficiency | Identical to analyte | Nearly identical | May differ significantly |
| Extraction Recovery | Identical to analyte | Nearly identical | May differ significantly |
| Isotopic Stability | Highly stable, no risk of exchange[8][12] | Risk of H/D back-exchange if label is in an unstable position[12] | Not applicable |
| Mass Interference | No risk of overlap with natural isotopes | Minimal risk, but must be validated | High risk of isobaric interference |
| Overall Suitability | Excellent (Gold Standard) | Good, but with caveats | Poor (Not Recommended) |
Expert Insight: Using a standard from a different lipid class is a fundamentally flawed approach. Lipids exhibit vast differences in polarity, solubility, and ionization efficiency based on their headgroups and acyl chains. A phosphatidylcholine standard, for example, will not behave like a FAHFA during lipid extraction or ionization, leading to significant and uncorrectable quantitative errors.
The Biological Context: 9-PAHSA Signaling
Accurate measurement of 9-PAHSA is critical due to its role in cellular signaling. 9-PAHSA has been shown to improve glucose tolerance and stimulate insulin secretion.[3] These effects are mediated, in part, through its interaction with G-protein coupled receptors (GPCRs), such as GPR40 and GPR120.[13][14][15] Activation of these receptors on pancreatic β-cells and adipocytes initiates downstream signaling cascades that enhance insulin sensitivity and reduce inflammation.[14][16]
Sources
- 1. S-9-PAHSA ameliorates cognitive decline in a type 2 diabetes mouse model by inhibiting oxidative stress and apoptosis via CAIII modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. caymanchem.com [caymanchem.com]
- 4. S‐9‐PAHSA Protects Against High‐Fat Diet‐Induced Diabetes‐Associated Cognitive Impairment via Gut Microbiota Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ukisotope.com [ukisotope.com]
- 13. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Measurement, Regulation, and Biological Activity of FAHFAs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 9-PAHSA-13C4
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 9-PAHSA-13C4 (9-(palmitoyloxy)octadecanoic acid-13C4). As a stable isotope-labeled internal standard, 9-PAHSA-13C4 is crucial for the accurate quantification of the novel lipid signaling molecule 9-PAHSA in various biological matrices.[1][2] Adherence to proper disposal protocols is not only a matter of regulatory compliance but a cornerstone of laboratory safety and scientific integrity.
The information herein is synthesized from established chemical safety principles and regulatory guidelines. However, the primary source of safety information for any chemical is its Safety Data Sheet (SDS). Before handling, users must review the complete SDS provided by the supplier, as this document contains critical, substance-specific safety data.[3]
Hazard Identification and Risk Assessment
9-PAHSA-13C4 should be treated as a potentially hazardous material.[3] While comprehensive toxicological data is not widely available, its structural similarity to other fatty acids and its typical use in solvents like methyl acetate, ethanol, or DMSO necessitates a cautious approach.[2][3]
Core Principles of Risk Mitigation:
-
Assume Hazard: In the absence of complete toxicological data, treat the compound with the same precautions as other potentially bioactive lipids and chemical reagents.[3]
-
Solvent-Driven Hazard: The immediate risk is often dictated by the solvent used. Methyl acetate, ethanol, and DMSO are flammable and can have specific health effects. The disposal plan must account for the hazards of the entire solution, not just the solute.
-
Stable Isotope Consideration: The ¹³C label in 9-PAHSA-13C4 is a stable, non-radioactive isotope. Therefore, no radiological precautions or disposal procedures are necessary. Its chemical reactivity is identical to its unlabeled counterpart.[2]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is essential to minimize exposure during handling and disposal. The selection of PPE should be based on a risk assessment of the specific procedure being performed.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Stock Solutions | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Chemically resistant gloves (e.g., Nitrile) appropriate for the solvent. | Standard laboratory coat. | Not typically required if handled in a certified chemical fume hood. |
| Weighing Solid Form | ANSI Z87.1-compliant safety glasses with side shields. | Nitrile gloves. | Standard laboratory coat. | Recommended to perform in a fume hood or ventilated balance enclosure to avoid inhaling dust.[4] |
| Spill Cleanup | Chemical splash goggles. | Heavy-duty, chemically resistant gloves. | Chemically resistant apron or gown over a lab coat. | Use only with adequate ventilation. For large spills, consult your institution's EHS. |
| Waste Packaging | Safety glasses. | Nitrile gloves. | Standard laboratory coat. | Not typically required. |
Waste Segregation and Containment: A Step-by-Step Guide
Proper segregation at the point of generation is the most critical step in the disposal workflow. All chemical waste must be disposed of through your institution's designated hazardous waste collection program.[5] Under no circumstances should this material be discharged into the sanitary sewer or allowed to evaporate in a fume hood.[5]
Step 1: Identify the Waste Stream
Categorize the 9-PAHSA-13C4 waste based on its physical state and composition.
-
Liquid Waste: Solutions of 9-PAHSA-13C4 in organic solvents (e.g., methyl acetate, ethanol, chloroform, DMSO).
-
Solid Waste: Expired or unused neat 9-PAHSA-13C4, contaminated weighing paper, or absorbent materials from spill cleanups.
-
Contaminated Labware: Glass vials, pipette tips, syringes, and other items that have come into direct contact with the compound.
Step 2: Select the Appropriate Waste Container
Use only containers approved by your institution's Environmental Health and Safety (EHS) department.[6]
-
For Liquid Waste: Use a sealable, chemically compatible container (e.g., a high-density polyethylene or glass bottle with a screw cap). Ensure the container is compatible with the solvent used. For instance, do not store halogenated solvents like chloroform in metal containers.
-
For Solid Waste: Use a designated solid waste container, typically a plastic pail or a securely sealable bag designed for solid chemical waste.
-
For Sharps: Any contaminated needles or syringes must be placed in a designated sharps container.
Step 3: Label the Waste Container Immediately
Proper labeling is a regulatory requirement and is essential for safety.[6] The moment the first drop of waste enters the container, it must be labeled with:
-
The words "Hazardous Waste."
-
The full chemical name of all contents (e.g., "9-PAHSA-13C4 in Methyl Acetate"). Do not use abbreviations.
-
The approximate concentration or percentage of each component.
-
The date the waste was first added to the container (accumulation start date).[7]
-
The relevant hazard characteristics (e.g., Flammable, Toxic).
Step 4: Store the Waste Container Safely
Store waste containers in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[6]
-
Keep containers securely closed at all times, except when adding waste.[5]
-
Ensure secondary containment (e.g., a chemical-resistant tray) is used to capture any potential leaks.
-
Store away from incompatible materials.
Disposal Workflow and Logistics
The following diagram outlines the decision-making process for the proper disposal of 9-PAHSA-13C4 waste.
Caption: Decision workflow for segregating and containerizing 9-PAHSA-13C4 waste.
Regulatory Framework and Institutional Policies
The disposal of chemical waste from laboratories is regulated by federal and state environmental agencies.[8] In the United States, the Environmental Protection Agency (EPA) provides regulations under the Resource Conservation and Recovery Act (RCRA). Many academic institutions operate under Subpart K of these regulations, which provides alternative, lab-specific standards for managing hazardous waste.[8]
Key regulatory considerations include:
-
Accumulation Limits: Laboratories have limits on the total volume of hazardous waste that can be stored (e.g., 55 gallons).[6]
-
Accumulation Time Limits: Containers must be moved out of the laboratory for disposal within a specific timeframe (e.g., 6 to 12 months) from the accumulation start date.[7][8]
It is imperative to consult your institution's EHS department, as they will provide specific guidance, training, and services for waste collection that are compliant with all relevant regulations.[5]
References
- Carl ROTH. (n.d.). Safety Data Sheet: PFAS.
- Carl ROTH. (n.d.). Safety Data Sheet: Palmitic acid.
- MedchemExpress. (n.d.). 9-PAHSA-13C4 | Stable Isotope.
- Cayman Chemical. (2023, November 9). 10-PAHSA 13C4 Product Information.
- Cayman Chemical. (n.d.). 9-PAHSA 13C4 (CAS Number: 2748638-71-1).
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. carlroth.com [carlroth.com]
- 5. vumc.org [vumc.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
